molecular formula C19H22ClNO4 B12377262 BRL-37344 CAS No. 90730-96-4

BRL-37344

Katalognummer: B12377262
CAS-Nummer: 90730-96-4
Molekulargewicht: 363.8 g/mol
InChI-Schlüssel: ZGGNJJJYUVRADP-SCLBCKFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRL-37344 is a useful research compound. Its molecular formula is C19H22ClNO4 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

90730-96-4

Molekularformel

C19H22ClNO4

Molekulargewicht

363.8 g/mol

IUPAC-Name

2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid

InChI

InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m0/s1

InChI-Schlüssel

ZGGNJJJYUVRADP-SCLBCKFNSA-N

Isomerische SMILES

C[C@@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@H](C2=CC(=CC=C2)Cl)O

Kanonische SMILES

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O

Herkunft des Produkts

United States

Foundational & Exploratory

BRL-37344's Mechanism of Action in Brown Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of BRL-37344, a potent and selective β3-adrenergic receptor agonist, in brown adipose tissue (BAT). The document details the signaling cascade from receptor binding to the thermogenic response, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating this pathway.

Core Signaling Pathway: From Receptor to Thermogenesis

This compound exerts its effects on brown adipocytes primarily through the activation of the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor family.[1][[“]] This initiates a well-defined signaling cascade that culminates in non-shivering thermogenesis, the primary function of brown fat.[3]

The binding of this compound to the β3-AR triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] This elevation in intracellular cAMP is a critical second messenger in this pathway.[6][7]

Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[6][8] PKA, a serine/threonine kinase, phosphorylates and activates several downstream targets that are crucial for the thermogenic process. Key PKA-mediated events include:

  • Lipolysis Stimulation: PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), leading to the breakdown of triglycerides stored in lipid droplets into free fatty acids (FFAs) and glycerol.[9]

  • UCP1 Activation and Expression: The released FFAs serve as direct activators of Uncoupling Protein 1 (UCP1), a unique protein located in the inner mitochondrial membrane of brown adipocytes.[10][11] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing the energy as heat.[10][11] PKA also promotes the transcription of the Ucp1 gene, leading to increased synthesis of the UCP1 protein, further enhancing the thermogenic capacity of the cell.[6][9]

The following diagram illustrates the signaling pathway of this compound in brown adipocytes.

BRL37344_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BRL This compound beta3AR β3-Adrenergic Receptor BRL->beta3AR Binds to Gs Gs Protein beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_ATGL HSL / ATGL PKA->HSL_ATGL Phosphorylates & Activates UCP1 UCP1 PKA->UCP1 Increases Expression Triglycerides Triglycerides FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Lipolysis HSL/ATGL FFAs->UCP1 Activates Proton_Gradient Proton Gradient Dissipation UCP1->Proton_Gradient Mediates Heat Heat Proton_Gradient->Heat Generates

This compound Signaling Pathway in Brown Adipocytes.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound on brown adipose tissue.

Table 1: Potency of this compound in Stimulating Adenylyl Cyclase in Rat Brown Adipose Tissue Membranes

AgonistEC50 (µM)Reference
This compound0.02[4]
Isoproterenol0.7[4]

EC50: Half maximal effective concentration.

Table 2: Comparative Potency of this compound and Isoproterenol on Functional Responses in Rat Brown Adipose Tissue

Functional ResponsePotency Ratio (this compound vs. Isoproterenol)Reference
Stimulation of Respiratory Rate31-fold more potent[12]
Stimulation of Adenylyl Cyclase Activity9-fold more potent[12]
Competition Displacement with [¹²⁵I]cyanopindolol81-fold less potent[12]

Table 3: In Vivo Effects of this compound in Rats

ParameterDose RangeEffectReference
Oxygen Consumption (VO₂)2.5 to 10 µg/kg (i.p.)Linearly increased VO₂[3]
Food IntakeNot specified (i.p.)Decreased food intake[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in brown adipose tissue.

Measurement of Adenylyl Cyclase Activity

Objective: To determine the effect of this compound on the activity of adenylyl cyclase in isolated brown adipocyte plasma membranes.

Protocol:

  • Preparation of BAT Plasma Membranes:

    • Excise interscapular brown adipose tissue from rats.

    • Homogenize the tissue in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 30 minutes) to pellet the crude membrane fraction.

    • Resuspend the pellet in a suitable buffer and store at -80°C.

  • Adenylyl Cyclase Assay:

    • Prepare a reaction mixture containing the BAT plasma membranes, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and varying concentrations of this compound or other agonists.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

    • Terminate the reaction by adding a stop solution (e.g., containing EDTA and heating).

    • Quantify the amount of cAMP produced using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

Measurement of Oxygen Consumption (Thermogenesis)

Objective: To assess the thermogenic effect of this compound on isolated brown adipocytes or in whole animals.

Protocol (Isolated Brown Adipocytes):

  • Isolation of Brown Adipocytes:

    • Digest minced interscapular brown adipose tissue with collagenase in a Krebs-Ringer bicarbonate buffer containing albumin.

    • Filter the cell suspension to remove undigested tissue.

    • Wash the isolated adipocytes by centrifugation and resuspend them in fresh buffer.

  • Oxygen Consumption Measurement:

    • Use a microrespirometry system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode).

    • Place a known number of isolated brown adipocytes in the measurement chamber.

    • After establishing a baseline oxygen consumption rate, inject this compound at various concentrations into the chamber.

    • Continuously monitor the oxygen consumption rate to determine the stimulatory effect of the compound.

Western Blot Analysis for UCP1 Expression

Objective: To determine the effect of this compound treatment on the protein levels of UCP1 in brown adipocytes.

Protocol:

  • Cell Culture and Treatment:

    • Culture primary brown adipocytes or a suitable brown adipocyte cell line.

    • Treat the cells with this compound at a desired concentration and for a specific duration.

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for UCP1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the UCP1 band intensity to a loading control protein (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on brown adipose tissue.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies isolate_cells Isolate Brown Adipocytes cell_culture Culture Brown Adipocytes isolate_cells->cell_culture treat_brl Treat with this compound cell_culture->treat_brl cAMP_assay cAMP Assay treat_brl->cAMP_assay o2_consumption Oxygen Consumption (Seahorse) treat_brl->o2_consumption western_blot Western Blot (UCP1) treat_brl->western_blot qpcr qPCR (Ucp1 mRNA) treat_brl->qpcr animal_model Select Animal Model (e.g., Rat) administer_brl Administer this compound (i.p.) animal_model->administer_brl metabolic_cages Metabolic Cages (VO₂, RER) administer_brl->metabolic_cages food_intake Measure Food Intake administer_brl->food_intake tissue_collection Collect Brown Adipose Tissue administer_brl->tissue_collection ex_vivo_analysis Ex Vivo Analysis of BAT tissue_collection->ex_vivo_analysis

Typical Experimental Workflow for this compound Evaluation.

This technical guide provides a comprehensive overview of the mechanism of action of this compound in brown adipose tissue, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

References

BRL-37344: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a selective agonist of the β3-adrenergic receptor, has been a subject of extensive preclinical research for its potential therapeutic applications in a range of metabolic and cardiovascular disorders. This technical guide provides an in-depth overview of the pharmacological properties, mechanism of action, and therapeutic potential of this compound. It summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the critical signaling pathways and experimental workflows. While this compound has not been developed for clinical use, it remains a valuable pharmacological tool for understanding β3-adrenoceptor physiology and exploring novel therapeutic strategies.

Core Pharmacology and Mechanism of Action

This compound is a potent agonist at the β3-adrenergic receptor, with its therapeutic effects primarily attributed to the activation of this receptor subtype. However, a comprehensive analysis of the literature reveals a degree of activity at β1 and β2-adrenoceptors, particularly at higher concentrations. This off-target activity is a critical consideration in the interpretation of experimental data and the evaluation of its therapeutic window.

Adrenoceptor Selectivity Profile

The selectivity of this compound for the β3-adrenoceptor over β1 and β2 subtypes is a key determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at human and rat adrenoceptor subtypes.

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)Reference
β3-AR Human (recombinant)cAMP AccumulationEC5015[1]
β1-AR Human (recombinant)cAMP AccumulationEC50112N/A
β2-AR Human (recombinant)cAMP AccumulationEC50177N/A
β1/2-AR Human (atrial myocardium)Competitive Antagonism vs. IsoprenalineEC50 Shift28.4 to 144.7[2]
β-AR (total) Dog (heart membranes)Radioligand Binding ([125I]cyanopindolol)Ki> Isoprenaline[3]

Note: N/A indicates that while the study mentioned the value, a specific citation for that exact number was not found in the provided search results.

Signaling Pathways

Activation of β3-adrenoceptors by this compound initiates distinct downstream signaling cascades depending on the cell type. In endothelial cells, it predominantly couples to the activation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and subsequent vasodilation. In adipocytes, it stimulates lipolysis and thermogenesis. In skeletal muscle, the effects of this compound on glucose uptake appear to be mediated primarily through β2-adrenoceptors, leading to the translocation of GLUT4 transporters to the cell membrane via a mechanism involving mTORC2.

G cluster_0 Endothelial Cell BRL37344 This compound beta3AR β3-AR BRL37344->beta3AR binds eNOS eNOS beta3AR->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation induces

This compound signaling in endothelial cells.

G cluster_1 Skeletal Muscle Cell BRL37344_muscle This compound beta2AR_muscle β2-AR BRL37344_muscle->beta2AR_muscle binds mTORC2 mTORC2 beta2AR_muscle->mTORC2 activates GLUT4 GLUT4 Translocation mTORC2->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake facilitates

This compound signaling in skeletal muscle cells.

Therapeutic Potential

Metabolic Disorders: Obesity and Type 2 Diabetes

This compound has demonstrated significant anti-obesity and anti-diabetic effects in preclinical models. Its ability to stimulate thermogenesis in brown adipose tissue and increase lipolysis contributes to weight reduction.[4] Furthermore, it improves glucose homeostasis by enhancing glucose uptake in skeletal muscle.[5]

Quantitative Data from Animal Studies:

Animal ModelTreatmentDurationKey FindingsReference
Genetically obese db/db miceBRL35135A (pro-drug of this compound) 0.5 and 5 mg/kg/day, p.o.4 weeksDecreased body weight gain, reduced white fat weight (mesenteric > retroperitoneal > subcutaneous), ameliorated hyperglycemia and hyperlipidemia.[6]
Zucker fa/fa ratsBRL35135A 0.005 mg/kg/day, p.o.6 weeksImproved hyperinsulinemia, glucose intolerance, and hypertriglyceridemia without affecting body weight gain.[6]
Hypothalamic obese ratsThis compound (in vitro)N/AIncreased heat production in isolated brown adipocytes.[4]
Cardiovascular Diseases

The cardiovascular effects of this compound are complex, with actions mediated by both β3 and β1/β2-adrenoceptors.

  • Positive Inotropic Effects: In human atrial myocardium, this compound induces a positive inotropic effect (increased force of contraction) that is mediated by β1/β2-adrenoceptors.[2][7] This effect is abolished by the non-selective β-blocker propranolol.[2]

  • Vasodilation: Activation of β3-adrenoceptors on endothelial cells leads to NO-mediated vasodilation. This effect contributes to a reduction in blood pressure.

  • Cardioprotection: Pre-treatment with this compound has been shown to reduce myocardial ischemia/reperfusion injury in rats.[8] This protective effect is associated with the activation of AMPK and SIRT1 and the suppression of mTOR and p70S6K signaling pathways.[8]

Quantitative Data from Cardiovascular Studies:

Tissue/ModelParameterEffect of this compoundConcentration/DoseReference
Human atrial trabeculaeForce of ContractionIncreaseConcentration-dependent[2]
Human atrial myocardiumeNOS activationIncrease10 µM[2]
Rat model of myocardial I/RInfarct sizeReduction5 µg/kg (single dose) and 5 µg/kg/day (10 days)[8]
Rats with heart failureHemodynamicsTransient improvement0.4 nmol/kg/min for 10 min, i.v.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of this compound for β-adrenoceptors.[10][11][12]

G start Start prep Membrane Preparation (e.g., from heart tissue or recombinant cell lines) start->prep incubation Incubation: - Membranes - Radioligand (e.g., [125I]CYP) - Varying concentrations of this compound - Buffer prep->incubation separation Separation of Bound and Free Radioligand (Vacuum Filtration) incubation->separation counting Quantification of Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]cyanopindolol), and a range of concentrations of unlabeled this compound.

    • For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of a non-selective antagonist (e.g., propranolol) is added.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a typical procedure for measuring the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in β-adrenoceptor signaling.[13][14][15]

  • Cell Culture and Plating:

    • Culture cells expressing the β-adrenoceptor of interest (e.g., CHO or HEK cells) in appropriate media.

    • Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C. Include a positive control such as forskolin.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

In Vitro Muscle Contractility Assay

This protocol describes a general method for assessing the effects of this compound on the contractility of isolated muscle tissues, such as cardiac trabeculae or vascular rings, in an organ bath system.[2][16]

  • Tissue Preparation:

    • Dissect the desired muscle tissue (e.g., human atrial trabeculae) and place it in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2) at 37°C.

    • Mount the tissue strip between two hooks, with one hook fixed and the other connected to a force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate under a resting tension for a specified period.

    • Stimulate the muscle electrically to ensure its viability and to obtain a stable baseline contraction.

  • Drug Administration:

    • Once a stable baseline is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in contractile force after each addition.

  • Data Analysis:

    • Measure the change in force of contraction at each concentration of this compound relative to the baseline.

    • Plot the change in force as a function of the log concentration of this compound to generate a concentration-response curve and determine the EC50 and Emax values.

In Vivo Anti-Obesity Study in Mice

This protocol provides a framework for evaluating the anti-obesity effects of this compound in a diet-induced obesity mouse model.[6][17]

  • Animal Model and Diet:

    • Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J).

    • Induce obesity by feeding the mice a high-fat diet for several weeks.

    • House the animals individually to allow for accurate measurement of food intake.

  • Treatment:

    • Randomly assign the obese mice to treatment groups: vehicle control and this compound (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection, at a specified dose and frequency).

  • Data Collection:

    • Body Weight: Measure the body weight of each mouse regularly (e.g., daily or weekly).

    • Food Intake: Measure the amount of food consumed by each mouse daily.

    • Body Composition: At the end of the study, determine the body composition (fat mass and lean mass) using techniques such as DXA or by dissecting and weighing fat pads.

    • Metabolic Parameters: Collect blood samples to measure plasma levels of glucose, insulin, and lipids.

  • Data Analysis:

    • Compare the changes in body weight, food intake, and body composition between the this compound-treated group and the vehicle control group.

    • Analyze the effects of this compound on the metabolic parameters.

Conclusion

This compound has been instrumental in elucidating the physiological roles of the β3-adrenoceptor and has shown considerable therapeutic promise in preclinical models of obesity, type 2 diabetes, and cardiovascular diseases. However, its lack of absolute selectivity for the β3-adrenoceptor, with demonstrable effects at β1 and β2-adrenoceptors, presents a challenge for its clinical development and necessitates careful interpretation of experimental findings. Despite this, this compound continues to be a valuable research tool. The detailed pharmacological data and experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of β3-adrenoceptor agonism and the development of more selective and effective second-generation compounds.

References

BRL-37344: A Selective Beta-3 Adrenergic Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a potent and selective agonist for the beta-3 adrenergic receptor (β3-AR), has been a pivotal pharmacological tool in the exploration of β3-AR physiology and its therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its receptor binding and functional selectivity, the signaling pathways it modulates, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound and investigating the beta-3 adrenergic system.

Introduction

The beta-3 adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue and the urinary bladder, with lower levels of expression in other tissues such as the heart and gastrointestinal tract.[1] Its activation is involved in the regulation of lipolysis and thermogenesis, making it a target of interest for the treatment of obesity and type 2 diabetes.[1][2] this compound, with the IUPAC name 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl]phenoxy}acetic acid, emerged as a selective agonist for this receptor subtype, distinguishing it from classical beta-1 and beta-2 adrenergic agonists.[3][4] While it has been extensively used in biomedical research, this compound has not been developed for clinical use.[3][4] This guide will delve into the technical details of its pharmacological profile and the experimental methodologies used to characterize its effects.

Quantitative Pharmacology of this compound

The selectivity of this compound for the β3-AR over β1-AR and β2-AR is a key feature that has driven its use in research. This selectivity has been quantified through various binding and functional assays.

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve the displacement of a radiolabeled ligand by the unlabeled compound of interest (e.g., this compound) from membranes expressing the receptor subtype. The resulting data is used to calculate the inhibition constant (Ki), a measure of binding affinity.

Receptor SubtypeRadioligandTissue/Cell SourceKi (nM)Reference
Human β1-AR[3H]-CGP 12177Recombinant CHO cells112[5]
Human β2-AR[3H]-CGP 12177Recombinant CHO cells177[5]
Human β3-AR[3H]-CGP 12177Recombinant CHO cells15[5]
Rat β1-AR[125I]CyanopindololBrown Adipose TissueHigh concentration needed for displacement[6]

Note: A lower Ki value indicates a higher binding affinity. The data demonstrates the higher affinity of this compound for the human β3-AR compared to β1-AR and β2-AR.

Functional Potency and Selectivity

Functional assays measure the biological response elicited by the agonist, such as the accumulation of second messengers like cyclic AMP (cAMP). The potency of an agonist is typically expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

AssayResponse MeasuredTissue/Cell Sourceβ1-AR EC50 (nM)β2-AR EC50 (nM)β3-AR EC50 (nM)Reference
cAMP AccumulationcAMP levelsRecombinant CHO cells11217715[5]
LipolysisGlycerol releaseRat Brown Adipocytes--Potent stimulation[6]
LipolysisGlycerol releaseRat White Adipocytes--Potent stimulation[7]
Uterine RelaxationMuscle relaxationRat Uterus-Active-[7]
Atrial RateHeart rate increaseRat AtriaActive--[7]
Distal Colon RelaxationMuscle relaxationRat Distal Colon--Active[7]

Note: The RR stereoisomer of this compound is the most potent at all three beta-adrenoceptor subtypes.[7] The functional data further supports the selectivity of this compound for the β3-AR, particularly in metabolic responses like lipolysis. However, it's important to note that at higher concentrations, this compound can also activate β1 and β2 receptors, leading to effects such as increased heart rate.[7][8]

Signaling Pathways Activated by this compound

Activation of the β3-AR by this compound initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, evidence also suggests coupling to an inhibitory G protein (Gi) and activation of alternative signaling pathways.

Canonical Gs-cAMP-PKA Pathway

The classical signaling pathway for β3-AR activation is initiated by the binding of this compound, which induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response, such as lipolysis in adipocytes.

Gs_Pathway BRL This compound b3AR β3-Adrenergic Receptor BRL->b3AR Binds to Gs Gs protein b3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., HSL) PKA->Downstream Phosphorylates Response Physiological Response (e.g., Lipolysis) Downstream->Response Leads to

Canonical Gs-cAMP-PKA signaling pathway activated by this compound.
Alternative Gi and eNOS/NO Signaling Pathways

In addition to the Gs pathway, there is evidence that β3-ARs can also couple to Gi proteins.[9] This can lead to the activation of different downstream effectors. One significant alternative pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent activation of soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP).[10][11] This pathway is particularly relevant in the cardiovascular system, where it can mediate vasorelaxation.[12]

Gi_eNOS_Pathway BRL This compound b3AR β3-Adrenergic Receptor BRL->b3AR Binds to Gi Gi protein b3AR->Gi Activates eNOS eNOS Gi->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasorelaxation) PKG->Response Leads to

Alternative Gi-eNOS-NO-cGMP signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a specific beta-adrenergic receptor subtype.

Objective: To determine the binding affinity of this compound for β1, β2, and β3-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human β1, β2, or β3-adrenergic receptor.

  • Radioligand (e.g., [3H]-CGP 12177).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Non-specific binding control (e.g., high concentration of a non-selective antagonist like propranolol).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[13]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of cell membrane preparation (e.g., 20-50 µg of protein).

    • Increasing concentrations of this compound (e.g., 10^-11 to 10^-5 M).

    • For non-specific binding wells, add a high concentration of propranolol (B1214883) (e.g., 10 µM).

    • For total binding wells, add assay buffer instead of this compound or propranolol.

  • Incubation: Add a fixed concentration of the radioligand (e.g., [3H]-CGP 12177, at a concentration close to its Kd) to all wells to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13][14]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14][15]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Target Receptor Setup Set up 96-well Plate: Membranes, this compound, Controls Membranes->Setup Reagents Prepare Reagents: Radioligand, this compound, Buffers Reagents->Setup Incubate Add Radioligand and Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Inhibition vs. [this compound] Calculate->Plot Determine Determine IC50 Plot->Determine Ki Calculate Ki using Cheng-Prusoff Equation Determine->Ki

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of this compound to stimulate the production of cAMP in cells expressing a β-adrenergic receptor subtype.

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • Cells stably expressing the human β1, β2, or β3-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound stock solution.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • 96-well or 384-well microplates.

Procedure:

  • Cell Culture: Culture the cells expressing the target receptor to an appropriate confluency in multi-well plates.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP breakdown.[16]

  • Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.[16]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture Cells Expressing Target Receptor Preincubate Pre-incubate with PDE Inhibitor Culture->Preincubate Stimulate Stimulate with varying [this compound] Preincubate->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Detect Intracellular cAMP Lyse->Detect Plot Plot [cAMP] vs. log[this compound] Detect->Plot Determine Determine EC50 and Emax Plot->Determine

Workflow for a cAMP accumulation assay.
In Vitro Vasorelaxation Assay

This protocol describes an organ bath experiment to assess the vasorelaxant effects of this compound on isolated arterial rings.

Objective: To determine the functional effect of this compound on vascular tone.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta).[17]

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or endothelin-1).[12]

  • This compound stock solution.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate the artery of interest and cut it into rings of appropriate size. Mount the rings in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

  • Pre-contraction: Contract the arterial rings with a vasoconstrictor agent to a stable submaximal tension.[12]

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations. Allow the response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension of the arterial rings.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal relaxation (Emax).

Conclusion

This compound has proven to be an invaluable tool for dissecting the physiological roles of the beta-3 adrenergic receptor. Its selectivity, although not absolute, allows for targeted investigation of β3-AR-mediated responses in various tissues. This technical guide has provided a comprehensive overview of the quantitative pharmacology of this compound, its signaling pathways, and detailed experimental protocols for its characterization. For researchers in both academic and industrial settings, a thorough understanding of these technical aspects is crucial for the design of robust experiments and the accurate interpretation of results in the ongoing exploration of the beta-3 adrenergic system and the development of novel therapeutics. of the beta-3 adrenergic system and the development of novel therapeutics.

References

Unlocking Lipolysis: A Technical Guide to BRL-37344 in Primary Adipocyte Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BRL-37344, a selective β3-adrenergic receptor agonist, and its application in the study of lipolysis in primary adipocytes. This document details the mechanism of action, experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), which is predominantly expressed in adipose tissue.[1] Its selectivity makes it a valuable tool for dissecting the specific role of the β3-AR in metabolic processes, particularly lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol (B35011). Unlike non-selective β-agonists such as isoproterenol, which activate β1- and β2-ARs leading to cardiovascular side effects, this compound allows for a more targeted investigation of adipocyte metabolism.

Mechanism of Action in Adipocytes

This compound stimulates lipolysis by activating the canonical Gs-protein coupled receptor signaling pathway in primary adipocytes. The binding of this compound to the β3-AR initiates a cascade of intracellular events, ultimately leading to the hydrolysis of stored triglycerides.

Signaling Pathway

The primary signaling cascade initiated by this compound in adipocytes involves the following key steps:

  • Receptor Binding and G-protein Activation: this compound binds to the β3-adrenergic receptor on the adipocyte plasma membrane. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates from the βγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Lipolytic Enzymes: PKA phosphorylates and activates two key enzymes involved in lipolysis: Hormone Sensitive Lipase (HSL) and Perilipin. The phosphorylation of Perilipin allows HSL to access the lipid droplet.

  • Triglyceride Hydrolysis: Activated HSL catalyzes the hydrolysis of triglycerides into FFAs and glycerol, which are then released from the adipocyte.

BRL37344_Signaling_Pathway BRL37344 This compound Beta3AR β3-Adrenergic Receptor BRL37344->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Perilipin Perilipin PKA->Perilipin Phosphorylates HSL Hormone Sensitive Lipase (HSL) PKA->HSL Phosphorylates Perilipin->HSL Allows access to Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAGlycerol Free Fatty Acids + Glycerol Triglycerides->FFAGlycerol Releases

This compound Signaling Pathway for Lipolysis.

Quantitative Data on this compound-Induced Lipolysis

The potency and efficacy of this compound in stimulating lipolysis can vary between different types of adipocytes. The following tables summarize key quantitative data from studies on rat adipocytes.

Table 1: Potency (EC50) of this compound and Norepinephrine (B1679862) in Stimulating Lipolysis in Rat Adipocytes

Adipocyte TypeAgonistEC50 (nM)
Brown Adipocytes This compound5 ± 1
Norepinephrine103 ± 31
White Adipocytes This compound56 ± 9
Norepinephrine124 ± 17

Data from: Comparison of the lipolytic effects of norepinephrine and BRL 37344 in rat brown and white adipocytes.[2]

Table 2: Comparison of this compound and Isoproterenol on Adenylyl Cyclase Activation and Lipolysis in Rat Adipocytes

ParameterThis compound(-)-Isoproterenol
Lipolysis Potency Full agonist, 10x more potentFull agonist
Adenylyl Cyclase Activation Partial agonist (Intrinsic activity = 0.62)Full agonist
pD2 value (Adenylyl Cyclase) Similar to (-)-IsoproterenolSimilar to this compound

Data from: Relationship between lipolysis and cyclic AMP generation mediated by atypical beta-adrenoceptors in rat adipocytes.[3]

Experimental Protocols

This section provides a general framework for key experiments to study the effects of this compound on lipolysis in primary adipocytes.

Isolation and Culture of Primary Adipocytes

A reliable method for isolating and culturing primary adipocytes is fundamental for in vitro studies.

Objective: To isolate viable primary adipocytes from adipose tissue for subsequent lipolysis assays.

Materials:

  • Adipose tissue (e.g., epididymal white adipose tissue from rats or mice)

  • Collagenase Type I solution (e.g., 1 mg/mL in Krebs-Ringer Bicarbonate buffer)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES, bovine serum albumin (BSA), and glucose

  • Nylon mesh filters (e.g., 250 µm and 100 µm)

  • Centrifuge tubes

  • Water bath

Procedure:

  • Excise adipose tissue from the animal and place it in warm KRB buffer.

  • Mince the tissue into fine pieces using scissors.

  • Incubate the minced tissue with collagenase solution in a shaking water bath at 37°C for 30-60 minutes.

  • Filter the digest through a 250 µm nylon mesh to remove undigested tissue.

  • Allow the adipocytes to float by gravity for 5-10 minutes.

  • Carefully collect the top layer of floating adipocytes.

  • Wash the adipocytes three times with warm KRB buffer, allowing them to float and collecting the top layer each time.

  • Resuspend the isolated adipocytes in fresh KRB buffer for immediate use in experiments.

Adipocyte_Isolation_Workflow Start Excise Adipose Tissue Mince Mince Tissue Start->Mince Digest Collagenase Digestion (37°C, 30-60 min) Mince->Digest Filter1 Filter (250 µm mesh) Digest->Filter1 Separate Gravity Separation (Adipocytes Float) Filter1->Separate Collect Collect Adipocyte Layer Separate->Collect Wash1 Wash 1 with KRB Collect->Wash1 Wash2 Wash 2 with KRB Wash1->Wash2 Wash3 Wash 3 with KRB Wash2->Wash3 End Isolated Primary Adipocytes Wash3->End

Workflow for Primary Adipocyte Isolation.
Lipolysis Assay (Glycerol and Free Fatty Acid Release)

This assay quantifies the rate of lipolysis by measuring the release of its end-products, glycerol and FFAs, into the incubation medium.

Objective: To measure the dose-dependent effect of this compound on lipolysis in isolated primary adipocytes.

Materials:

  • Isolated primary adipocytes

  • This compound stock solution

  • Krebs-Ringer Bicarbonate (KRB) buffer with 2% fatty acid-free BSA

  • Glycerol assay kit (e.g., colorimetric or fluorometric)

  • Free Fatty Acid (FFA) assay kit (e.g., colorimetric or fluorometric)

  • 96-well plates

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Prepare a suspension of isolated adipocytes in KRB buffer with 2% BSA.

  • Aliquot the adipocyte suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in KRB buffer.

  • Add the different concentrations of this compound to the wells containing adipocytes. Include a vehicle control (buffer only).

  • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

  • After incubation, carefully collect the infranatant (the medium below the floating adipocytes) from each well.

  • Measure the concentration of glycerol and FFAs in the collected medium using commercially available assay kits according to the manufacturer's instructions.

  • Plot the concentration of glycerol or FFAs released against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase in adipocyte membranes in response to this compound stimulation.

Objective: To determine the effect of this compound on adenylyl cyclase activity in adipocyte membrane preparations.

Materials:

  • Isolated primary adipocytes

  • Homogenization buffer

  • Ultracentrifuge

  • Adenylyl cyclase assay buffer (containing ATP, MgCl2, and a cAMP regeneration system)

  • [α-³²P]ATP (radiolabeled substrate) or a non-radioactive cAMP detection kit

  • This compound

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare adipocyte membranes by homogenizing isolated adipocytes in a suitable buffer followed by differential centrifugation to pellet the membrane fraction.

  • Resuspend the membrane pellet in the assay buffer.

  • Set up reaction tubes containing the adipocyte membranes, assay buffer, and varying concentrations of this compound.

  • Initiate the reaction by adding the substrate (e.g., [α-³²P]ATP).

  • Incubate the reaction at 30°C for a specific time (e.g., 10-15 minutes).

  • Terminate the reaction.

  • Separate the product (cAMP) from the substrate (ATP).

  • Quantify the amount of cAMP produced.

  • Calculate the specific activity of adenylyl cyclase and analyze the dose-dependent effect of this compound.

Conclusion

This compound is an indispensable tool for investigating the role of the β3-adrenergic receptor in lipolysis and overall adipocyte metabolism. Its high selectivity allows for targeted studies, minimizing the confounding effects of β1- and β2-AR activation. By employing the standardized protocols outlined in this guide, researchers can obtain robust and reproducible data on the lipolytic effects of this compound, contributing to a deeper understanding of adipose tissue physiology and the development of novel therapeutic strategies for metabolic disorders.

References

Investigating the Cardiovascular Effects of BRL-37344: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a selective β3-adrenergic receptor (β3-AR) agonist, has been the subject of extensive research to elucidate its cardiovascular effects.[1] While initially investigated for its metabolic properties, its actions on the cardiovascular system have revealed a complex interplay of effects mediated not only through β3-ARs but also via off-target interactions with β1 and β2-adrenergic receptors (β1/2-ARs). This technical guide provides a comprehensive overview of the cardiovascular effects of this compound, detailing its impact on cardiac function and vascular tone, the underlying signaling pathways, and the experimental methodologies used in key studies.

Introduction

The cardiovascular system is intricately regulated by the sympathetic nervous system, primarily through the actions of catecholamines on adrenergic receptors. While the roles of β1- and β2-adrenergic receptors in mediating positive chronotropic and inotropic effects are well-established, the function of the β3-adrenergic receptor in the heart has been a subject of growing interest.[2] this compound, as a preferential β3-AR agonist, has served as a critical pharmacological tool to probe the physiological and pathophysiological significance of this receptor subtype in the cardiovascular system.[1] This guide synthesizes the current understanding of this compound's cardiovascular profile, with a focus on quantitative data, experimental protocols, and the intricate signaling mechanisms involved.

Cardiovascular Effects of this compound

The cardiovascular effects of this compound are multifaceted, with outcomes often dependent on the experimental model, tissue type, and the concentration of the compound used. A key finding across multiple studies is the dual action of this compound, involving both β3-AR-mediated and β1/2-AR-mediated responses.[3][4]

Inotropic and Chronotropic Effects

In human atrial myocardium, this compound has been shown to induce a positive inotropic effect, increasing the force of contraction.[3][5] However, this effect is not mediated by the β3-AR. Instead, it is attributed to the stimulation of β1- and β2-adrenoceptors, as the effect is abolished by the β1/2-AR antagonist propranolol (B1214883).[3][5] In conscious dogs, this compound infusion led to an increase in heart rate; however, this positive chronotropic effect was found to be a result of baroreflex mechanisms secondary to vasodilation, rather than direct cardiac β-adrenoceptor stimulation.[2][6]

Vascular Effects

This compound induces vasodilation, which contributes to a reduction in arterial blood pressure.[6] This effect is consistent with the known role of β3-ARs in promoting the release of nitric oxide (NO) from the endothelium. In a porcine model of chronic pulmonary hypertension, intravenous administration of this compound resulted in a significant acute reduction in pulmonary vascular resistance.[7]

Cardioprotective Effects in Ischemia/Reperfusion Injury

Pre-treatment with this compound has demonstrated cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury.[8][9] These protective effects include a reduction in infarct size and improvement in left ventricular function.[8][9] The mechanisms underlying this cardioprotection are linked to the activation of specific signaling pathways that mitigate cellular damage and apoptosis.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the cardiovascular effects of this compound.

ParameterSpecies/TissueConcentration/DoseEffectReference
Force of Contraction (FOC) Human Right Atrial Trabeculae100 µM+55.80 ± 16.99% increase[3]
Human Right Atrial Trabeculae (in presence of L-NMA)100 µM+53.43 ± 32.95% increase[3]
Human Right Atrial Trabeculae (in presence of Propranolol)-Positive inotropic effect abolished[3]
Heart Rate Conscious DogsInfusionIncreased[6]
Sinoatrial Denervated DogsInfusionNo significant effect[6]
Arterial Blood Pressure Conscious DogsInfusionReduced[6]
Coronary Flow (CF) Isolated Guinea Pig Heart10⁻⁸ - 10⁻⁵ MIncreased[4]
dP/dt Isolated Guinea Pig Heart10⁻⁸ - 10⁻⁵ MIncreased[4]
Myocardial Infarct Size Rat (in vivo I/R model)5 µg/kg (single dose pre-treatment)Reduced from 44.84 ± 1.47% to 32.22 ± 1.57%[8]
Rat (in vivo I/R model)5 µg/kg/day (10 days pre-treatment)Reduced from 44.84 ± 1.47% to 29.65 ± 0.55%[8]
Protein/MoleculeExperimental ConditionFold Change/EffectReference
eNOS Activity Human Right Atrial MyocardiumIncreased[3]
AMPK Level Rat Heart (I/R injury)Decreased by I/R, Improved by this compound pre-treatment[8]
SIRT1 Level Rat Heart (I/R injury)Decreased by I/R, Improved by this compound pre-treatment[8]
mTOR Level Rat Heart (I/R injury)Increased by I/R, Decreased by this compound pre-treatment[8]
p70S6K Level Rat Heart (I/R injury)Increased by I/R, Decreased by this compound pre-treatment[8]

Signaling Pathways

The cardiovascular effects of this compound are mediated by distinct signaling pathways, depending on the adrenergic receptor subtype activated.

β1/β2-Adrenergic Receptor-Mediated Pathway

In the human atrium, the positive inotropic effect of this compound is mediated through the classical β1/β2-AR pathway. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates key proteins involved in calcium handling and myofilament function, resulting in increased contractility.

BRL37344_Beta1_2_Pathway BRL This compound Beta12AR β1/β2-Adrenergic Receptor BRL->Beta12AR Activates AC Adenylyl Cyclase Beta12AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_handling Ca²⁺ Handling Proteins PKA->Ca_handling Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Contraction Increased Contraction Ca_handling->Contraction Myofilaments->Contraction

Caption: β1/β2-AR mediated positive inotropic effect of this compound.

β3-Adrenergic Receptor-Mediated Pathway

The β3-AR-mediated effects of this compound are primarily linked to the activation of endothelial nitric oxide synthase (eNOS).[3] This leads to the production of nitric oxide (NO), a potent vasodilator. In the context of cardioprotection, β3-AR activation by this compound has been shown to modulate key cellular survival and metabolic pathways.

BRL37344_Beta3_Pathway cluster_vasodilation Vasodilation Pathway cluster_cardioprotection Cardioprotection Pathway BRL_vaso This compound Beta3AR_vaso β3-Adrenergic Receptor BRL_vaso->Beta3AR_vaso Activates eNOS eNOS Beta3AR_vaso->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation BRL_cardio This compound Beta3AR_cardio β3-Adrenergic Receptor BRL_cardio->Beta3AR_cardio Activates AMPK AMPK Beta3AR_cardio->AMPK Activates SIRT1 SIRT1 Beta3AR_cardio->SIRT1 Activates mTOR mTOR Beta3AR_cardio->mTOR Inhibits Cardioprotection Cardioprotection AMPK->Cardioprotection SIRT1->Cardioprotection p70S6K p70S6K mTOR->p70S6K Activates mTOR->Cardioprotection Inhibition leads to

Caption: β3-AR mediated vasodilation and cardioprotective signaling of this compound.

Experimental Protocols

This section details the methodologies employed in key studies investigating the cardiovascular effects of this compound.

In Vitro Studies on Human Atrial Myocardium
  • Tissue Preparation: Right atrial appendages were obtained from patients undergoing cardiac surgery. Trabeculae were dissected and mounted in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Force Measurement: Isometric force of contraction was measured using force transducers. Tissues were electrically stimulated at a frequency of 1 Hz.

  • Drug Administration: this compound was added cumulatively to the organ bath to generate concentration-response curves. In some experiments, tissues were pre-incubated with antagonists such as propranolol (a β1/2-AR blocker) or L-NMA (an NO synthase inhibitor).

  • eNOS Activity: Immunohistochemistry was used to detect activated eNOS in myocardial tissue sections after incubation with this compound.

In Vivo Studies in Animal Models
  • Animal Models: Studies have utilized conscious and sinoaortic denervated dogs to investigate systemic cardiovascular effects, and rats for models of myocardial ischemia/reperfusion injury.

  • Drug Administration: this compound was administered intravenously, either as a bolus injection or a continuous infusion.

  • Hemodynamic Monitoring: Parameters such as heart rate, arterial blood pressure, and left ventricular pressure were continuously recorded using appropriate catheters and transducers.

  • Ischemia/Reperfusion Protocol: In rats, the left anterior descending coronary artery was occluded for a period (e.g., 30 minutes) followed by reperfusion (e.g., 120 minutes). This compound was administered as a pre-treatment before the ischemic event.

  • Infarct Size Measurement: At the end of the reperfusion period, hearts were excised, and infarct size was determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

  • Western Blot Analysis: Protein levels of signaling molecules (AMPK, SIRT1, mTOR, p70S6K) in heart tissue homogenates were quantified by Western blotting to elucidate the molecular mechanisms of cardioprotection.

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol (I/R Model) Tissue Human Atrial Tissue Procurement Dissection Trabeculae Dissection Tissue->Dissection OrganBath Mounting in Organ Bath Dissection->OrganBath Stimulation Electrical Stimulation OrganBath->Stimulation DrugAdmin_vitro This compound Administration Stimulation->DrugAdmin_vitro Measurement_vitro Force of Contraction Measurement DrugAdmin_vitro->Measurement_vitro AnimalModel Rat Model Selection Pretreatment This compound Pre-treatment AnimalModel->Pretreatment Ischemia Coronary Artery Occlusion (Ischemia) Pretreatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Analysis Infarct Size & Protein Analysis Reperfusion->Analysis

Caption: General experimental workflows for in vitro and in vivo studies of this compound.

Conclusion

This compound exhibits a complex cardiovascular profile characterized by a dual mechanism of action. Its positive inotropic effects in the human atrium are mediated by off-target activation of β1/β2-adrenergic receptors. In contrast, its vasodilatory and cardioprotective effects are primarily attributed to the selective activation of β3-adrenergic receptors and the subsequent engagement of the NO and other protective signaling pathways. The detailed experimental data and elucidated signaling mechanisms presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the β3-adrenergic receptor in cardiovascular diseases. Further research is warranted to develop more selective β3-AR agonists with minimal off-target effects for potential clinical applications.

References

A Technical Guide to BRL-37344: Role in Insulin-Independent Glucose Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

BRL-37344 is a potent β-adrenergic receptor agonist that has been instrumental in elucidating insulin-independent pathways of glucose metabolism. Initially characterized as a selective β3-adrenoceptor (β3-AR) agonist, recent comprehensive studies have redefined its primary mechanism of action in skeletal muscle, the principal site for post-prandial glucose disposal. It is now understood that this compound stimulates glucose uptake predominantly via the β2-adrenoceptor (β2-AR) .[1][2] This action is mediated through a novel signaling cascade that is independent of the canonical insulin (B600854)/Akt pathway, instead relying on the mTORC2 complex.[1][2][3] Notably, this compound acts as a partial agonist for cAMP generation while being a full agonist for GLUT4 translocation and glucose uptake, a biased agonism that prevents the classical receptor desensitization seen with other β-agonists like isoprenaline.[1][2] This whitepaper provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols associated with this compound's role in glucose metabolism.

Mechanism of Action and Signaling Pathway

The primary mechanism by which this compound enhances glucose uptake in skeletal muscle is through the activation of β2-adrenoceptors, leading to the translocation of GLUT4 glucose transporters to the plasma membrane.[1][3] This pathway is distinct from and additive to the effects of insulin.[4]

Key characteristics of the this compound signaling pathway include:

  • Receptor Specificity: In skeletal muscle cells (e.g., L6 myotubes), the effects of this compound are blocked by the β2-AR selective antagonist ICI118551, but not by the β3-AR selective antagonist SR59230A.[1] Furthermore, this compound effectively increases glucose uptake in muscles from β3-AR knockout (KO) mice, confirming a β3-AR independent mechanism in this tissue.[1]

  • Insulin-Independence: The signaling cascade does not involve the phosphorylation of key insulin pathway proteins such as Akt or AMPK.[1][3] The glucose uptake stimulated by this compound is not blocked by wortmannin, a PI3K inhibitor that completely abolishes insulin-induced glucose transport.[4]

  • mTORC2 Dependence: The translocation of GLUT4 in response to this compound is dependent on the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[1][2] Inhibition of mTOR blocks the stimulatory effect of this compound on glucose uptake.[1]

  • Biased Agonism: this compound is a poor partial agonist for cyclic AMP (cAMP) generation compared to non-selective agonists like isoprenaline.[3] However, it demonstrates full agonism for promoting GLUT4 translocation and glucose uptake, with potency and efficacy similar to isoprenaline.[1][3] This separation of signaling outputs may contribute to its unique profile.

  • Lack of Desensitization: Unlike isoprenaline, this compound does not promote β-arrestin recruitment to the β2-adrenoceptor.[1][2] This prevents receptor desensitization and internalization, allowing for a more sustained effect on glucose transport.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound in skeletal muscle cells.

BRL37344_Signaling_Pathway This compound Signaling Pathway in Skeletal Muscle cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_insulin Insulin Pathway (Not Activated by this compound) B2AR β2-Adrenoceptor AC Adenylyl Cyclase B2AR->AC Activates mTORC2 mTORC2 B2AR->mTORC2 Activates (Mechanism partially defined) cAMP cAMP (Partial Response) AC->cAMP ATP to cAMP GLUT4_pm GLUT4 Glucose_in Glucose GLUT4_pm->Glucose_in BRL This compound BRL->B2AR Binds & Activates GLUT4_vesicle GLUT4 Vesicle mTORC2->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Translocation Akt Akt/PKB PI3K PI3K PI3K->Akt Glucose_out Extracellular Glucose Glucose_out->GLUT4_pm Transport

Caption: this compound activates β2-AR leading to mTORC2-dependent GLUT4 translocation, independent of Akt.

Quantitative Data on Glucose Uptake

The effects of this compound on glucose uptake have been quantified across various models, revealing a potent stimulatory action, particularly at low concentrations. In some tissues, a biphasic response has been observed.[5][6]

Table 1: In Vitro Effects of this compound on Glucose Uptake
Cell/Tissue TypeModelConcentration RangeMaximum StimulationKey Findings & NotesReference(s)
L6 MyocytesRat10⁻⁷ M - 10⁻⁵ MNot specifiedDose-dependently enhanced 2-deoxyglucose (2-DG) uptake. Effects were additive with insulin.[4]
L6 CellsRat~10⁻¹⁰ M - 10⁻⁵ MFull efficacySimilar efficacy and potency to isoprenaline for glucose uptake.[1][3]
Soleus MuscleRat (in vitro)10⁻¹¹ M - 10⁻⁵ M~30% increase at 10⁻¹¹ MBiphasic response: stimulation at low concentrations (10⁻¹¹-10⁻⁹ M), inhibition at high concentrations (10⁻⁶-10⁻⁵ M).[6]
EDL MuscleRat (in vitro)10⁻¹¹ M - 10⁻⁵ M~24% increase at 10⁻¹¹ MBiphasic response similar to soleus muscle.[6]
Soleus MuscleRat (in vitro)Up to 10⁻¹⁰ MMax stimulation at 10⁻¹⁰ MThis compound (active metabolite of BRL35135A) significantly increased glucose transport.[7]
Table 2: In Vivo Effects of this compound on Glucose Metabolism
Animal ModelTissue(s) StudiedAdministrationKey FindingsReference(s)
β3-AR KO MiceGastrocnemius, SoleusAcute in vivo administrationSignificantly increased glucose uptake into both muscles, demonstrating a β3-AR independent effect.[1]
RatsSkeletal Muscle, AdiposeIV InfusionDose-dependently increased the rate constant of glucose uptake in skeletal muscle and adipose tissue.[7]
Fasted RabbitsPlasmaIV InfusionDid not significantly increase plasma glucose levels, unlike other β-agonists.[8]

Experimental Protocols

The following section details a representative protocol for measuring glucose uptake in a skeletal muscle cell line, a key assay for evaluating compounds like this compound.

Protocol: 2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This protocol is a synthesized methodology based on standard practices for assessing glucose transport in cultured muscle cells.[1][9][10][11] It utilizes a fluorescently-labeled glucose analog, 2-NBDG, for quantification via plate reader or microscopy. A radioactive alternative, 2-[³H]-deoxyglucose, can also be used, with quantification by scintillation counting.

Objective: To quantify the rate of glucose transport into L6 myotubes following stimulation with this compound.

Materials:

  • L6-GLUT4myc cells (or equivalent)

  • 24-well or 96-well cell culture plates (black wall, clear bottom for fluorescence)

  • α-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS), Horse Serum

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound stock solution

  • Insulin (positive control)

  • Cytochalasin B (inhibitor control)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

Workflow:

  • Cell Culture & Differentiation:

    • Seed L6 myoblasts in culture plates at a density that will achieve ~80-90% confluence.

    • Grow cells in α-MEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to α-MEM supplemented with 2% horse serum. Maintain for 5-7 days, replacing media every 48 hours.

  • Serum Starvation:

    • Prior to the assay, wash cells twice with serum-free α-MEM.

    • Incubate the myotubes in serum-free α-MEM for 3-4 hours at 37°C to lower basal glucose uptake.

  • Stimulation:

    • Wash cells twice with KRH buffer.

    • Add KRH buffer containing the desired concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M), insulin (e.g., 100 nM), or vehicle control.

    • For inhibitor controls, pre-incubate a set of wells with Cytochalasin B before adding the stimulant.

    • Incubate for 30-60 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 10-20 minutes at 37°C. The incubation time should be optimized to ensure uptake is in the linear range.[11]

  • Termination and Lysis:

    • Terminate the uptake by aspirating the 2-NBDG solution and immediately washing the cells three times with ice-cold PBS. This step is critical to remove extracellular probe and stop transport.

    • Lyse the cells by adding a suitable lysis buffer to each well.

  • Quantification:

    • Transfer the lysate to a black 96-well plate (if not already in one).

    • Measure the fluorescence using a microplate reader at Ex/Em of ~485/535 nm.

    • Normalize the fluorescence signal to the total protein content in each well (determined by a BCA or Bradford assay) to account for any variations in cell number.

The diagram below outlines the experimental workflow.

Glucose_Uptake_Workflow Experimental Workflow for 2-NBDG Glucose Uptake Assay cluster_prep Phase 1: Cell Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 1. Seed L6 Myoblasts p2 2. Differentiate into Myotubes (5-7 days) p1->p2 p3 3. Serum Starve Cells (3-4 hours) p2->p3 e1 4. Pre-incubate with this compound (or controls) p3->e1 e2 5. Add 2-NBDG Probe (10-20 min incubation) e1->e2 e3 6. Terminate Uptake (Wash with ice-cold PBS) e2->e3 a1 7. Lyse Cells e3->a1 a2 8. Measure Fluorescence (Ex/Em ~485/535 nm) a1->a2 a3 9. Normalize to Protein Content a2->a3

Caption: Workflow diagram for a cell-based glucose uptake assay using a fluorescent glucose analog.

Conclusion and Future Directions

This compound remains a critical pharmacological tool for investigating glucose metabolism. Its ability to stimulate glucose uptake through a β2-AR/mTORC2-dependent, insulin-independent pathway provides a valuable mechanism for exploring therapeutic strategies to improve glucose homeostasis, particularly in contexts of insulin resistance.[1][2] The compound's unique biased agonism, which promotes glucose transport without inducing significant receptor desensitization, distinguishes it from conventional β-agonists and highlights the potential for developing ligands with highly specific signaling outcomes.[1]

Future research should focus on further delineating the downstream effectors of mTORC2 in this pathway and exploring the physiological relevance of this insulin-independent mechanism in different metabolic states and disease models. Understanding how to selectively engage this pathway could pave the way for novel therapeutics for type 2 diabetes and other metabolic disorders.

References

Understanding the Structure-Activity Relationship of BRL-37344: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344, a potent and selective β3-adrenergic receptor (AR) agonist, has been a important pharmacological tool for investigating the physiological roles of the β3-AR. Its development has paved the way for a deeper understanding of this receptor's function in various tissues and its potential as a therapeutic target for conditions such as obesity, type 2 diabetes, and overactive bladder. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural motifs responsible for its potency and selectivity. Furthermore, it outlines the experimental protocols used to characterize this compound and visualizes the critical signaling pathways it modulates.

Chemical Structure of this compound

This compound, chemically known as (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, is a phenylethanolamine derivative. The core structure consists of a phenoxyacetic acid moiety linked to a substituted phenylethanolamine group. The stereochemistry of the chiral centers in the ethanolamine (B43304) side chain is crucial for its biological activity.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The SAR of this compound and related β3-AR agonists has been extensively studied to identify the key molecular features governing their interaction with the receptor.

Key Structural Features for β3-AR Agonist Activity:

  • Phenylethanolamine Moiety: The ethanolamine side chain is a critical pharmacophore for all adrenergic agonists. The hydroxyl group and the secondary amine are essential for binding to the receptor.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the phenylethanolamine moiety significantly influence selectivity for the β3-AR over β1- and β2-ARs. A meta-substituent, such as the chlorine atom in this compound, is often found in selective β3-AR agonists.

  • The "Left-Hand Side" Phenoxyacetic Acid Moiety: The acidic phenoxyacetic acid group contributes to the overall binding affinity and can influence the pharmacokinetic properties of the molecule. Modifications to this part of the molecule have been explored to optimize activity and selectivity.

  • Stereochemistry: The (R,R)-enantiomer of this compound is the more active stereoisomer, highlighting the stereospecific nature of the interaction with the β3-AR.[1]

Quantitative SAR Data

The following table summarizes the binding affinities and functional potencies of this compound and related compounds for the human β1, β2, and β3 adrenergic receptors.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)β3-AR Ki (nM)β3-AR EC50 (nM)β3-AR Selectivity vs β1β3-AR Selectivity vs β2
This compound 1750112028715~6~4
Isoproterenol------
Norepinephrine------
L-757,793---6.31300500

Data compiled from multiple sources. Ki values represent binding affinity, and EC50 values represent functional potency.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human β1-, β2-, or β3-adrenergic receptors are prepared from transfected cell lines (e.g., CHO cells). Cells are harvested, homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competition Binding Assay:

    • A fixed concentration of a non-selective radioligand (e.g., [125I]-cyanopindolol) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to displace the radioligand from the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

  • Incubation and Filtration: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound in activating the β3-adrenergic receptor.

Methodology:

  • Cell Culture and Treatment: Cells expressing the β3-adrenergic receptor (e.g., CHO-β3) are cultured to confluence. The cells are then treated with increasing concentrations of this compound for a specific duration at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration-response curve for this compound-stimulated cAMP production is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined using non-linear regression analysis.

In Vivo Studies in Animal Models of Obesity and Diabetes

Objective: To evaluate the therapeutic potential of this compound in relevant disease models.

Methodology:

  • Animal Models:

    • Obesity: Diet-induced obese (DIO) mice or rats (fed a high-fat diet) or genetic models like the ob/ob mouse are commonly used.

    • Diabetes: Models of type 2 diabetes, such as the db/db mouse or streptozotocin-induced diabetic rats, are employed.

  • Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage. The dosage and frequency of administration vary depending on the study design. For instance, in a study on myocardial ischemia/reperfusion injury, rats were pre-treated with a single dose of 5 µg/kg or daily doses of 5 µg/kg for 10 days.[2][3][4] In a study on nephrogenic diabetes insipidus, a single i.p. injection of 1 mg/kg was used.[5][6]

  • Experimental Endpoints:

    • Metabolic Parameters: Body weight, food intake, plasma glucose, insulin (B600854), triglycerides, and cholesterol levels are monitored.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.

    • Tissue Analysis: Adipose tissue, liver, and muscle tissues may be collected for histological analysis and measurement of gene and protein expression related to metabolism and inflammation.

    • Cardiovascular Parameters: In studies related to cardiovascular effects, parameters like heart rate, blood pressure, and cardiac function are measured.

Signaling Pathways of this compound

Activation of the β3-adrenergic receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). However, evidence suggests that β3-AR can also couple to other signaling pathways, including those involving nitric oxide synthase (NOS) and AMP-activated protein kinase (AMPK).

Canonical Gs-cAMP Signaling Pathway

Gs_cAMP_Pathway BRL37344 This compound Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR Binds to Gs Gs Protein Beta3_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets eNOS_Activation_Pathway BRL37344 This compound Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR Binds to Gi Gi Protein Beta3_AR->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Cellular_Responses Vasodilation, etc. NO->Cellular_Responses AMPK_SIRT1_mTOR_Pathway BRL37344 This compound Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR AMPK AMPK Beta3_AR->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates mTOR mTOR AMPK->mTOR Inhibits Metabolic_Benefits Improved Insulin Sensitivity, Cardioprotection SIRT1->Metabolic_Benefits mTOR->Metabolic_Benefits Inhibition leads to

References

BRL-37344 Downstream Signaling in Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways of BRL-37344 in smooth muscle tissue. This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key target in regulating smooth muscle tone. Understanding its mechanism of action is critical for the development of novel therapeutics targeting conditions such as overactive bladder and certain vascular diseases.

Core Signaling Cascade: β3-Adrenoceptor Activation

This compound primarily exerts its effects by binding to and activating β3-adrenoceptors on the surface of smooth muscle cells.[1] This activation initiates a canonical G-protein coupled receptor (GPCR) signaling cascade, leading to smooth muscle relaxation. The principal pathway involves the activation of adenylyl cyclase, subsequent production of cyclic adenosine (B11128) monophosphate (cAMP), and the activation of Protein Kinase A (PKA).[1][2]

However, research indicates that the signaling cascade is more complex, involving additional effectors such as the activation of large-conductance Ca2+-activated K+ (BK) channels and potential interactions with the nitric oxide (NO) pathway.[3][4][5]

Canonical cAMP/PKA Pathway

The binding of this compound to the β3-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.[2] This rise in intracellular cAMP has two major downstream consequences for smooth muscle relaxation:

  • Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[2] Activated PKA phosphorylates several downstream targets that collectively reduce the intracellular calcium concentration ([Ca2+]i) and decrease the sensitivity of the contractile apparatus to Ca2+.

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for smooth muscle contraction.[6]

  • Modulation of Ion Channels: PKA can phosphorylate various ion channels, leading to membrane hyperpolarization and reduced Ca2+ influx.[7]

BRL37344_cAMP_PKA_Pathway BRL37344 This compound Beta3_AR β3-Adrenoceptor BRL37344->Beta3_AR binds Gs Gs Protein Beta3_AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation promotes

Involvement of Large-Conductance Ca2+-Activated K+ (BK) Channels

A significant component of this compound-induced smooth muscle relaxation, particularly in the detrusor muscle of the urinary bladder, is mediated by the opening of large-conductance Ca2+-activated K+ (BK) channels.[3][4][5] The activation of these channels leads to K+ efflux, causing membrane hyperpolarization. This hyperpolarization closes voltage-gated Ca2+ channels, thereby reducing Ca2+ influx and promoting relaxation.

The precise mechanism linking β3-AR activation to BK channel opening is still under investigation, but it is believed to be at least partially dependent on the cAMP/PKA pathway. PKA can directly phosphorylate the BK channel or associated regulatory proteins, increasing its open probability.[5]

BRL37344_BK_Channel_Pathway cluster_membrane Cell Membrane Beta3_AR β3-Adrenoceptor cAMP_PKA cAMP/PKA Pathway Beta3_AR->cAMP_PKA BK_channel BK Channel K_efflux K+ Efflux BK_channel->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx BRL37344 This compound BRL37344->Beta3_AR cAMP_PKA->BK_channel activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Ca_channel closes K_efflux->Hyperpolarization Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Nitric Oxide (NO) Pathway

In some smooth muscle types, particularly vascular smooth muscle, the β3-AR-mediated relaxation may also involve the nitric oxide (NO) signaling pathway.[8][9] Activation of β3-adrenoceptors can lead to the stimulation of endothelial nitric oxide synthase (eNOS), which produces NO. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates Protein Kinase G (PKG), which promotes relaxation through mechanisms similar to PKA, including decreased intracellular Ca2+ and desensitization of the contractile machinery.[6]

BRL37344_NO_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell BRL37344_endo This compound Beta3_AR_endo β3-Adrenoceptor BRL37344_endo->Beta3_AR_endo eNOS eNOS Beta3_AR_endo->eNOS activates NO NO eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies on the effects of this compound in different smooth muscle tissues.

Table 1: Potency (pD2 / pEC50) of this compound in Smooth Muscle Relaxation

TissueSpeciesPre-contraction AgentpD2 / pEC50Reference
Detrusor MuscleHuman-6.73[10]
IleumRatCarbachol7.31 (first component)[11]
Iris SphincterBovineSerotoninNot specified[12]
Ciliary MuscleBovineSerotoninNot specified[12]

pD2 is the negative logarithm of the EC50 value.

Table 2: Efficacy (Maximal Relaxation) of this compound

TissueSpeciesPre-contraction AgentMaximal Relaxation (%)Reference
Detrusor MuscleHuman-36[10]
Iris SphincterBovineSerotoninSignificantly lower than formoterol (B127741)[12]
Ciliary MuscleBovineSerotoninSignificantly lower than formoterol[12]

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide to investigate the effects of this compound on smooth muscle.

Isometric Tension Recordings

Objective: To measure the contractile and relaxant responses of isolated smooth muscle strips.

Methodology:

  • Tissue Preparation: Smooth muscle tissues (e.g., human detrusor, rat ileum) are dissected and cut into strips of appropriate dimensions.[3][11]

  • Mounting: The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[10][12]

  • Transducer Connection: One end of the strip is fixed, and the other is connected to an isometric force-displacement transducer to record changes in tension.[3]

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Pre-contraction: A contractile agent (e.g., carbachol, serotonin, KCl) is added to the bath to induce a stable contraction.[11][12]

  • Drug Administration: Cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.[13]

  • Data Analysis: The relaxant responses are measured as a percentage of the pre-contraction induced by the agonist. EC50 and maximal relaxation values are calculated.

Experimental_Workflow_Tension Tissue_Prep Tissue Preparation (Smooth Muscle Strips) Mounting Mounting in Organ Bath (Physiological Solution, 37°C, 95% O2/5% CO2) Tissue_Prep->Mounting Transducer Connection to Force Transducer Mounting->Transducer Equilibration Equilibration under Resting Tension Transducer->Equilibration Pre_contraction Induction of Contraction (e.g., Carbachol, KCl) Equilibration->Pre_contraction Drug_Addition Cumulative Addition of This compound Pre_contraction->Drug_Addition Data_Acquisition Data Acquisition (Isometric Tension) Drug_Addition->Data_Acquisition Analysis Data Analysis (Concentration-Response Curve) Data_Acquisition->Analysis

Measurement of Intracellular cAMP Levels

Objective: To quantify the changes in intracellular cAMP concentration in response to this compound stimulation.

Methodology:

  • Cell/Tissue Culture: Smooth muscle cells or tissues are cultured under appropriate conditions.

  • Drug Treatment: Cells/tissues are treated with this compound for a specified time.

  • Lysis: The cells/tissues are lysed to release intracellular contents.

  • cAMP Assay: The concentration of cAMP in the lysate is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[12]

  • Data Normalization: cAMP levels are typically normalized to the total protein concentration in the sample.

Immunohistochemistry for Protein Localization and Activation

Objective: To visualize the localization and activation state of specific proteins within the signaling pathway.

Methodology:

  • Tissue Fixation and Sectioning: Tissues are fixed (e.g., with paraformaldehyde), embedded (e.g., in paraffin), and sectioned.

  • Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.

  • Antibody Incubation: The sections are incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated eNOS).[14]

  • Secondary Antibody and Detection: A fluorescently labeled secondary antibody that binds to the primary antibody is added, and the signal is visualized using fluorescence microscopy.[14]

Conclusion

This compound induces smooth muscle relaxation primarily through the activation of β3-adrenoceptors, leading to a cascade of intracellular events. The canonical pathway involves the Gs-protein-mediated activation of adenylyl cyclase, increased cAMP production, and subsequent PKA activation. This is often supplemented by the opening of BK channels, leading to membrane hyperpolarization. In certain vascular beds, the nitric oxide pathway may also play a significant role. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of smooth muscle physiology and pharmacology. Further investigation into the nuanced interactions between these pathways will continue to refine our understanding of β3-adrenoceptor signaling and its therapeutic potential.

References

The Dawn of Selective β3-Adrenergic Agonism: A Technical Guide to the Early Research and Discovery of BRL-37344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 emerged from early drug discovery programs as a potent and selective agonist for the β3-adrenergic receptor (β3-AR). This novel compound demonstrated significant potential in preclinical studies for the treatment of obesity and type 2 diabetes due to its ability to stimulate thermogenesis in brown adipose tissue (BAT) and enhance glucose metabolism. This technical guide provides an in-depth overview of the foundational research and discovery of this compound, focusing on its pharmacological profile, the experimental protocols used in its initial evaluation, and its key signaling pathways.

Pharmacological Profile of this compound

This compound is characterized by its significant selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptor subtypes. This selectivity is crucial for its therapeutic potential, as it minimizes the cardiovascular side effects associated with non-selective β-agonists. The following table summarizes the quantitative data on the binding affinity and functional potency of this compound at human and rat β-adrenergic receptors.

Receptor SubtypeSpeciesParameterValue (nM)Reference
β1-ARHumanEC50112[1]
β2-ARHumanEC50177[1]
β3-ARHumanEC5015[1]
β3-ARRatKi29[2]

Key Experimental Protocols

The early evaluation of this compound relied on a series of now-classic in vitro and in vivo experimental protocols to elucidate its mechanism of action and therapeutic potential.

Radioligand Binding Assays

These assays were fundamental in determining the binding affinity of this compound for the different β-adrenergic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1-, β2-, and β3-adrenergic receptors.

General Methodology:

  • Membrane Preparation: Plasma membranes rich in the desired β-adrenergic receptor subtype were prepared from tissues or cultured cells (e.g., rat brown adipose tissue for β3-AR). The tissue was homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction.

  • Radioligand: A non-selective β-adrenergic antagonist radioligand, such as [3H]CGP-12177, was commonly used.

  • Competition Binding: A fixed concentration of the radioligand was incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture was incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Adenylyl Cyclase Activity Assays

These functional assays were crucial for assessing the ability of this compound to activate its target receptors and initiate downstream signaling.

Objective: To determine the potency (EC50) and intrinsic activity of this compound in stimulating adenylyl cyclase activity.

General Methodology:

  • Membrane Preparation: Similar to radioligand binding assays, plasma membranes containing the β-adrenergic receptors were prepared.

  • Assay Buffer: The membranes were incubated in a buffer containing ATP (the substrate for adenylyl cyclase), Mg2+ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., isobutylmethylxanthine - IBMX), and a GTP analog (to facilitate G-protein activation).

  • Agonist Stimulation: The reaction was initiated by adding increasing concentrations of this compound.

  • Incubation: The reaction mixture was incubated at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination: The reaction was stopped, typically by adding a solution containing EDTA or by boiling.

  • cAMP Quantification: The amount of cyclic AMP (cAMP) produced was measured using various methods, most commonly a competitive protein binding assay or, in later studies, radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves were generated by plotting the amount of cAMP produced against the concentration of this compound. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax) were determined. The intrinsic activity was often expressed relative to a full agonist like isoproterenol.

In Vivo Metabolic Studies in Rodent Models

Early in vivo studies in rats were critical for demonstrating the therapeutic potential of this compound in the context of obesity and diabetes.

Animal Models:

  • Hypothalamic Obese Rats: These rats, often created by lesions in the ventromedial hypothalamus, exhibit hyperphagia and develop obesity, providing a model to study anti-obesity effects.

  • Genetically Obese Rodents: Models such as the Zucker (fa/fa) rat were also utilized.

Drug Administration:

  • This compound, or its prodrug BRL-35135, was administered through various routes, including intravenous infusion or intraperitoneal injection. Doses were varied to establish dose-response relationships. For instance, intravenous infusion rates of BRL35135A in rats ranged upwards from 25 μg/kg per hour[3].

Metabolic Parameters Measured:

  • Thermogenesis: Heat production by isolated brown adipocytes was measured using microcalorimetry to directly assess the thermogenic effect of this compound[4].

  • Glucose Uptake: The rate of glucose uptake in various tissues, particularly skeletal muscle, was quantified using the 2-deoxy-[3H]-glucose method[3][5]. This technique measures the accumulation of radiolabeled 2-deoxyglucose, a glucose analog that is transported into cells and phosphorylated but not further metabolized.

  • Plasma Insulin (B600854) and Glucose Levels: Blood samples were collected to measure plasma concentrations of insulin and glucose to assess the overall impact on glucose homeostasis[3].

Signaling Pathways of this compound

The biological effects of this compound are mediated by distinct signaling pathways depending on the receptor subtype and the cell type.

β3-Adrenergic Receptor Signaling in Adipocytes

The primary mechanism of action of this compound in brown adipocytes is the activation of the canonical Gs-protein coupled pathway.

Gs_Pathway BRL37344 This compound Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR binds G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis stimulates Thermogenesis Thermogenesis PKA->Thermogenesis stimulates eNOS_Pathway BRL37344 This compound Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR PI3K PI3K Beta3_AR->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation GLUT4_Translocation_Workflow BRL37344 This compound Beta2_AR β2-Adrenergic Receptor BRL37344->Beta2_AR activates mTORC2 mTORC2 Beta2_AR->mTORC2 activates GLUT4_Translocation GLUT4 Translocation mTORC2->GLUT4_Translocation GLUT4_Vesicles GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Plasma_Membrane Plasma Membrane Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake facilitates GLUT4_Translocation->Plasma_Membrane to

References

BRL-37344 and Its Impact on Mitochondrial Biogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a selective β3-adrenergic receptor (β3-AR) agonist, has demonstrated significant, yet tissue-specific and context-dependent, effects on mitochondrial biogenesis. In brown adipose tissue (BAT), this compound is a potent inducer of thermogenesis, a process intrinsically linked to increased mitochondrial activity and biogenesis. Conversely, in the context of cardiac pathophysiology, such as rapid atrial pacing-induced atrial fibrillation, this compound has been shown to impair mitochondrial biogenesis and energy metabolism. This technical guide provides a comprehensive overview of the mechanisms of action of this compound on mitochondrial biogenesis, detailing the divergent signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular response to increased energy demand and is tightly regulated by a network of signaling pathways. The master regulator of this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which, in concert with nuclear respiratory factors (NRF-1 and NRF-2), drives the expression of mitochondrial transcription factor A (TFAM), a key activator of mitochondrial DNA (mtDNA) replication and transcription.

This compound, as a β3-AR agonist, has been investigated for its therapeutic potential in metabolic diseases due to its ability to stimulate energy expenditure. This guide delves into the nuanced effects of this compound on the core machinery of mitochondrial biogenesis, providing a technical resource for researchers in the field.

Quantitative Data on the Effects of this compound

The impact of this compound on mitochondrial biogenesis and related signaling pathways is highly dependent on the cellular and physiological context. The following tables summarize the key quantitative findings from various studies.

Table 1: Effects of this compound on Mitochondrial Biogenesis Markers in a Model of Atrial Fibrillation
ParameterTreatment GroupChange from ControlReference
PGC-1α mRNAThis compoundDecreased[1][2]
NRF-1 mRNAThis compoundDecreased[1][2]
Tfam mRNAThis compoundDecreased[1][2]
mtDNA Copy NumberThis compoundSignificantly Decreased[1][2]

In a rabbit model of rapid atrial pacing-induced atrial fibrillation, the β3-AR agonist this compound exacerbated the decline in mitochondrial biogenesis markers.

Table 2: Effects of this compound on Signaling Pathways in a Myocardial Ischemia/Reperfusion Model
ProteinTreatment GroupChange from Ischemia/Reperfusion GroupReference
p-AMPK/AMPKThis compound (single dose)Increased
p-AMPK/AMPKThis compound (10-day)Increased
SIRT1This compound (single dose)Increased
SIRT1This compound (10-day)Increased
p-mTOR/mTORThis compound (single dose)Decreased
p-mTOR/mTORThis compound (10-day)Decreased
p-p70S6K/p70S6KThis compound (single dose)Decreased
p-p70S6K/p70S6KThis compound (10-day)Decreased

In a rat model of myocardial ischemia/reperfusion, pre-treatment with this compound demonstrated cardioprotective effects by activating pro-survival pathways involving AMPK and SIRT1, and inhibiting the mTOR pathway.

Table 3: Effects of this compound on Thermogenesis in Brown Adipose Tissue
ParameterEffect of this compoundReference
Heat ProductionConcentration-dependent increase[3]
UCP1 ExpressionIncreased[4]

In isolated brown adipocytes, this compound stimulates heat production, a hallmark of brown adipose tissue activation and indicative of increased mitochondrial uncoupling.

Signaling Pathways

The signaling pathways activated by this compound that influence mitochondrial biogenesis are tissue-specific.

Stimulatory Pathway in Brown Adipose Tissue

In brown adipocytes, this compound activates the β3-AR, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] This activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6][7] Activated CREB binds to the promoter of PGC-1α, upregulating its expression.[5] PGC-1α then co-activates NRF-1 and NRF-2, leading to an increase in TFAM expression and subsequent mitochondrial biogenesis and the expression of thermogenic genes like UCP1.[5]

BRL37344_BAT_Signaling BRL This compound B3AR β3-AR BRL->B3AR AC Adenylyl Cyclase B3AR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PGC1a PGC-1α CREB->PGC1a Upregulates Expression NRFs NRF-1/2 PGC1a->NRFs Co-activates UCP1 UCP1 Expression PGC1a->UCP1 Upregulates Expression TFAM TFAM NRFs->TFAM Upregulates Expression MitoBio Mitochondrial Biogenesis TFAM->MitoBio Drives

This compound signaling in brown adipose tissue.
Inhibitory Pathway in Atrial Fibrillation

In a disease state such as rapid atrial pacing-induced atrial fibrillation, β3-AR activation by this compound has been shown to downregulate the expression of PGC-1α, NRF-1, and Tfam, leading to impaired mitochondrial biogenesis.[1][2] The precise upstream signaling cascade leading to this downregulation in this specific context is not fully elucidated but represents a critical area for further investigation.

BRL37344_AF_Signaling BRL This compound B3AR β3-AR BRL->B3AR Unknown Unknown Mediators B3AR->Unknown Activates PGC1a PGC-1α Unknown->PGC1a Downregulates Expression NRF1 NRF-1 Unknown->NRF1 Downregulates Expression TFAM Tfam Unknown->TFAM Downregulates Expression MitoBio Mitochondrial Biogenesis PGC1a->MitoBio NRF1->MitoBio TFAM->MitoBio

Inhibitory effect of this compound in atrial fibrillation.
Cardioprotective Signaling in Ischemia/Reperfusion

In a myocardial ischemia/reperfusion model, this compound activates a distinct signaling pathway that confers cardioprotection. This involves the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), both of which are known to positively regulate mitochondrial biogenesis and function. Concurrently, this compound inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often associated with cell growth and proliferation and can be detrimental in the context of ischemia/reperfusion injury.

BRL37344_IR_Signaling BRL This compound B3AR β3-AR BRL->B3AR AMPK AMPK B3AR->AMPK Activates SIRT1 SIRT1 B3AR->SIRT1 Activates mTOR mTOR B3AR->mTOR Inhibits Cardioprotection Cardioprotection AMPK->Cardioprotection SIRT1->Cardioprotection p70S6K p70S6K mTOR->p70S6K Activates mTOR->Cardioprotection Inhibition leads to

Cardioprotective signaling of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on mitochondrial biogenesis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for the quantification of mRNA levels of PGC-1α, NRF-1, and TFAM.

1. RNA Extraction:

  • Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation.

  • Resuspend the RNA pellet in RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.

  • The reaction is typically carried out at 37-42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes.

3. qPCR Reaction:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (PGC-1α, NRF-1, TFAM) and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • A melt curve analysis should be performed at the end to ensure primer specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.

qPCR_Workflow Start Tissue/Cell Sample RNA_Extraction RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR Amplification cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis Result Relative Gene Expression Data_Analysis->Result

Workflow for qPCR analysis.
Western Blotting for Protein Expression Analysis

This protocol is for the detection and quantification of PGC-1α, TFAM, AMPK, SIRT1, and mTOR protein levels.

1. Protein Extraction:

  • Lyse tissue or cell samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PGC-1α, anti-TFAM) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Normalize the target protein levels to a loading control protein (e.g., GAPDH, β-actin).

Mitochondrial DNA (mtDNA) Copy Number Quantification

This protocol determines the relative amount of mtDNA to nuclear DNA (nDNA).

1. DNA Extraction:

  • Isolate total DNA from tissue or cell samples using a commercial DNA extraction kit.

2. qPCR:

  • Perform a duplex qPCR reaction with two sets of primers: one targeting a mitochondrial gene (e.g., ND1) and the other targeting a single-copy nuclear gene (e.g., B2M).

  • The reaction mixture and cycling conditions are similar to those for gene expression qPCR.

3. Data Analysis:

  • Calculate the ΔCt value (CtmtDNA - CtnDNA).

  • The relative mtDNA copy number is calculated as 2 x 2-ΔCt.

Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses mitochondrial respiration.

1. Cell Seeding:

  • Seed cells in a specialized microplate (e.g., Seahorse XFp cell culture miniplate) and allow them to adhere and grow to the desired confluency.

2. Assay Preparation:

  • Hydrate the sensor cartridge of an extracellular flux analyzer (e.g., Seahorse XFp) with calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Replace the cell culture medium with a low-buffered assay medium and incubate in a non-CO2 incubator for 1 hour prior to the assay.

3. OCR Measurement:

  • Place the cell plate in the extracellular flux analyzer.

  • Measure the basal OCR.

  • Sequentially inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

4. Data Analysis:

  • The instrument's software calculates the OCR in pmol/min.

  • Normalize the OCR data to cell number or protein content.

Conclusion

The effects of this compound on mitochondrial biogenesis are multifaceted and highly dependent on the biological context. In brown adipose tissue, its activation of the β3-AR/cAMP/PKA/CREB pathway strongly suggests a role in promoting mitochondrial proliferation to support thermogenesis. In contrast, in the diseased heart, this compound can have a detrimental effect on mitochondrial biogenesis. Furthermore, in the context of ischemia/reperfusion injury, this compound engages cardioprotective pathways involving AMPK and SIRT1. This technical guide provides a framework for understanding and investigating these diverse effects, offering valuable data and methodologies for researchers in drug development and metabolic science. Further research is warranted to fully elucidate the downstream effectors of this compound in different tissues and to explore its therapeutic potential in a tissue-specific manner.

References

Methodological & Application

BRL-37344: In Vitro Applications for Cardiomyocyte Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor expressed in cardiomyocytes. While β1 and β2-adrenergic receptors are the predominant subtypes in the heart, the expression and function of β3-ARs become particularly significant in pathological conditions such as heart failure and cardiac hypertrophy.[1][2] Stimulation of β3-ARs in cardiomyocytes typically initiates a signaling cascade distinct from the classical β1/β2-AR pathway, often leading to cardioprotective effects. This document provides detailed in vitro experimental protocols for investigating the effects of this compound on cardiomyocytes, focusing on key cellular processes such as hypertrophy, apoptosis, and calcium signaling.

Mechanism of Action

In cardiomyocytes, this compound binds to the β3-adrenergic receptor, initiating a signaling cascade that is primarily coupled to the inhibitory G-protein (Gi). This activation leads to the production of nitric oxide (NO) through the activation of nitric oxide synthase (NOS), particularly endothelial NOS (eNOS) and neuronal NOS (nNOS).[3][4] The subsequent increase in NO levels activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2] This signaling pathway, often involving the Akt-NO signaling axis, mediates various cellular responses, including anti-hypertrophic and anti-apoptotic effects.[1][5][6]

Key Applications in Cardiomyocyte Research

  • Anti-hypertrophic Effects: this compound has been shown to attenuate cardiomyocyte hypertrophy induced by Gq-coupled agonists like endothelin-1 (B181129) (ET-1) and norepinephrine (B1679862) (NE).[1]

  • Cardioprotection against Ischemia-Reperfusion Injury: The compound reduces cell death in cardiomyocytes subjected to hypoxia/reoxygenation, a model for ischemia-reperfusion injury.[5][6] This protective effect is linked to the inhibition of mitochondrial permeability transition pore (mPTP) opening.[5][6]

  • Modulation of Calcium Transients: this compound can reduce the amplitude of calcium transients in cardiomyocytes, a mechanism that may contribute to its negative inotropic effects.[7][8]

  • Anti-apoptotic Signaling: The β3-AR stimulation by this compound can inhibit cardiomyocyte apoptosis, a critical factor in the progression of heart failure.[9]

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies on the effects of this compound on cardiomyocytes.

ParameterCell TypeThis compound ConcentrationEffectReference
Hypertrophy (cell size)Neonatal Rat Ventricular Myocytes (NRVMs)75 nMSignificantly reduced norepinephrine-induced hypertrophy[1]
Cell Death (hypoxia/reoxygenation)Adult Mouse Cardiomyocytes7 µmol/LSignificantly reduced cell death[5][6]
Sarcomere ShorteningIsolated Cardiac Myocytes (mouse)Dose-dependentReduction in sarcomere shortening[7]
Calcium TransientsIsolated Cardiac Myocytes (mouse)Dose-dependentReduction in calcium transients[7]
L-type Ca2+ Channel CurrentRat Isolated Ventricular MyocytesIncreasing concentrationsSuppression of L-type Ca2+ channel currents[4]
Beating RateNeonatal Rat CardiomyocytesNot specifiedDecreased beating rate[10]
Intracellular cAMPNeonatal Rat CardiomyocytesNot specifiedDecreased intracellular cAMP levels[10]

Experimental Protocols

Cardiomyocyte Culture

a. Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture:

  • Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.

  • Mince the tissue and perform enzymatic digestion using a solution of collagenase and pancreatin.

  • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere preferentially.

  • Plate the non-adherent cardiomyocytes on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • After 24 hours, replace the medium with a serum-free medium to induce a quiescent state before treatment.

b. Adult Cardiomyocyte Isolation:

  • Isolate hearts from adult mice or rats.

  • Cannulate the aorta and perfuse with a calcium-free buffer to wash out the blood, followed by perfusion with a collagenase-containing buffer to digest the extracellular matrix.

  • Gently tease the ventricular tissue apart to release the cardiomyocytes.

  • Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

  • Plate the isolated cardiomyocytes on laminin-coated dishes for short-term culture.

In Vitro Model of Hypertrophy
  • Culture NRVMs as described above.

  • Induce hypertrophy by treating the cells with a hypertrophic agonist such as norepinephrine (NE) or endothelin-1 (ET-1) for 48-72 hours.

  • Co-incubate the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) to assess its anti-hypertrophic effect.

  • Assess cardiomyocyte size by measuring the cell surface area using microscopy and image analysis software.

  • Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by qPCR or Western blotting.

Hypoxia/Reoxygenation (H/R) Assay
  • Culture isolated adult cardiomyocytes as described.

  • Induce hypoxia by placing the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a defined period (e.g., 30 minutes).

  • Initiate reoxygenation by returning the cells to a normoxic incubator (21% O2) for a subsequent period (e.g., 120 minutes).

  • Treat the cells with this compound (e.g., 5-7 µmol/L) either before hypoxia or at the onset of reoxygenation.

  • Assess cell viability using assays such as Trypan Blue exclusion, LDH release assay, or live/dead staining with calcein-AM and ethidium (B1194527) homodimer-1.

Calcium Imaging
  • Load cultured cardiomyocytes with a calcium-sensitive fluorescent dye such as Fura-2 AM or Rhod-2 AM.

  • Wash the cells to remove excess dye and allow for de-esterification.

  • Mount the culture dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Perfuse the cells with a Tyrode's solution.

  • Record baseline calcium transients.

  • Apply this compound at various concentrations and record the changes in the amplitude and kinetics of the calcium transients.

Western Blotting
  • Treat cardiomyocytes with this compound for the desired time.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated Akt, eNOS, nNOS, apoptotic markers like Bcl-2 and Bax).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

BRL37344_Signaling_Pathway BRL37344 This compound b3AR β3-Adrenergic Receptor BRL37344->b3AR binds Gi Gi b3AR->Gi activates Akt Akt Gi->Akt activates NOS eNOS / nNOS Akt->NOS activates NO Nitric Oxide (NO) NOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Cardioprotection Cardioprotective Effects (Anti-hypertrophy, Anti-apoptosis) cGMP->Cardioprotection mediates

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow_Hypertrophy cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate_NRVMs Isolate Neonatal Rat Ventricular Myocytes (NRVMs) Culture_NRVMs Culture NRVMs Isolate_NRVMs->Culture_NRVMs Induce_Hypertrophy Induce Hypertrophy (e.g., Norepinephrine) Culture_NRVMs->Induce_Hypertrophy Treat_BRL Co-treat with this compound (Dose-response) Induce_Hypertrophy->Treat_BRL Measure_Size Measure Cell Size (Microscopy) Treat_BRL->Measure_Size Analyze_Markers Analyze Hypertrophic Markers (qPCR / Western Blot) Treat_BRL->Analyze_Markers

Caption: Workflow for studying this compound's anti-hypertrophic effects.

Experimental_Workflow_HR cluster_prep Cell Preparation cluster_hr Hypoxia/Reoxygenation cluster_treat Treatment cluster_assess Assessment Isolate_Cardiomyocytes Isolate Adult Cardiomyocytes Hypoxia Induce Hypoxia (e.g., 1% O2) Isolate_Cardiomyocytes->Hypoxia Treat_BRL_HR Treat with this compound Reoxygenation Reoxygenation (21% O2) Hypoxia->Reoxygenation Viability_Assay Assess Cell Viability (e.g., LDH assay, Live/Dead stain) Reoxygenation->Viability_Assay Treat_BRL_HR->Hypoxia

Caption: Workflow for assessing this compound's effect on H/R injury.

References

Application Notes and Protocols for B.R.L-37344 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of the β3-adrenergic receptor agonist, BRL-37344, in mouse models. The information is compiled from various scientific studies to assist in the design and execution of in vivo experiments.

Data Presentation: Quantitative Summary of this compound Dosage in Mouse Models

The following table summarizes the dosages and administration routes of this compound used in various mouse models as reported in the scientific literature. This allows for easy comparison of dosing regimens across different experimental contexts.

Mouse ModelDosageAdministration RouteFrequencyKey Findings
X-linked Nephrogenic Diabetes Insipidus1 mg/kgIntraperitoneal (i.p.)Single injectionPromoted transient reabsorption of water and solutes.[1][2]
X-linked Nephrogenic Diabetes Insipidus1 mg/kgIntraperitoneal (i.p.)Repeated injections (every 3-4 hours)Sustained antidiuretic effect, reducing urine output and increasing osmolarity.[1][2]
Myocardial Ischemia/Reperfusion Injury5 µg/kgIntraperitoneal (i.p.)Single dose or daily for 10 days pre-injuryReduced myocardial necrosis area.[3][4]
Hyperoxia-Induced Colonic Alterations (Neonate)1 mg/kg and 3 mg/kgSubcutaneous (s.c.)Every 12 hours from birth to day 143 mg/kg dose prevented hyperoxia-induced alterations; 1 mg/kg was ineffective. A 6 mg/kg dose was found to be toxic.[5][6]
Diet-Induced ObesityNot specifiedIntraperitoneal (i.p.)Not specifiedLowered body weight.[7]
General Metabolic Studies1x10⁻¹⁰ M (in vitro)N/AN/AStimulated fuel utilization in isolated soleus muscle.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal or subcutaneous injection in mice.

Materials:

  • This compound powder

  • Sterile 0.9% NaCl (saline) or distilled water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Dissolve the powder in sterile distilled water to create a stock solution (e.g., 5 mg/mL).[3]

    • Vortex thoroughly to ensure complete dissolution.

    • The stock solution can be stored at 4°C for the duration of the experiment.[3]

  • Working Solution Preparation:

    • On the day of injection, dilute the stock solution with sterile 0.9% NaCl to the final desired concentration.[3] For example, to achieve a 5 µg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the working solution concentration would need to be 1.25 µg/mL.

    • Vortex the working solution to ensure homogeneity.

    • It is recommended to warm the substance to room or body temperature before injection to avoid discomfort and a drop in the animal's body temperature.

  • Sterilization:

    • Filter the final working solution through a 0.22 µm sterile filter into a new sterile tube or directly into the injection syringe. This is crucial to prevent infection and irritation at the injection site.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

  • Prepared sterile this compound working solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal restraint device (optional)

  • 70% ethanol

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse. Proper handling is crucial to minimize stress and ensure accurate injection. For a two-person technique, one person can restrain the mouse while the other performs the injection. For a one-person technique, scruff the mouse firmly by the loose skin over the neck and shoulders and secure the tail.

  • Injection Site Identification:

    • Position the mouse on its back with its head tilted slightly downwards.

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-40° angle with the bevel facing up. The depth of insertion should be sufficient for the entire bevel to be within the abdominal cavity.[9]

    • Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.[9]

  • Post-Injection Care:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions, such as bleeding at the injection site or signs of distress.

Protocol 3: Subcutaneous (s.c.) Administration of this compound in Mice

This protocol details the procedure for subcutaneous injection in mice, a common alternative to i.p. injection.

Materials:

  • Prepared sterile this compound working solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal restraint device (optional)

  • 70% ethanol

Procedure:

  • Animal Restraint:

    • Restrain the mouse by scruffing the loose skin between the shoulder blades.

  • Injection Site Identification:

    • The injection site is typically the loose skin over the back, between the shoulder blades.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Lift the skin to create a "tent."

    • Insert the needle at the base of the tented skin, parallel to the spine.

    • Aspirate gently to ensure the needle has not entered a blood vessel.

    • Slowly inject the this compound solution.

  • Post-Injection Care:

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathways of this compound

The following diagram illustrates the primary signaling pathways activated by this compound upon binding to the β3-adrenergic receptor.

BRL37344_Signaling_Pathway BRL37344 This compound Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR Binds to AMPK AMPK BRL37344->AMPK Upregulates SIRT1 SIRT1 BRL37344->SIRT1 Upregulates mTOR mTOR BRL37344->mTOR Downregulates p70S6K p70S6K BRL37344->p70S6K Downregulates G_Protein G-protein (Gs/Gi) Beta3_AR->G_Protein Activates eNOS eNOS Beta3_AR->eNOS Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP  + (Gs) PKA PKA cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Antidiuresis, Cardioprotection, Improved Glucose Homeostasis) PKA->Physiological_Effects NO Nitric Oxide (NO) eNOS->NO NO->Physiological_Effects AMPK->Physiological_Effects SIRT1->Physiological_Effects mTOR->Physiological_Effects p70S6K->Physiological_Effects

Caption: this compound signaling cascade.

Experimental Workflow for this compound Administration in Mice

This diagram outlines a typical experimental workflow for administering this compound to mice and observing the outcomes.

Experimental_Workflow Start Start: Experimental Design Preparation This compound Preparation (Stock and Working Solutions) Start->Preparation Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Administration This compound Administration (i.p. or s.c.) Preparation->Administration Baseline_Measurements Baseline Measurements (e.g., Body Weight, Blood Glucose) Animal_Acclimation->Baseline_Measurements Baseline_Measurements->Administration Monitoring Post-Administration Monitoring (Behavioral and Physiological) Administration->Monitoring Data_Collection Data Collection (e.g., Blood/Tissue Samples) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: In vivo this compound experimental workflow.

Logical Relationship: Dosage, Administration, and Effect

This diagram illustrates the relationship between the dosage of this compound, the route and frequency of its administration, and the resulting physiological effects in mouse models.

Logical_Relationship Dosage Dosage (e.g., µg/kg to mg/kg) Outcome Physiological Outcome Dosage->Outcome Administration Administration Route & Frequency Route Route (i.p., s.c.) Administration->Route Frequency Frequency (Single, Repeated) Administration->Frequency Administration->Outcome Efficacy Efficacy (Therapeutic Effect) Outcome->Efficacy Toxicity Toxicity (Adverse Effects) Outcome->Toxicity

Caption: Dosage-administration-effect relationship.

References

Application Note and Protocol: Preparation of BRL-37344 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BRL-37344 is a potent and selective β3-adrenoceptor agonist, widely utilized in research to study its effects on lipolysis, thermogenesis, and as a potential therapeutic agent for obesity and type 2 diabetes. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), ensuring accurate and reproducible experimental outcomes.

Compound Information and Properties

Proper preparation of a stock solution begins with understanding the fundamental properties of the compound. This compound is commonly available as a free acid or as a sodium salt. It is crucial to use the batch-specific molecular weight provided on the product's vial or Certificate of Analysis for precise molarity calculations.

Table 1: Physicochemical Properties of this compound and its Sodium Salt

PropertyThis compoundThis compound Sodium Salt
Molecular Formula C₁₉H₂₂ClNO₄[1]C₁₉H₂₁ClNNaO₄[2][3][4][5]
Molecular Weight ( g/mol ) 363.84[1]385.82[2][3][4][5]
Appearance SolidWhite to off-white solid[2]
Solubility and Storage

The choice of solvent is critical for dissolving the compound completely and maintaining its stability. DMSO is a common solvent for this compound. Due to the hygroscopic nature of DMSO, which can affect solubility, it is recommended to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[2]

Table 2: Solubility and Storage Recommendations

ParameterRecommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Solubility in DMSO This compound: 20 mg/mL (54.97 mM) with sonication and pH adjustment to 3 with 1 M HCl.[1] This compound Sodium Salt: 5 mg/mL (12.96 mM) with sonication and warming[2] or 18 mg/mL with warming.[6]
Powder Storage Store at -20°C for up to 3 years.[1] Keep sealed and away from moisture.[2]
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[7]

Experimental Protocol: Preparation of a 10 mM this compound Sodium Salt Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound sodium salt. The same principles can be applied to prepare stock solutions of different concentrations or for the free acid form by adjusting the mass based on its specific molecular weight.

Materials and Equipment:
  • This compound sodium salt powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Safety Precautions:
  • This compound is considered a hazardous substance.[8]

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[8]

Protocol Steps:
  • Determine the Required Mass:

    • Use the following formula to calculate the mass of this compound sodium salt needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 385.82 g/mol = 3.8582 mg

  • Weighing the Compound:

    • Carefully weigh the calculated amount of this compound sodium salt powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.

  • Dissolving in DMSO:

    • Add the desired volume of anhydrous DMSO to the vial containing the compound.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, gentle warming and sonication can be applied.

    • Warming: Place the vial in a water bath or on a heat block set to a gentle temperature (e.g., 37°C) for a few minutes.[2][6]

    • Sonication: Place the vial in a sonicator bath for short intervals until the solution is clear.[2]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Diluting the Stock Solution for Experiments:

For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[7] For in vivo studies, the final DMSO concentration should be minimized, preferably 2% or lower.[7]

Diagrams

G cluster_0 Preparation Workflow for this compound Stock Solution A 1. Calculate Required Mass (Concentration x Volume x MW) B 2. Weigh this compound Powder A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex to Dissolve C->D E Solution Clear? D->E F 5. Aid Dissolution (Warm/Sonicate) E->F No G 6. Aliquot into Tubes E->G Yes F->D H 7. Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solution.

G cluster_1 This compound Signaling Pathway BRL This compound beta3AR β3-Adrenergic Receptor BRL->beta3AR Agonist Gs Gs Protein beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Thermogenesis Thermogenesis PKA->Thermogenesis Promotes

Caption: Simplified this compound signaling pathway.

References

Application Notes and Protocols: Western Blot Analysis of p-eNOS Following BRL-37344 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Western blot analysis for the detection and quantification of phosphorylated endothelial nitric oxide synthase (p-eNOS) in response to treatment with BRL-37344, a selective β3-adrenoceptor agonist. This protocol is essential for researchers investigating cardiovascular signaling pathways and the therapeutic potential of β3-adrenergic agonists.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of smooth muscle proliferation. The activity of eNOS is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at specific serine (Ser) and threonine (Thr) residues can either activate or inhibit eNOS activity.

This compound is a well-characterized agonist for the β3-adrenergic receptor (β3-AR). Stimulation of β3-AR has been shown to activate eNOS, leading to increased NO production.[1][2] This activation is often mediated through the phosphorylation of eNOS at key regulatory sites. Western blotting is a powerful and widely used technique to detect and quantify these specific phosphorylation events, providing insights into the signaling cascades initiated by this compound.

A key activation site is Serine 1177 (Ser1177). This compound-induced eNOS phosphorylation at Ser1177 is often mediated by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][4] Conversely, phosphorylation at Threonine 495 (Thr495) is generally associated with eNOS inhibition. Some studies have also investigated phosphorylation at Serine 114 (Ser114).[3]

Signaling Pathway

The binding of this compound to the β3-adrenoceptor initiates a downstream signaling cascade that culminates in the phosphorylation of eNOS. A primary pathway involves the activation of PI3K, which in turn activates the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt then directly phosphorylates eNOS at Ser1177, leading to its activation and subsequent NO production.

BRL37344_pENOS_Pathway BRL This compound Beta3AR β3-Adrenoceptor BRL->Beta3AR binds PI3K PI3K Beta3AR->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates p_eNOS p-eNOS (Ser1177) (Active) eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO produces

Caption: this compound signaling pathway leading to eNOS phosphorylation.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-eNOS.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell/Tissue Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-eNOS, total eNOS) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Densitometry 11. Densitometry Detection->Densitometry Normalization 12. Normalization & Quantification Densitometry->Normalization

Caption: General workflow for Western blot analysis of p-eNOS.
Detailed Methodology

1. Cell or Tissue Culture and Treatment:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines are commonly used. Culture cells to 80-90% confluency in appropriate media.

  • Tissue Preparation: For tissue samples, such as cardiac or vascular tissue, homogenize the tissue in lysis buffer on ice.

  • This compound Treatment:

    • Starve cells in serum-free media for 2-4 hours prior to treatment to reduce basal signaling.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified time course (e.g., 5-30 minutes). Include a vehicle control (solvent only).

2. Protein Extraction (Lysis):

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate or vortex briefly to ensure complete lysis and shear DNA.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting and Detection:

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][7] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-eNOS (Ser1177) and total eNOS overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 5-10 minutes each with TBST.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation and Analysis

Quantitative analysis of Western blots is crucial for determining the effect of this compound on eNOS phosphorylation. This is typically achieved through densitometry.

1. Densitometry:

  • Capture the image of the Western blot using an appropriate imaging system.

  • Use image analysis software (e.g., ImageJ) to measure the band intensity for p-eNOS and total eNOS for each sample.

2. Normalization:

  • To account for variations in protein loading, normalize the intensity of the p-eNOS band to the intensity of the total eNOS band for the same sample. This provides the relative level of eNOS phosphorylation.

  • Further normalization to a loading control (e.g., GAPDH or β-actin) can also be performed.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a Western blot experiment investigating the effect of this compound on eNOS phosphorylation.

Table 1: Effect of this compound Concentration on p-eNOS (Ser1177) Levels

Treatment GroupThis compound Conc. (µM)p-eNOS (Ser1177) / Total eNOS Ratio (Arbitrary Units)Fold Change vs. Control
Control01.0 ± 0.11.0
This compound12.5 ± 0.32.5
This compound54.8 ± 0.54.8
This compound105.2 ± 0.65.2

Table 2: Time Course of this compound-Induced p-eNOS (Ser1177) Phosphorylation

Treatment Group (10 µM this compound)Time (minutes)p-eNOS (Ser1177) / Total eNOS Ratio (Arbitrary Units)Fold Change vs. Time 0
Time 001.0 ± 0.11.0
Time 553.2 ± 0.43.2
Time 15155.1 ± 0.75.1
Time 30304.5 ± 0.54.5

Troubleshooting

For common issues encountered during Western blotting for phosphorylated proteins, refer to established troubleshooting guides. Key considerations include the use of fresh phosphatase inhibitors, optimizing antibody concentrations, and ensuring proper blocking and washing steps to minimize background.

References

Application Notes and Protocols for BRL-37344 Treatment in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis in adipocytes. Activation of the β3-AR signaling pathway leads to the transcriptional upregulation of genes involved in energy expenditure, most notably Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). These application notes provide a comprehensive guide for designing and conducting gene expression studies using this compound, with a focus on determining the optimal treatment duration.

Data Presentation: Gene Expression Changes Over Time

The following table summarizes representative data on the time-dependent effects of this compound on the expression of key thermogenic genes in adipocytes. It is important to note that the optimal treatment duration can vary depending on the cell type, differentiation state, and specific gene of interest. A time-course experiment is highly recommended to determine the peak expression for your specific experimental model.

Table 1: Representative Time-Course of this compound-Induced Gene Expression in Adipocytes

Treatment Time (Hours)UCP1 mRNA Fold Change (vs. Control)PGC-1α mRNA Fold Change (vs. Control)CITED1 mRNA Fold Change (vs. Control)
01.01.01.0
2~2-5~1.5-3~1.2-2
4~5-15~2-5~1.5-3
8~10-30~3-7~2-5
12~15-40~4-8~2.5-6
24~20-50+~5-10~3-8
48~15-40 (may start to decline)~4-8 (may start to decline)~2.5-6 (may start to decline)

Note: The fold change values are illustrative and based on typical responses observed in in vitro brown or beige adipocyte models. Actual results may vary.

Signaling Pathway

This compound binding to the β3-adrenergic receptor on the adipocyte cell surface initiates a signaling cascade that culminates in the increased transcription of thermogenic genes.

BRL37344_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRL This compound b3AR β3-Adrenergic Receptor BRL->b3AR G Gs Protein b3AR->G activates AC Adenylyl Cyclase cAMP cAMP AC:e->cAMP:w converts G->AC activates ATP ATP PKAi Inactive PKA cAMP->PKAi activates PKAa Active PKA CREBi Inactive CREB PKAa->CREBi phosphorylates PGC1a_i Inactive PGC-1α PKAa->PGC1a_i phosphorylates CREBa Active pCREB Gene UCP1, PGC-1α, etc. Gene Transcription CREBa->Gene activates PGC1a_a Active PGC-1α PGC1a_a->Gene co-activates

Caption: this compound signaling pathway in adipocytes.

Experimental Workflow

A typical workflow for a gene expression study involving this compound treatment is outlined below.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Gene Expression Analysis start Start with Preadipocytes diff Differentiate into Mature Adipocytes start->diff treat Treat with this compound (Time-Course) diff->treat control Vehicle Control diff->control rna RNA Isolation treat->rna control->rna cdna cDNA Synthesis rna->cdna qpcr qRT-PCR cdna->qpcr data Data Analysis (Fold Change Calculation) qpcr->data

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

I. Cell Culture and Differentiation of Adipocytes

This protocol is a general guideline and should be optimized for the specific adipocyte cell line or primary cells being used.

  • Preadipocyte Seeding:

    • Culture preadipocytes in a suitable growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and antibiotics).

    • Seed cells in multi-well plates at a density that allows them to reach confluence.

  • Initiation of Differentiation:

    • Two days post-confluence, replace the growth medium with a differentiation medium. A common differentiation cocktail includes:

  • Maturation of Adipocytes:

    • After 2-3 days, replace the differentiation medium with a maturation medium (e.g., DMEM/F12 with 10% FBS and 1 µg/mL insulin).

    • Continue to culture for another 4-7 days, changing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.

II. This compound Treatment
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Treatment of Adipocytes:

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the maturation medium from the mature adipocytes and replace it with the this compound containing medium or a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

III. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation:

    • At each time point, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA isolation kit (e.g., TRIzol or a column-based kit).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qRT-PCR reaction mix containing:

      • SYBR Green or TaqMan master mix

      • Forward and reverse primers for the target genes (UCP1, PGC-1α, CITED1) and a housekeeping gene (e.g., GAPDH, ACTB, or TBP).

      • Diluted cDNA template.

    • Perform the qRT-PCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the expression of the housekeeping gene.

    • Express the results as fold change relative to the vehicle-treated control at the corresponding time point.

Application Notes and Protocols for In Vivo Delivery of BRL-37344 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for the β3-adrenergic receptor agonist, BRL-37344, in rat models. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.

Introduction to this compound

This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), although it also exhibits some activity at β2-ARs.[1][2] It has been widely used as a research tool to explore the physiological roles of β3-ARs, which are primarily expressed in adipose tissue and the gastrointestinal tract. Research in rat models has demonstrated its involvement in regulating food intake, metabolic processes, and cardiovascular function.[3][4][5]

In Vivo Delivery Methods and Dosages

The choice of administration route and dosage for this compound in rats depends on the specific research question and the target tissue. The following table summarizes common delivery methods and reported dosages from various studies.

Administration RouteDosage RangeRat StrainKey FindingsReference
Intraperitoneal (i.p.)1 - 6 mg/kg/daySprague-DawleyDaily administration for 14 days. 3 mg/kg ameliorated hyperoxia-induced colonic alterations, while 6 mg/kg was toxic.[1][1]
Intraperitoneal (i.p.)Not specifiedZucker (lean and obese)Decreased food intake.[3]
Intracerebroventricular (i.c.v.)2 and 20 nmolWistar20 nmol decreased food intake 1 hour after injection.[6]
Intravenous (i.v.)0.4 nmol/kg/min for 10 minSprague-Dawley (heart failure model)Acute administration improved hemodynamics for a short duration.[7][8]
Subcutaneous (s.c.)5 µg/kg (single dose or daily for 10 days)Sprague-DawleyPre-treatment reduced myocardial ischemia/reperfusion injury.[4]

Experimental Protocols

Intraperitoneal (i.p.) Injection for Metabolic Studies

This protocol is adapted from studies investigating the effects of this compound on food intake and metabolic parameters.

Objective: To assess the effect of peripherally administered this compound on food consumption in rats.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Syringes (1 ml) and needles (25-27 gauge)

  • Animal scale

  • Metabolic cages for monitoring food intake

  • Lean and obese Zucker rats[3]

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and handling.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. For example, to achieve a dose of 3 mg/kg in a 300g rat, prepare a solution where 0.3 ml contains 0.9 mg of this compound.

  • Baseline Measurement: Measure and record the baseline body weight and 24-hour food intake for each rat before the start of the experiment.

  • Injection:

    • Gently restrain the rat.

    • Lift the hindquarters to allow the abdominal organs to move forward.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum injury.

    • Inject the prepared this compound solution or vehicle (saline) intraperitoneally.

  • Data Collection: Monitor and record food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.[6]

  • Data Analysis: Compare the food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.

Intracerebroventricular (i.c.v.) Injection for Central Nervous System Effects

This protocol is based on studies examining the central effects of this compound on feeding behavior.

Objective: To investigate the direct effects of this compound on the central nervous system's control of food intake.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical tools for cannula implantation

  • Guide cannula and dummy cannula

  • Injection pump and tubing

  • Wistar rats[6]

Procedure:

  • Surgical Cannula Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula into the third cerebral ventricle using appropriate stereotaxic coordinates.

    • Secure the cannula with dental cement and place a dummy cannula to maintain patency.

    • Allow the rats to recover for at least one week post-surgery.

  • Drug Preparation: Dissolve this compound in aCSF or sterile saline to the desired concentration (e.g., 20 nmol in a small volume like 1-2 µl).[6]

  • Injection:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula and connect the injection cannula to the injection pump via tubing.

    • Insert the injection cannula into the guide cannula.

    • Infuse the this compound solution or vehicle over a set period (e.g., 1 minute).

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Behavioral Observation: Immediately after the injection, place the rat in a cage with pre-weighed food and monitor its feeding behavior (latency to eat, meal duration, and amount consumed) at specific time points.[6]

Visualizations

Signaling Pathway of this compound in Myocardial Protection

BRL37344_Signaling BRL37344 This compound Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR Binds to AMPK AMPK Activation Beta3_AR->AMPK SIRT1 SIRT1 Activation Beta3_AR->SIRT1 mTOR mTOR Inhibition Beta3_AR->mTOR Protection Myocardial Protection AMPK->Protection SIRT1->Protection p70S6K p70S6K Inhibition mTOR->p70S6K mTOR->Protection (inhibition leads to) p70S6K->Protection (inhibition leads to)

Caption: this compound signaling in cardioprotection.

Experimental Workflow for In Vivo this compound Administration

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_data Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation This compound Solution Preparation Animal_Acclimatization->Drug_Preparation IP_Injection Intraperitoneal (i.p.) Injection Drug_Preparation->IP_Injection ICV_Injection Intracerebroventricular (i.c.v.) Injection Drug_Preparation->ICV_Injection IV_Infusion Intravenous (i.v.) Infusion Drug_Preparation->IV_Infusion Behavioral_Monitoring Behavioral Monitoring (e.g., Food Intake) IP_Injection->Behavioral_Monitoring Tissue_Collection Tissue Collection (e.g., Myocardium, Colon) IP_Injection->Tissue_Collection ICV_Injection->Behavioral_Monitoring ICV_Injection->Tissue_Collection Physiological_Measurement Physiological Measurement (e.g., Hemodynamics) IV_Infusion->Physiological_Measurement IV_Infusion->Tissue_Collection Data_Analysis Statistical Analysis Behavioral_Monitoring->Data_Analysis Physiological_Measurement->Data_Analysis Tissue_Collection->Data_Analysis

Caption: General workflow for this compound studies in rats.

References

Application Note: Metabolic Analysis Using the Seahorse XF Cell Mito Stress Test with BRL-37344

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a critical area of research in various fields, including drug discovery, disease pathology, and cellular physiology. The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions. This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the metabolic effects of BRL-37344, a selective β3-adrenergic receptor agonist.

This compound is known to modulate metabolic processes such as lipolysis and glucose transport.[1][2] As a selective agonist for the β3-adrenergic receptor, it has been instrumental in studying thermogenesis and lipid mobilization.[3] However, studies have also shown its activity at β2-adrenergic receptors, particularly at higher concentrations, which can influence glucose utilization in skeletal muscle.[4][5] The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, providing a comprehensive profile of a compound's effect on cellular bioenergetics.[6][7][8]

This protocol will guide users through cell preparation, assay execution, and data interpretation when analyzing the metabolic impact of this compound.

Signaling Pathway of this compound

This compound primarily acts as a β3-adrenergic receptor agonist, but it also affects β2-adrenergic receptors. Its downstream effects include the stimulation of glucose uptake and lipolysis. In skeletal muscle cells, this compound has been shown to increase GLUT4 translocation and glucose uptake through a β2-adrenoceptor-mediated mechanism that is independent of Akt phosphorylation but dependent on mTORC2.[4]

BRL37344_Signaling_Pathway This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Activates Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Activates mTORC2 mTORC2 Beta2_AR->mTORC2 Activates Lipolysis Increased Lipolysis Beta3_AR->Lipolysis GLUT4_Vesicles GLUT4 Vesicles mTORC2->GLUT4_Vesicles Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: this compound signaling cascade for metabolic regulation.

Experimental Protocols

This section outlines the detailed methodology for performing a Seahorse XF Cell Mito Stress Test to evaluate the effects of this compound.

  • Cell Line: Appropriate cell line expressing β2 and/or β3-adrenergic receptors (e.g., L6 myocytes, C2C12 myotubes, 3T3-L1 adipocytes).

  • This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO or water) and store at -20°C or -80°C.

  • Agilent Seahorse XF Cell Mito Stress Test Kit: Contains Oligomycin, FCCP, and Rotenone/Antimycin A (Rot/AA).[8]

  • Agilent Seahorse XF Consumables: XF Cell Culture Microplates, XF Sensor Cartridges, and XF Calibrant.

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. The final pH should be adjusted to 7.4.

  • General Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), antibiotics, trypsin, etc.

Seahorse_Workflow Seahorse Assay Experimental Workflow cluster_day1 Day 1: Cell Seeding & Cartridge Hydration cluster_day2 Day 2: Assay Preparation & Execution A Seed cells into Seahorse XF Cell Culture Microplate B Hydrate XF Sensor Cartridge with XF Calibrant overnight in a non-CO2 37°C incubator C Wash and replace growth medium with pre-warmed Seahorse Assay Medium D Incubate cell plate in a non-CO2 37°C incubator for 1 hour C->D E Prepare this compound and Mito Stress Test compound solutions D->E F Load compounds into the hydrated Sensor Cartridge ports E->F G Calibrate the Sensor Cartridge in the Seahorse XF Analyzer F->G H Replace Calibrant plate with the cell plate and start the assay G->H I Measure Basal OCR, then inject This compound (or vehicle) H->I J Inject Oligomycin, FCCP, and Rotenone/Antimycin A sequentially I->J K Analyze OCR data to determine metabolic parameters J->K

Caption: Step-by-step workflow for the this compound Seahorse assay.

Day 1: Cell Seeding and Cartridge Hydration

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal cell density for your cell type to ensure a basal Oxygen Consumption Rate (OCR) within the recommended range. This often requires an initial optimization experiment.[9]

    • Seed the determined number of cells per well in a Seahorse XF Cell Culture Microplate.

    • Include background correction wells that contain medium but no cells.

    • Incubate the plate overnight in a standard CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • Add 200 µL of Agilent XF Calibrant to each well of the sensor cartridge utility plate.

    • Place the sensor cartridge onto the utility plate, ensuring the probes are submerged.

    • Incubate the cartridge overnight in a non-CO2 incubator at 37°C.[10]

Day 2: Assay Execution

  • Medium Exchange:

    • Prepare Seahorse XF Assay Medium by supplementing XF Base Medium with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.

    • Remove the cell plate from the incubator. Gently wash the cells once with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[11]

  • Compound Preparation and Loading:

    • Prepare stock solutions of the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the kit user guide.[8]

    • Prepare a stock solution of this compound. The effective concentration of this compound can vary significantly (pM to µM range).[5][12] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental goals.

    • Dilute the compounds to their final working concentrations in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy is:

      • Port A: this compound (or vehicle control)

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Run the Seahorse XF Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • Once calibration is complete, the instrument will prompt you to replace the calibrant plate with your cell plate.

    • Start the assay run. The program will typically include baseline measurements, followed by the sequential injection of the loaded compounds.

Data Presentation and Interpretation

The Seahorse XF Analyzer measures the OCR in real-time. The data generated allows for the calculation of several key parameters of mitochondrial function.

CompoundPortTypical Final ConcentrationPurpose
This compound A10 pM - 10 µM (Dose-response recommended)To test the effect of β-adrenergic stimulation on cell metabolism.
Oligomycin B1.0 - 2.0 µMATP synthase inhibitor; used to calculate ATP-linked respiration.[13]
FCCP C0.5 - 2.0 µM (Titration required)Uncoupling agent; reveals maximal respiration.[9]
Rotenone/Antimycin A D0.5 µMComplex I & III inhibitors; shut down mitochondrial respiration to measure non-mitochondrial respiration.[8]
ParameterCalculationInterpretation with this compound
Basal Respiration (Last rate measurement before first injection) – (Non-Mitochondrial Respiration)Represents the baseline energetic demand. An increase may indicate that this compound stimulates basal metabolic activity, potentially through increased substrate availability (glucose, fatty acids).[6]
ATP-Linked Respiration (Last rate measurement before Oligomycin injection) – (Minimum rate measurement after Oligomycin injection)The portion of basal respiration used for ATP production. An increase suggests this compound enhances energy production to meet cellular demands.
Proton Leak (Minimum rate measurement after Oligomycin injection) – (Non-Mitochondrial Respiration)Respiration not coupled to ATP synthesis. Changes could indicate alterations in mitochondrial coupling efficiency.
Maximal Respiration (Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration)The maximum respiratory rate the cell can achieve. An increase suggests this compound boosts the cell's capacity to respond to high energy demand.
Spare Respiratory Capacity (Maximal Respiration) – (Basal Respiration)A measure of cellular fitness and flexibility.[6] An increase indicates the cell is better equipped to handle metabolic stress after treatment with this compound.

Conclusion

This application note provides a comprehensive framework for using the Agilent Seahorse XF Cell Mito Stress Test to analyze the metabolic effects of the β-adrenergic agonist this compound. By following this detailed protocol, researchers can obtain robust and reproducible data on how this compound modulates mitochondrial function. Due to the compound's complex pharmacology and cell-type-specific effects, careful optimization of cell number and compound concentrations is critical for successful experimentation.[4][9][12]

References

Measuring cAMP Accumulation in Response to the β3-Adrenergic Agonist BRL-37344: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family.[1][2] Activation of the β3-AR is primarily coupled to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling pathway is a key regulator of various physiological processes, including lipolysis in adipocytes and relaxation of detrusor muscles in the bladder.[4][5][6] Consequently, measuring cAMP accumulation in response to this compound is a fundamental method for characterizing its pharmacological activity and screening for novel β3-AR modulators.

These application notes provide detailed protocols for quantifying this compound-induced cAMP accumulation in a cell-based assay format, utilizing the Homogeneous Time-Resolved Fluorescence (HTRF) technology. The principles and methodologies described are also applicable to other similar competitive immunoassay platforms such as LANCE and AlphaScreen.

Signaling Pathway of this compound at the β3-Adrenergic Receptor

The canonical signaling cascade initiated by this compound binding to the β3-AR is depicted below. This pathway highlights the key molecular events leading to the production of cAMP.

BRL37344_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BRL This compound beta3AR β3-Adrenergic Receptor (GPCR) BRL->beta3AR Binding & Activation Gs Gs Protein (αβγ subunits) beta3AR->Gs GDP/GTP Exchange AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CellularResponse Cellular Response (e.g., Lipolysis, Gene Transcription) PKA->CellularResponse Substrate Phosphorylation CREB->CellularResponse Gene Transcription

This compound induced cAMP signaling pathway.

Experimental Protocols

This section details a representative protocol for measuring cAMP accumulation in HEK293 cells stably expressing the human β3-adrenergic receptor using an HTRF-based assay.

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay.[7][8][9] In this assay, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP monoclonal antibody.[7] When the antibody is bound to the d2-labeled cAMP, FRET (Förster Resonance Energy Transfer) occurs between the Europium donor and the d2 acceptor. An increase in intracellular cAMP leads to less binding of the d2-labeled cAMP to the antibody, resulting in a decrease in the FRET signal.[8][9] The signal is inversely proportional to the concentration of cAMP in the sample.[10]

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human β3-adrenergic receptor.

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Assay Buffer: Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[7]

  • β3-AR Agonist: this compound.

  • cAMP Standard: For generating a standard curve.

  • HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP antibody-cryptate.

  • Microplates: White, low-volume 384-well plates.

  • Plate Reader: HTRF-compatible plate reader.

Experimental Workflow

The general workflow for the cAMP accumulation assay is outlined below.

cAMP_Assay_Workflow A Cell Seeding (e.g., 4,000 cells/well) B Compound Addition (this compound or standard) A->B C Incubation (e.g., 30 min at RT) B->C D Addition of HTRF Reagents (cAMP-d2 & anti-cAMP Ab-cryptate) C->D E Incubation (e.g., 60 min at RT) D->E F Plate Reading (TR-FRET) E->F G Data Analysis F->G

General workflow for a cAMP accumulation assay.
Detailed Protocol

  • Cell Preparation:

    • Culture HEK293-β3-AR cells until they reach 80-90% confluency.

    • On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer to a final concentration of 8 x 10^5 cells/mL.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare a cAMP standard curve according to the kit manufacturer's instructions.

    • Add 5 µL of the this compound dilutions or cAMP standards to the appropriate wells. For control wells, add 5 µL of assay buffer.

    • Seal the plate and incubate for 30 minutes at room temperature.

    • Add 5 µL of cAMP-d2 working solution to each well.

    • Add 5 µL of anti-cAMP antibody-cryptate working solution to each well.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well and multiply by 10,000.

    • Generate a standard curve by plotting the ratio against the known cAMP concentrations.

    • Use the standard curve to interpolate the amount of cAMP produced in the wells treated with this compound.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

The following tables present representative data for a typical cAMP accumulation experiment in response to this compound.

Table 1: cAMP Standard Curve Data

cAMP Concentration (nM)665/620 Ratio (x10,000)
28001500
7122500
1785000
44.58000
11.112000
2.7815000
0.7017000
0.1718000
018500

Table 2: this compound Dose-Response Data

This compound Concentration (nM)cAMP Produced (nM)
10000150.5
1000145.2
100120.8
1085.3
140.1
0.115.6
0.015.2
02.1

Table 3: Pharmacological Parameters of this compound

ParameterValue
EC50 ~5 nM
Emax ~150 nM cAMP

Note: The data presented in these tables are for illustrative purposes only and may vary depending on the specific experimental conditions, cell line, and assay kit used.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to reliably measure cAMP accumulation in response to the β3-adrenergic receptor agonist this compound. The use of a sensitive and robust assay platform like HTRF allows for the accurate determination of compound potency and efficacy, which is crucial for both basic research and drug discovery efforts targeting the β3-AR. Careful optimization of assay parameters, such as cell number and incubation times, is recommended to achieve the best possible results.

References

Application Notes and Protocols for BRL-37344 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family.[1] While it also exhibits activity at β1- and β2-adrenergic receptors, its primary utility in research has been to investigate the physiological roles of the β3-AR. These receptors are predominantly expressed in adipose tissue and the detrusor muscle of the bladder, making them attractive targets for the treatment of obesity, type 2 diabetes, and overactive bladder. High-throughput screening (HTS) assays are essential for the discovery of novel modulators of β3-AR. This compound serves as a valuable tool compound in these assays, acting as a reference agonist to validate assay performance and identify new chemical entities with desired pharmacological profiles.

These application notes provide detailed protocols for the use of this compound in two common HTS assay formats for GPCRs: a cyclic AMP (cAMP) accumulation assay and a calcium mobilization assay.

Data Presentation

The following table summarizes the known quantitative data for this compound at the human β3-adrenergic receptor. This data is critical for establishing appropriate assay concentrations and for the interpretation of screening results.

CompoundTarget ReceptorAssay TypeParameterValue
This compoundHuman β3-Adrenergic ReceptorcAMP AccumulationEC5015 nM[2]

Signaling Pathways

Activation of β-adrenergic receptors by agonists such as this compound initiates downstream signaling cascades. The primary pathway for β3-AR involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Additionally, this compound has been shown to stimulate endothelial nitric oxide synthase (eNOS) activity and influence the AMPK/SIRT1/mTOR pathway.

B_Adrenergic_Signaling cluster_membrane Cell Membrane This compound This compound B_AR β-Adrenergic Receptor This compound->B_AR binds G_Protein Gαs/Gαi B_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Lipolysis) PKA->Cellular_Response phosphorylates targets leading to

β-Adrenergic Receptor Signaling Pathway

eNOS_Activation This compound This compound B3_AR β3-Adrenergic Receptor This compound->B3_AR PI3K PI3K B3_AR->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS (inactive) Akt->eNOS phosphorylates eNOS_active eNOS (active) eNOS->eNOS_active NO Nitric Oxide eNOS_active->NO produces from L-Arginine L_Arginine L_Arginine

This compound-mediated eNOS Activation Pathway

Experimental Protocols

The following are generalized HTS protocols that can be adapted for screening compounds against the β3-adrenergic receptor using this compound as a reference agonist.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay

This assay measures the accumulation of intracellular cAMP following receptor activation. It is a competitive immunoassay in a homogeneous format, suitable for high-throughput screening.

Materials:

  • Cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Test compounds

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • 384-well white microplates

Protocol:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-5,000 cells/well).

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 2.5 µL of test compound or this compound (for positive control) at various concentrations. For a negative control, add 2.5 µL of assay buffer.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 2.5 µL of cAMP-d2 solution to each well.

    • Add 2.5 µL of anti-cAMP cryptate solution to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the agonist concentration to determine EC50 values.

HTS_Workflow Start Start Cell_Seeding Seed β3-AR expressing cells in 384-well plate Start->Cell_Seeding Compound_Addition Add test compounds and This compound (control) Cell_Seeding->Compound_Addition Incubation Incubate at RT Compound_Addition->Incubation Reagent_Addition Add HTRF/FLIPR reagents Incubation->Reagent_Addition Second_Incubation Incubate in dark Reagent_Addition->Second_Incubation Plate_Reading Read plate on HTRF/FLIPR instrument Second_Incubation->Plate_Reading Data_Analysis Analyze data, calculate EC50 and Z'-factor Plate_Reading->Data_Analysis End End Data_Analysis->End

Generic High-Throughput Screening Workflow
Calcium Mobilization Assay using a Fluorescent Imaging Plate Reader (FLIPR)

While β3-AR primarily signals through the Gs pathway, co-expression of a promiscuous G-protein subunit like Gα16 can couple the receptor to the Gq pathway, leading to intracellular calcium mobilization upon agonist stimulation. This can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cells stably co-expressing the human β3-adrenergic receptor and a promiscuous G-protein (e.g., Gα16)

  • This compound

  • Test compounds

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well black, clear-bottom microplates

Protocol:

  • Cell Preparation:

    • Seed cells into 384-well black, clear-bottom plates and culture overnight to form a monolayer.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay Procedure:

    • Prepare a separate plate with test compounds and this compound at various concentrations in assay buffer.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will measure a baseline fluorescence, then add the compounds from the source plate to the cell plate, and continue to measure the fluorescence kinetically over time.

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Plot the maximum signal against the log of the agonist concentration to determine EC50 values.

Concluding Remarks

The provided application notes and protocols offer a framework for utilizing this compound in high-throughput screening campaigns aimed at identifying novel modulators of the β3-adrenergic receptor. The choice of assay will depend on the specific research goals and available instrumentation. It is recommended to optimize cell number, reagent concentrations, and incubation times for each specific cell line and assay condition to ensure robust and reproducible results. The signaling pathway diagrams provide a visual representation of the molecular mechanisms underlying this compound's action, aiding in the interpretation of screening data and the design of subsequent experiments.

References

Troubleshooting & Optimization

BRL-37344 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BRL-37344 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound sodium salt?

A1: The recommended solvent for this compound sodium salt depends on the intended application. For aqueous-based in vitro assays, sterile water is the preferred solvent, with a solubility of up to 100 mM.[1] For cell culture experiments requiring a stock solution, DMSO is commonly used.

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: If you encounter solubility issues with this compound in DMSO, gentle warming and sonication can aid dissolution.[2][3] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[2][3]

Q3: What is the maximum concentration of this compound that can be achieved in different solvents?

A3: The maximum concentration can vary slightly between suppliers and batches. However, general guidelines are summarized in the table below.

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, it is recommended to aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]

Q5: Is this compound stable in aqueous solutions?

A5: While this compound sodium salt is soluble in water, for long-term storage, it is best to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, refrigerate at 4°C and use within 24 hours. For longer-term stability, preparing stock solutions in DMSO and storing them at -20°C or -80°C is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in my this compound solution upon warming or storage. The concentration may be too high for the solvent at that temperature.Try diluting the solution to a lower concentration. Gentle warming and vortexing may help redissolve the precipitate. For long-term storage, ensure the solution is stored at the recommended temperature (-20°C or -80°C).
My this compound solution appears cloudy or has visible particles. The compound may not be fully dissolved, or there may be contaminants.Ensure you are using a high-purity solvent. Try warming the solution to approximately 37°C and using a sonicator to aid dissolution.[2][3] If the issue persists, filter the solution through a 0.22 µm syringe filter.
Inconsistent experimental results using this compound. This could be due to improper storage and handling, leading to degradation of the compound.Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[2][3] Prepare fresh dilutions for each experiment from a frozen stock. Ensure the stock solution has not been stored for longer than the recommended period.

Quantitative Data Summary

Table 1: Solubility of this compound Sodium Salt

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water38.58[4]100[1]-
DMSO18[5]~46.6Requires warming.[5]
DMSO5[2]~12.96Requires sonication and warming. Use anhydrous DMSO.[2][3]
PBS (pH 7.2)10~25.92-

Molecular Weight of this compound sodium salt is approximately 385.82 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.858 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, warm the tube to 37°C for 5-10 minutes and sonicate for a few minutes until the solution is clear.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for up to one month or -80°C for up to six months.[2][3]

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
  • Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Application: Add the diluted this compound solutions to your cell cultures and proceed with your experimental timeline.

Visualizations

experimental_workflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Sodium Salt add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Serially Dilute in Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway This compound Signaling Pathways BRL37344 This compound Beta3AR β3-Adrenergic Receptor BRL37344->Beta3AR AC Adenylate Cyclase Beta3AR->AC Activates AMPK AMPK Activation Beta3AR->AMPK mTOR mTOR/p70S6K Inhibition Beta3AR->mTOR cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Thermogenesis Thermogenesis PKA->Thermogenesis SIRT1 SIRT1 Activation AMPK->SIRT1 Autophagy Autophagy Maintenance SIRT1->Autophagy mTOR->Autophagy Inhibits

Caption: Simplified signaling pathways activated by this compound.

References

BRL-37344 stability and storage conditions long-term

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of BRL-37344.

Frequently Asked Questions (FAQs)

What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] While some suppliers may ship the product at room temperature, it is recommended to transfer it to -20°C for long-term storage upon receipt.[1] The compound is hygroscopic, so it is crucial to store it in a desiccated environment.

How should I prepare and store stock solutions of this compound?

Stock solutions of this compound can be prepared in various solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice.[2] For in vivo studies, Phosphate-Buffered Saline (PBS, pH 7.2) can be used.[1] It is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them under the following conditions.[2]

Storage TemperatureDurationSolvent
-20°C1 monthDMSO or PBS
-80°C6 monthsDMSO or PBS

Is this compound sensitive to light?

What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively reported in the literature. However, based on its chemical structure, which includes an ether linkage and an ethanolamine (B43304) moiety, potential degradation could occur through hydrolysis of the ether bond or oxidation of the secondary amine and alcohol groups, particularly under harsh pH conditions or in the presence of strong oxidizing agents.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced or no biological activity - Improper storage of solid or stock solution.- Repeated freeze-thaw cycles of stock solution.- Compound degradation due to age or improper handling.- Incorrect concentration of the working solution.- Verify that the solid compound and stock solutions have been stored according to the recommended conditions.- Always aliquot stock solutions into single-use vials.- Use a fresh vial of the compound or prepare a new stock solution.- Confirm the calculations for the working solution concentration and ensure proper dilution.
Precipitation in stock or working solution - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Temperature fluctuations.- Ensure the solvent is appropriate for the desired concentration. For DMSO, warming and sonication may be necessary to fully dissolve the compound.[2]- Prepare a more dilute stock solution.- If precipitation occurs upon cooling, gently warm the solution before use.
Inconsistent experimental results - Variability in compound activity between aliquots.- Degradation of the compound in the experimental medium.- Inconsistent experimental conditions.- Ensure proper mixing of the stock solution before making dilutions.- Prepare fresh working solutions for each experiment.- Standardize all experimental parameters, including incubation times, temperatures, and cell densities.

Experimental Protocols

Below are general guidelines for using this compound in common experimental setups. Researchers should optimize these protocols for their specific models and assays.

In Vitro Cell-Based Assays

1. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.[2]

  • Gently warm and sonicate the solution to ensure complete dissolution.[2]

  • Aliquot into single-use vials and store at -20°C or -80°C.

2. Cell Treatment:

  • Thaw a single-use aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

  • Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular effects.

  • Treat cells for the desired duration as determined by the specific experimental design.

In Vivo Animal Studies

1. Formulation Preparation:

  • For intraperitoneal (i.p.) or intravenous (i.v.) administration, this compound can be dissolved in PBS (pH 7.2).

  • Prepare the formulation fresh on the day of the experiment.

  • Ensure the compound is fully dissolved before administration.

2. Administration:

  • The dosage of this compound can vary depending on the animal model and the intended biological effect. A common starting dose for mice is 2.5 mg/kg administered via intraperitoneal injection.[2]

  • The dosing frequency will depend on the experimental design and the pharmacokinetic properties of the compound.

This compound Signaling Pathway

This compound is a selective agonist for the β3-adrenergic receptor (β3-AR). Upon binding, it initiates a signaling cascade that is primarily associated with the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.

BRL37344_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BRL This compound b3AR β3-Adrenergic Receptor BRL->b3AR binds to G_protein Gs Protein b3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Lipolysis, Thermogenesis) PKA->Downstream phosphorylates targets leading to Troubleshooting_Workflow Start Experiment with this compound shows unexpected results Check_Storage Verify this compound storage conditions (solid and stock solution) Start->Check_Storage Incorrect_Storage Prepare fresh stock solution from a new vial of solid this compound Check_Storage->Incorrect_Storage Incorrect Check_Protocol Review experimental protocol (concentrations, incubation times, etc.) Check_Storage->Check_Protocol Correct Incorrect_Storage->Check_Protocol Incorrect_Protocol Correct protocol parameters and repeat experiment Check_Protocol->Incorrect_Protocol Incorrect Check_Reagents Validate other reagents and experimental system (e.g., cell viability, vehicle control) Check_Protocol->Check_Reagents Correct Incorrect_Protocol->Check_Reagents Reagent_Issue Replace or validate problematic reagents/system Check_Reagents->Reagent_Issue Issue Found Consult Consult literature for similar experimental setups and expected outcomes Check_Reagents->Consult No Issue Found Reagent_Issue->Consult End Problem Resolved Consult->End

References

Technical Support Center: Troubleshooting Inconsistent Results in BRL-37344 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with the β3-adrenergic receptor agonist, BRL-37344.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism involves binding to and activating β3-ARs, which are G-protein coupled receptors (GPCRs). This activation typically stimulates the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2]

Q2: Why am I seeing off-target effects or responses that are not characteristic of β3-AR activation?

A2: this compound is a preferential β3-AR agonist, not a strictly selective one. At higher concentrations, it can also activate β1- and β2-adrenergic receptors.[3][4] This cross-reactivity can lead to physiological responses mediated by these other receptor subtypes, such as increased heart rate or changes in muscle contractility, which may not be the intended focus of your experiment.[3][4] It is crucial to carefully titrate the concentration of this compound to maintain selectivity for the β3-AR.

Q3: My results with this compound are not consistent across different experiments or cell lines. What could be the cause?

A3: Inconsistent results can stem from several factors. The expression levels of β3-ARs can vary significantly between different cell lines and tissues, and even within the same cell line at different passages.[5] Additionally, the signaling pathways downstream of β3-AR activation are complex and can be influenced by the specific cellular context, including the expression of different G-protein subtypes (Gs vs. Gi) and other signaling molecules.[6][7] Finally, experimental conditions such as cell density, serum starvation, and reagent quality can all contribute to variability.[8][9]

Q4: I am observing a biphasic or unexpected dose-response curve with this compound. Is this normal?

A4: Yes, biphasic responses with this compound have been reported. This can be due to its dual agonism at different β-adrenergic receptor subtypes, which can trigger opposing downstream effects. For example, in some tissues, low concentrations of this compound might stimulate a β3-AR-mediated response, while higher concentrations could activate β2-ARs, leading to a different or even inhibitory effect.

Q5: How can I confirm that the effects I am observing are specifically mediated by β3-AR?

A5: To confirm β3-AR specific effects, you can use a selective β3-AR antagonist, such as SR 59230A, to see if it blocks the response to this compound.[10] Additionally, you can use β1/β2-AR antagonists like propranolol (B1214883) to block off-target effects and isolate the β3-AR-mediated response.[3][4] Comparing your results in cells with and without β3-AR expression (e.g., using knockout models or cells with varying receptor expression levels) can also provide strong evidence for specificity.

Troubleshooting Guides

Issue 1: Inconsistent cAMP Assay Results

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density and confluency for all experiments, as receptor expression can vary with cell cycle and density.[9]
Reagent Quality and Preparation Prepare fresh solutions of this compound and other reagents for each experiment. Ensure proper storage of stock solutions to prevent degradation.
Assay Conditions Optimize incubation times and temperatures. Ensure that the final cAMP levels fall within the linear range of your detection assay.[11] High agonist concentrations can lead to signal saturation.
Phosphodiesterase (PDE) Activity High PDE activity can rapidly degrade cAMP, leading to a weak signal. Consider including a broad-spectrum PDE inhibitor like IBMX in your assay buffer to prevent cAMP degradation.
Gs vs. Gi Coupling In some cell types, β3-AR can couple to inhibitory Gi proteins, which would decrease adenylyl cyclase activity.[12] If you suspect Gi coupling, you can pre-treat cells with pertussis toxin to uncouple Gi from the receptor.
Issue 2: Variable ERK1/2 Phosphorylation Results (Western Blot)

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Suboptimal Cell Stimulation Optimize the duration and concentration of this compound treatment. Perform a time-course experiment (e.g., 2, 5, 10, 30 minutes) to determine the peak of ERK phosphorylation.[13][14]
Poor Sample Preparation Lyse cells quickly on ice with a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[15]
Western Blotting Technique Ensure complete protein transfer from the gel to the membrane. Use appropriate blocking buffers (5% BSA in TBST is often recommended for phospho-antibodies to reduce background).[15][16] Optimize primary and secondary antibody concentrations and incubation times.
Signal Normalization Always probe for total ERK1/2 on the same membrane after detecting phospho-ERK1/2 to normalize for protein loading.[16] This is crucial for accurate quantification.
High Background Insufficient washing or blocking can lead to high background. Increase the number and duration of wash steps.[16]

Data Presentation

Table 1: Selectivity Profile of this compound at Human Adrenergic Receptors

Receptor SubtypeAgonist Potency (EC50, nM)Fold Selectivity vs. β3
β1-Adrenergic Receptor ~180~12x less potent
β2-Adrenergic Receptor ~120~8x less potent
β3-Adrenergic Receptor 15-

Data is compiled from studies on human recombinant receptors.[17] Actual values may vary depending on the experimental system.

Experimental Protocols

Protocol 1: Adenylyl Cyclase Activation Assay

This protocol outlines the measurement of cAMP production in response to this compound stimulation in cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in assay buffer. The assay buffer should contain a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation.

  • Cell Stimulation: Remove the serum-free medium and add the this compound dilutions to the cells. Include a vehicle control (buffer with DMSO) and a positive control (e.g., forskolin, which directly activates adenylyl cyclase).[2] Incubate at 37°C for 15-30 minutes.

  • Cell Lysis: After incubation, lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescence-based assay.[2][11]

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the EC50 value from this curve.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 by Western blotting following this compound stimulation.

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Replace the growth medium with serum-free medium and incubate overnight to minimize basal ERK phosphorylation.[16]

  • Cell Treatment: Treat the serum-starved cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-10 minutes) at 37°C. Include an untreated control.

  • Cell Lysis: Immediately after treatment, place the culture dish on ice and wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[15] Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and sample buffer.

    • Separate the proteins by SDS-PAGE (e.g., 20-30 µg of protein per lane).[18]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST).[16]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.[16]

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Mandatory Visualizations

BRL37344_Signaling_Pathways cluster_receptor Cell Membrane cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_erk ERK Pathway BRL37344 This compound beta3_AR β3-Adrenergic Receptor BRL37344->beta3_AR High Affinity beta12_AR β1/β2-Adrenergic Receptors BRL37344->beta12_AR Lower Affinity (at high conc.) Gs Gs beta3_AR->Gs Gi Gi beta3_AR->Gi beta12_AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Gs_response Metabolic Effects (e.g., Lipolysis) PKA->Gs_response eNOS eNOS Gi->eNOS Activates ERK ERK1/2 Phosphorylation Gi->ERK NO ↑ NO eNOS->NO Gi_response Vasodilation NO->Gi_response ERK_response Cell Growth, Differentiation ERK->ERK_response

Caption: Signaling pathways activated by this compound.

Troubleshooting_Workflow decision decision issue issue start Start: Inconsistent Results check_reagents Verify Reagent Quality (this compound, antibodies, etc.) start->check_reagents is_reagent_ok Reagents OK? check_reagents->is_reagent_ok check_cells Assess Cell Health & Plating Consistency is_cells_ok Cells OK? check_cells->is_cells_ok check_protocol Review Experimental Protocol for Errors is_protocol_ok Protocol OK? check_protocol->is_protocol_ok is_reagent_ok->check_cells Yes prepare_fresh Prepare Fresh Reagents is_reagent_ok->prepare_fresh No is_cells_ok->check_protocol Yes culture_new Culture New Batch of Cells is_cells_ok->culture_new No optimize_conc Optimize this compound Concentration is_protocol_ok->optimize_conc Yes correct_protocol Correct Protocol Steps is_protocol_ok->correct_protocol No optimize_time Optimize Incubation/ Stimulation Time optimize_conc->optimize_time use_antagonists Use Selective Antagonists (β3 vs β1/β2) optimize_time->use_antagonists re_run Re-run Experiment with Optimized Parameters use_antagonists->re_run prepare_fresh->check_reagents culture_new->check_cells correct_protocol->check_protocol

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Optimizing BRL-37344 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BRL-37344 for in vitro studies. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] Its primary mechanism of action involves binding to and activating β3-ARs, which are G-protein coupled receptors. This activation typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the subsequent activation of Protein Kinase A (PKA). This signaling cascade mediates various physiological responses, most notably lipolysis in adipocytes and relaxation of smooth muscle.[3]

Q2: What is the optimal solvent for dissolving this compound for in vitro experiments?

A2: The choice of solvent depends on the salt form of this compound.

  • This compound (free acid): Can be dissolved in DMSO. To aid solubility, ultrasonic treatment and adjusting the pH to 3 with 1 M HCl may be necessary. A stock solution of up to 20 mg/mL (54.97 mM) can be prepared.[4]

  • This compound sodium salt: Is soluble in water. A stock solution of up to 100 mM can be prepared.

For both forms, it is recommended to use newly opened, anhydrous solvents to prevent hygroscopic effects that can impact solubility.[4]

Q3: How should stock solutions of this compound be stored?

A3: Stock solutions of this compound in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] The powdered form is stable for up to 3 years when stored at -20°C.[4]

Q4: What are the known off-target effects of this compound?

A4: While this compound is a selective β3-AR agonist, it can exhibit activity at β1- and β2-adrenergic receptors, particularly at higher concentrations.[5][6] This can lead to effects such as increased heart rate or changes in contractility in cardiac tissues, which are typically mediated by β1/β2 receptors.[5][6] When designing experiments, it is crucial to consider these potential off-target effects and use appropriate controls, such as β1/β2-AR antagonists (e.g., propranolol), to isolate the β3-AR mediated effects.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound precipitation in media Poor solubility of this compound in aqueous solutions.Ensure the stock solution is fully dissolved before diluting in cell culture media. For the free acid form, consider preparing the stock in DMSO with pH adjustment.[4] Avoid using high concentrations of DMSO in the final culture medium (typically <0.5%).
Inconsistent or no biological response - Inactive compound due to improper storage.- Low expression of β3-AR in the cell model.- Use of an inappropriate concentration range.- Prepare fresh stock solutions from powder.- Verify β3-AR expression in your cell line using techniques like qPCR or Western blotting.- Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
Unexpected biological effects (e.g., increased contractility in cardiac cells) Off-target activation of β1 and/or β2-adrenergic receptors.- Use the lowest effective concentration of this compound.- Include a β1/β2-AR antagonist (e.g., propranolol) as a negative control to confirm that the observed effect is β3-AR specific.[5][6]
High background signal in cAMP assay Basal adenylyl cyclase activity or presence of other stimulating agents in the media.- Serum-starve cells before the experiment.- Include a baseline control (untreated cells) to determine the basal cAMP level.- Consider using a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation, but be aware this can also increase basal levels.
Cell death or signs of cytotoxicity High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to cells.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent.- Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤0.1%).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Receptor Binding Affinity (Ki values)

ReceptorKi (nM)
β3-Adrenergic Receptor287[7]
β1-Adrenergic Receptor1750[7]
β2-Adrenergic Receptor1120[7]

Table 2: Effective Concentrations (EC50) and Tested Concentrations in In Vitro Assays

AssayCell/Tissue TypeEffective Concentration / EC50Reference
LipolysisRat Brown AdipocytesEC50 = 3.3 nM (RR enantiomer)[8]
LipolysisRat White AdipocytesEC50 = 5.7 nM (RR enantiomer)[8]
RelaxationRat Distal ColonEC50 = 27.5 nM (RR enantiomer)[8]
Inhibition of ContractionRat Portal Vein10⁻⁹ - 10⁻⁵ M[7]
eNOS ActivationHuman Atrial Myocardium10 µM[6]
Cell Viability (CCK-8)HepG2 cells10⁻¹⁰ - 10⁻⁵ M[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO for the free acid, water for the sodium salt) and then further dilute in cell culture medium to the final desired concentrations. The final solvent concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with solvent only).

  • Incubation: Replace the old medium with the medium containing this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

cAMP Accumulation Assay

This protocol provides a general framework for measuring intracellular cAMP levels.

  • Cell Seeding and Pre-treatment: Seed cells in a suitable plate format (e.g., 96-well) and grow to confluency. On the day of the experiment, aspirate the growth medium and pre-incubate the cells in serum-free medium, with or without a phosphodiesterase (PDE) inhibitor (e.g., IBMX), for 30-60 minutes at 37°C.

  • Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a positive control (e.g., forskolin) and a vehicle control.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Lipolysis Assay (Glycerol Release)

This protocol is designed for use with adipocytes.

  • Cell Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes in a multi-well plate.

  • Wash and Pre-incubation: Wash the mature adipocytes with Krebs-Ringer bicarbonate buffer (or a similar assay buffer) supplemented with BSA. Pre-incubate the cells in the assay buffer for 1-2 hours at 37°C.

  • Compound Treatment: Replace the buffer with fresh assay buffer containing various concentrations of this compound. Include a positive control (e.g., isoproterenol) and a vehicle control.

  • Incubation: Incubate the plate for 2-3 hours at 37°C.

  • Sample Collection: Collect the supernatant (assay buffer) from each well.

  • Glycerol (B35011) Measurement: Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit. The principle of this assay is typically the enzymatic conversion of glycerol to a colored or fluorescent product.

  • Data Analysis: Plot the amount of glycerol released against the this compound concentration to generate a dose-response curve.

Visualizations

BRL37344_Signaling_Pathway BRL37344 This compound B3AR β3-Adrenergic Receptor BRL37344->B3AR Binds to Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., HSL for Lipolysis) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Lipolysis) Downstream->Response Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution Dose_Response Dose-Response Treatment (e.g., 10⁻¹⁰ M to 10⁻⁵ M) Prep_Stock->Dose_Response Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Dose_Response Incubation Incubate for Defined Period Dose_Response->Incubation Assay Perform Assay (e.g., cAMP, Lipolysis, Viability) Incubation->Assay Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Assay->Measure_Signal Plot_Data Plot Dose-Response Curve Measure_Signal->Plot_Data Determine_EC50 Determine EC50 / IC50 Plot_Data->Determine_EC50

Caption: Experimental workflow for optimizing this compound concentration.

References

Preventing desensitization of beta-3 adrenergic receptors with BRL-37344

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the beta-3 adrenergic receptor (β3-AR) agonist, BRL-37344, with a focus on receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is beta-3 adrenergic receptor (β3-AR) desensitization?

A1: Desensitization is a process where a receptor's response to a stimulus diminishes over time despite the continued presence of the agonist. For G-protein-coupled receptors (GPCRs) like the β3-AR, this can occur through two main mechanisms:

  • Short-term (minutes): This rapid process often involves phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs).[1][2] This phosphorylation promotes the binding of proteins called β-arrestins, which uncouple the receptor from its G-protein, blocking downstream signaling, and can target the receptor for internalization into the cell.[1][3][4][5]

  • Long-term (hours to days): This slower process typically involves a decrease in the total number of receptors, known as downregulation. This can be caused by reduced receptor synthesis due to decreased mRNA levels or by degradation of the receptor protein itself.[1][2][6][7]

Q2: Are β3-ARs susceptible to desensitization like other beta-receptors (β1/β2)?

A2: No, not to the same extent. The β3-AR is known to be relatively resistant to short-term, agonist-promoted desensitization.[7][8][9] This resistance is primarily because the human β3-AR structure lacks several of the key serine and threonine phosphorylation sites in its C-terminal tail and third intracellular loop that are required for significant GRK-mediated phosphorylation and subsequent β-arrestin binding.[8] However, long-term desensitization through downregulation of receptor expression has been observed in some cell types.[6][7]

Q3: What is this compound and what is its primary mechanism of action?

A3: this compound is a chemical compound that acts as a selective agonist for the β3-adrenergic receptor.[10] Its primary mechanism involves binding to and activating the β3-AR, which typically couples to the Gs G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[8][11] This pathway is central to processes like lipolysis in fat cells and thermogenesis.[11]

Q4: How might this compound prevent or modulate β3-AR desensitization?

A4: The primary way this compound is associated with a lack of desensitization is due to the inherent resistance of the β3-AR itself. Since the receptor lacks the necessary sites for GRK phosphorylation, even a potent agonist like this compound does not trigger the rapid uncoupling and internalization seen with β2-ARs.[8][9] Furthermore, some studies indicate that certain β3-AR agonists, including this compound, may even increase β3-AR expression over the long term in some models, directly countering downregulation.[8] One study also found that this compound can act on β2-ARs to stimulate glucose uptake without recruiting β-arrestin, suggesting it may function as a "biased agonist" that avoids the classical desensitization pathway.[12]

Q5: Does this compound have effects on other receptors?

A5: Yes, while it is considered β3-AR selective, its pharmacology can be complex. At higher concentrations, this compound has been shown to have effects mediated by β1 and/or β2-adrenergic receptors.[13][14][15] For instance, inotropic effects (influencing force of contraction) of this compound in human atrial myocardium are believed to be mediated via β1/β2-ARs, not the β3-AR.[13][15] Researchers should be aware of potential off-target effects, especially when using high concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or no response to this compound in my cell line.

  • Possible Cause 1: Cell-specific expression and signaling. The expression levels and signaling pathways of β3-AR can vary significantly between cell types.[6][8] Some commonly used cell lines, like HEK293, may lack certain downstream signaling components (e.g., nitric oxide synthase), which could affect the outcome.[8]

    • Solution: Confirm β3-AR expression in your specific cell model using RT-PCR for mRNA or a validated antibody for protein. Consider using a cell line known to endogenously express functional β3-ARs or a stably transfected cell line.[6][9]

  • Possible Cause 2: Species-specific pharmacology. this compound can exhibit different affinities and potencies for β3-ARs from different species (e.g., rodent vs. human).[16]

    • Solution: Verify that the concentration range you are using is appropriate for the species of your receptor. Perform a full concentration-response curve to determine the EC50 in your experimental system.

Issue 2: Observing desensitization after prolonged treatment with this compound.

  • Possible Cause: Long-term downregulation. While resistant to rapid desensitization, β3-ARs can undergo downregulation after prolonged agonist exposure (hours to days), typically through a reduction in receptor mRNA levels.[6][7]

    • Solution: Measure β3-AR mRNA levels using RT-qPCR and total receptor protein levels via western blot or whole-cell radioligand binding to confirm downregulation.[6] If this is occurring, your experimental endpoint may need to be measured at earlier time points before significant downregulation occurs.

Issue 3: Unexpected signaling pathway activation (e.g., changes in AMPK or mTOR).

  • Possible Cause: Non-canonical signaling. this compound has been shown to activate signaling pathways beyond the canonical Gs-cAMP-PKA axis. For example, it has been reported to protect against myocardial injury by activating AMPK and SIRT1 and suppressing mTOR signaling.[17][18]

    • Solution: Be aware that β3-AR signaling is complex. If your results are unexpected, consider investigating alternative pathways. Use specific inhibitors for pathways like AMPK (e.g., Compound C) or mTOR (e.g., rapamycin) to dissect the mechanism of action in your model.

Quantitative Data Presentation

Table 1: Pharmacological Properties of this compound

Parameter Receptor/System Value Species Reference
EC50 Recombinant β3-AR 15 nM Human [19]
Concentration Range (Glucose Uptake Stimulation) Isolated Skeletal Muscle 10⁻¹¹ - 10⁻⁹ M Rat [14]
Concentration Range (Inhibition of Adrenergic Transmission) Portal Vein 10⁻⁹ - 10⁻⁵ M Rat [20]

| Concentration for eNOS Activation | Human Atrial Myocardium | 10 µM | Human |[13] |

Table 2: Effect of this compound Pre-treatment on Myocardial Ischemia/Reperfusion (I/R) Injury

Treatment Group Myocardial Necrosis Area (%) Reduction in Necrosis vs. I/R Reference
I/R Control 44.85 ± 1.47 N/A [18]
BRL Pre-treatment (Single Dose) 32.22 ± 1.57 28.17% [18]

| BRL Pre-treatment (10-day) | 29.65 ± 0.55 | 33.90% |[18] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Measure Receptor Sequestration

This protocol is used to differentiate between cell surface receptors and total receptor population to quantify agonist-induced internalization, a hallmark of desensitization.

  • Objective: To determine the percentage of β3-ARs sequestered from the cell surface following agonist treatment.

  • Principle: The hydrophilic radioligand [3H]CGP-12177 can only bind to receptors on the surface of intact cells. In contrast, the lipophilic radioligand [3H]dihydroalprenolol can cross the plasma membrane and bind to the total receptor population (surface + internalized) in cell lysates.[21]

  • Methodology:

    • Cell Culture: Plate cells expressing β3-ARs in 12-well plates and grow to confluence.

    • Agonist Treatment: Treat cells with this compound (e.g., 10 µM) or a control vehicle for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

    • Cell Harvesting & Preparation:

      • For surface receptor binding , wash cells with ice-cold buffer.

      • For total receptor binding , wash cells, then lyse them using a hypotonic buffer and mechanical disruption (e.g., dounce homogenization or sonication).

    • Binding Reaction:

      • Incubate intact cells (for surface) or cell lysates (for total) with a saturating concentration of [3H]CGP-12177 or [3H]dihydroalprenolol, respectively.

      • To determine non-specific binding, include parallel incubations with a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Separation: Rapidly separate bound from free radioligand by vacuum filtration over glass fiber filters. Wash filters quickly with ice-cold buffer.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Receptor sequestration is calculated as the percentage decrease in surface receptors relative to the total number of receptors.

Protocol 2: Adenylyl Cyclase (AC) Activity Assay

  • Objective: To measure the functional coupling of β3-AR to its downstream effector, adenylyl cyclase, and assess functional desensitization.

  • Principle: Activated β3-ARs stimulate adenylyl cyclase to produce cAMP from ATP. Functional desensitization is observed as a reduced ability of an agonist to stimulate cAMP production after a pre-treatment period.

  • Methodology:

    • Cell Culture & Pre-treatment: Culture cells expressing β3-ARs. Pre-treat cells with a high concentration of this compound (e.g., 10 µM) or vehicle for a desired desensitization period (e.g., 30 minutes).

    • Membrane Preparation: Wash the pre-treated cells thoroughly to remove the agonist. Harvest the cells and prepare crude plasma membranes by homogenization and centrifugation.

    • AC Assay:

      • Resuspend the membranes in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

      • Stimulate the membranes with a range of concentrations of this compound to generate a concentration-response curve.

    • cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using a competitive binding assay (e.g., Radioimmunoassay - RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • Analysis: Plot the concentration-response curves for both vehicle-pre-treated and agonist-pre-treated membranes. A rightward shift in the EC50 (decreased potency) or a decrease in the maximal response (Emax) in the pre-treated group indicates functional desensitization.

Visualizations

GpcrSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B3AR β3-AR Gs Gs B3AR->Gs Activation AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Converts Gs->AC Stimulation PKA PKA (inactive) cAMP->PKA Activates PKA_act PKA (active) PKA->PKA_act Conformational Change Response Cellular Response (e.g., Lipolysis) PKA_act->Response Phosphorylates Substrates Agonist This compound Agonist->B3AR Binds

Caption: Canonical β3-adrenergic receptor signaling pathway.

Desensitization cluster_main GPCR Desensitization & Internalization Agonist Agonist Receptor Active GPCR Agonist->Receptor 1. Activation GRK GRK Receptor->GRK 2. Recruits & Activates Receptor_P Phosphorylated GPCR GRK->Receptor_P 3. Phosphorylation Arrestin β-Arrestin Receptor_P->Arrestin 4. High-Affinity Binding Site Complex GPCR-Arrestin Complex Arrestin->Complex 5. Binds & Uncouples from G-Protein Pit Clathrin-Coated Pit Complex->Pit 6. Trafficking Endosome Endosome Pit->Endosome 7. Internalization Workflow cluster_assays Downstream Assays start Culture β3-AR Expressing Cells treatment Agonist Pre-treatment (e.g., this compound vs. Vehicle) start->treatment wash Wash Cells to Remove Agonist treatment->wash membranes Prepare Plasma Membranes wash->membranes lysates Prepare Whole-Cell Lysates wash->lysates intact_cells Use Intact Cells wash->intact_cells ac_assay Adenylyl Cyclase Assay (Measure cAMP) membranes->ac_assay Functional Assay total_binding Total Receptor Binding (Lipophilic Ligand) lysates->total_binding Binding Assay surface_binding Surface Receptor Binding (Hydrophilic Ligand) intact_cells->surface_binding Binding Assay analysis Data Analysis: Compare Potency (EC50), Efficacy (Emax), and Receptor Sequestration (%) ac_assay->analysis total_binding->analysis surface_binding->analysis

References

BRL-37344 Dose-Response Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BRL-37344, a selective β3-adrenoceptor agonist, in dose-response curve analyses.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Question: Why am I seeing no response or a very weak response to this compound in my cell-based assay?

Answer:

A lack of response can stem from several factors, ranging from the experimental setup to the specific biology of your system.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Low β3-Adrenoceptor (β3-AR) Expression Verify β3-AR expression in your cell line or tissue model via RT-qPCR, Western blot, or immunofluorescence. If expression is low or absent, consider using a system known to express β3-AR (e.g., CHO-K1 cells stably expressing human β3-AR) or transiently transfecting your cells.
Compound Degradation This compound solutions should be prepared fresh from a properly stored stock. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Incorrect Concentration Range The effective concentration of this compound can vary significantly between cell types and species.[2] Perform a wide dose-response curve, typically from 10⁻¹⁰ M to 10⁻⁵ M, to determine the optimal range for your specific model.[3]
Suboptimal Assay Conditions Ensure assay buffer conditions (pH, ionic strength) are optimal. For cAMP assays, the incubation time with the agonist is critical; a 15-30 minute stimulation is common.[4][5] Including a phosphodiesterase (PDE) inhibitor like IBMX is often necessary to prevent cAMP degradation.[4]
Off-Target Effects or Receptor Subtype In some tissues, like human atrial myocardium, the effects of this compound may be mediated by β1/β2-adrenoceptors, not β3.[6][7] Consider using β1/β2 antagonists (e.g., propranolol) to isolate the β3-AR-specific response.[6][7]

Question: My dose-response data shows high variability between replicates. What can I do to improve consistency?

Answer:

High variability can obscure the true dose-response relationship. Precision in your experimental technique is key to minimizing it.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating and use calibrated pipettes. Inconsistent cell numbers per well is a major source of variability. Automated cell counters can improve accuracy.
Edge Effects in Multi-Well Plates The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentration. Avoid using the outermost wells or ensure proper humidification by filling surrounding wells with sterile water or PBS.
Pipetting Errors Use a new pipette tip for each concentration in your serial dilution to avoid compound carryover. Ensure proper mixing at each dilution step. Reverse pipetting can improve accuracy with viscous solutions.
Fluctuations in Incubation Time/Temp Stagger the addition of agonist and the termination of the reaction to ensure each well is incubated for the precise intended duration. Use a calibrated incubator and allow plates to equilibrate to temperature before adding reagents.
Troubleshooting Workflow: No Response to this compound

The following diagram outlines a logical workflow for diagnosing a lack of response in your experiment.

G cluster_0 start Start: No Response Observed check_receptor Verify β3-AR Expression (e.g., qPCR, Western) start->check_receptor receptor_present Expression Confirmed? check_receptor->receptor_present use_positive_control_cell Action: Use a validated β3-AR positive cell line. receptor_present->use_positive_control_cell No check_compound Check this compound Integrity (Fresh stock, proper storage) receptor_present->check_compound Yes compound_ok Compound OK? check_compound->compound_ok prepare_new Action: Prepare fresh agonist from new powder stock. compound_ok->prepare_new No check_assay Review Assay Protocol (Concentration range, buffers, PDE inhibitors, incubation time) compound_ok->check_assay Yes assay_ok Protocol Optimized? check_assay->assay_ok optimize_assay Action: Optimize assay parameters. (e.g., wider dose range, add IBMX) assay_ok->optimize_assay No consider_biology Consider System Biology (e.g., off-target effects, receptor desensitization) assay_ok->consider_biology Yes

Caption: Troubleshooting workflow for experiments with no response to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective agonist for the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor (GPCR).[1][8] Upon binding, it typically activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This increase in cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses, such as lipolysis in fat cells and relaxation of detrusor smooth muscle in the bladder.[9][10] In some systems, it can also signal through a nitric oxide (NO)/cGMP pathway.[2]

Q2: What are typical EC50 values for this compound?

The half-maximal effective concentration (EC50) for this compound is highly dependent on the species and the specific tissue or cell line being studied. It generally shows higher affinity for rodent receptors compared to human ones.[2]

Model System Measured Response Reported pD2 (-logEC50) Reference
Rabbit JejunumInhibition of Contractions7.41[11]
Human Bladder StripsRelaxation6.5 - 7.5[2]
CHO-K1 cells (human β3-AR)cAMP Accumulation~6.8[12]

Note: pD2 is the negative logarithm of the EC50. A pD2 of 7.41 corresponds to an EC50 of approximately 38.9 nM.

Q3: How should I prepare and store this compound?

For optimal results, follow these guidelines:

  • Storage: Store the solid compound as recommended by the manufacturer, typically at room temperature for short periods or desiccated at -20°C for long-term storage.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water. Aliquot the stock solution into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in your assay buffer for each experiment.

Experimental Protocols

Protocol: In Vitro cAMP Assay for this compound Dose-Response

This protocol outlines a general method for determining the dose-response of this compound by measuring cAMP accumulation in a cell line expressing the β3-adrenoceptor (e.g., CHO-hβ3-AR cells).

Materials:

  • CHO cells stably expressing human β3-AR

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Assay Buffer (e.g., HBSS or PBS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor)

  • 96- or 384-well white, opaque cell culture plates

Methodology:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in culture medium and perform a cell count.

    • Seed cells into a white, opaque 96- or 384-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Perform a serial dilution of the this compound stock in assay buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Prepare these at 10X the final desired concentration.

  • Agonist Stimulation:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 10-15 minutes at 37°C.[4]

    • Add the 10X this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., 10 µM Isoproterenol or Forskolin).

    • Incubate for 15-30 minutes at 37°C.[4][5]

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.

    • Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis:

    • Convert the raw data (e.g., luminescence units) to cAMP concentrations using a standard curve.

    • Normalize the data to the vehicle control (0% response) and the maximal response of a full agonist (100% response).

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.

This compound Signaling Pathway

This compound primarily signals through the Gs-cAMP pathway upon binding to the β3-adrenoceptor.

G cluster_0 BRL This compound Receptor β3-Adrenoceptor (GPCR) BRL->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis, Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical Gs-cAMP signaling pathway activated by this compound.

References

Technical Support Center: BRL-37344 and Basal Metabolic Rate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing BRL-37344 in experiments related to basal metabolic rate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the β3-adrenergic receptor.[1] Its primary mechanism involves the activation of β3-adrenergic receptors, which are predominantly found in brown adipose tissue in rodents.[2] This activation leads to an increase in energy expenditure and lipolysis.[2][3] While it is selective for the β3 receptor, at higher concentrations, it can also interact with β1 and β2-adrenergic receptors.

Q2: How does this compound affect the basal metabolic rate (BMR)?

A2: this compound increases the basal metabolic rate by stimulating β3-adrenergic receptors, which leads to a dose-dependent increase in energy expenditure.[2] In studies on nonobese men, the active metabolite of this compound, BRL 35135, was shown to increase resting metabolic rate.[2] It also stimulates fuel oxidation in skeletal muscle.[4]

Q3: What are the known off-target effects of this compound?

A3: While this compound is a selective β3-adrenergic agonist, it can exhibit activity at β1 and β2-adrenergic receptors, especially at higher concentrations.[5][6] For instance, in human atrial myocardium, the inotropic effects of this compound are mediated via β1/β2-adrenoceptors.[7] This can lead to cardiovascular effects, such as an increase in heart rate, which may be attributed to baroreflex mechanisms due to β3-adrenergic vasodilation.[8]

Q4: What is the biphasic effect of this compound observed in some experiments?

A4: In studies on rat isolated skeletal muscle, this compound has been shown to have a biphasic effect on glucose utilization.[5][6] At low concentrations (10⁻¹¹–10⁻⁹ M), it increases glucose utilization, while at high concentrations (10⁻⁶–10⁻⁵ M), it can cause a significant inhibition of glucose utilization.[6] This inhibitory effect is likely due to the activation of β2-adrenoceptors.[5][6]

Troubleshooting Guides

Issue 1: High variability in basal metabolic rate measurements after this compound administration.

  • Possible Cause 1: Inconsistent Drug Administration: Ensure precise and consistent dosing and administration route. For in vivo studies, consider the pharmacokinetics of this compound and ensure that measurements are taken at the peak of its activity.

  • Possible Cause 2: Animal Stress: Stress can significantly impact metabolic rate. Ensure animals are properly acclimatized to the experimental setup (e.g., metabolic cages) to minimize stress-induced variability.

  • Possible Cause 3: Off-Target Effects: At higher concentrations, this compound can have cardiovascular effects through β1/β2-adrenergic receptors, which can indirectly influence metabolic rate.[7] Consider using a lower dose or co-administering β1/β2-adrenergic antagonists to isolate the β3-adrenergic effects.

Issue 2: Unexpected cardiovascular effects, such as increased heart rate.

  • Possible Cause: Baroreflex Mechanisms: The vasodilatory effect of this compound through β3-adrenergic receptors can lead to a reflex tachycardia.[8]

  • Troubleshooting Step: To determine if the effect is centrally mediated, experiments can be conducted in sinoaortic denervated animals.[8] To mitigate these effects in your experiment, consider using a specific β3-adrenergic agonist with less vasodilatory effect if available, or carefully control for these cardiovascular changes in your data analysis.

Issue 3: The observed effect on glucose uptake is inhibitory rather than stimulatory.

  • Possible Cause: Biphasic Dose-Response: You may be using a concentration of this compound that is too high, leading to the inhibitory phase of the biphasic response.[5][6]

  • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for stimulating glucose uptake in your experimental model. The stimulatory effect is typically observed at low concentrations (in the picomolar to nanomolar range).[6] To confirm that the inhibitory effect is mediated by β2-adrenoceptors, you can use a β2-selective antagonist like ICI 118551.[5][6]

Experimental Protocols

Protocol 1: In Vitro Measurement of Glucose Utilization in Isolated Skeletal Muscle

  • Muscle Preparation: Isolate soleus or extensor digitorium longus (EDL) muscles from rats.

  • Incubation: Pre-incubate muscles in a suitable buffer (e.g., Krebs-Henseleit buffer) gassed with 95% O₂ / 5% CO₂.

  • This compound Treatment: Add varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the incubation medium.

  • Glucose Uptake Assay: After the treatment period, measure glucose utilization using 2-deoxy-[³H]-glucose.

  • Data Analysis: Quantify the amount of radiolabeled glucose taken up by the muscle tissue and compare the results across different concentrations of this compound.

Protocol 2: In Vivo Measurement of Basal Metabolic Rate in Rodents

  • Acclimatization: Acclimatize animals to metabolic cages for a sufficient period to obtain stable baseline readings.

  • Baseline Measurement: Measure baseline oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine the basal metabolic rate.

  • This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: Continuously monitor VO₂ and VCO₂ to assess the change in metabolic rate.

  • Data Analysis: Calculate the respiratory exchange ratio (RER) and the overall change in energy expenditure following this compound administration compared to the baseline.

Quantitative Data Summary

Table 1: Effect of this compound on Glucose Utilization (GU) in Rat Isolated Skeletal Muscle

Concentration of this compound% Change in GU (Soleus)% Change in GU (EDL)Reference
10⁻¹¹ M+30%+24%[6]
10⁻⁶ - 10⁻⁵ MInhibition up to 30%Inhibition up to 30%[6]

Table 2: Effect of this compound on Fuel Oxidation in Isolated Mouse Soleus Muscle

Fuel Substrate% Increase in Oxidation (at 1x10⁻¹⁰ M this compound)Reference
Glucose50%[4]
Palmitate70%[4]
[2-¹⁴C]pyruvate100% (2-fold)[4]

Visualizations

BRL37344_Signaling_Pathway BRL37344 This compound Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR Binds to AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure

Caption: Signaling pathway of this compound via the β3-adrenergic receptor.

Experimental_Workflow_BMR cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Acclimatize Animal to Metabolic Cage Baseline Measure Baseline VO2 and VCO2 Acclimatization->Baseline Administration Administer this compound or Vehicle Baseline->Administration Measurement Continuous Measurement of VO2 and VCO2 Administration->Measurement Calculation Calculate Change in Energy Expenditure Measurement->Calculation Comparison Compare this compound to Vehicle Calculation->Comparison

Caption: Experimental workflow for in vivo basal metabolic rate measurement.

Troubleshooting_Tree Start Unexpected Result with This compound Issue_Type What is the nature of the issue? Start->Issue_Type High_Variability High Variability in BMR Issue_Type->High_Variability Variability Inhibitory_Effect Inhibitory Glucose Uptake Issue_Type->Inhibitory_Effect Inhibition Cardio_Effects Cardiovascular Effects Issue_Type->Cardio_Effects CV Effects Sol_Variability Check for: - Consistent Dosing - Animal Stress - Off-target Effects High_Variability->Sol_Variability Sol_Inhibitory Perform Dose-Response. Use lower concentrations. Co-administer β2 antagonist. Inhibitory_Effect->Sol_Inhibitory Sol_Cardio Measure baroreflex. Consider β1/β2 blockade. Cardio_Effects->Sol_Cardio

Caption: Troubleshooting decision tree for this compound experiments.

References

Addressing variability in animal studies using BRL-37344

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BRL-37344 in animal studies. Variability in experimental outcomes is a common challenge, and this resource aims to provide insights into potential sources of this variability and offer standardized protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves binding to and activating β3-ARs, which are predominantly expressed in adipose tissue, the urinary bladder, the myocardium, and the arterial endothelium.[2] This activation stimulates downstream signaling pathways, leading to various physiological responses, including thermogenesis and lipolysis.[2][3]

Q2: What are the common research applications of this compound in animal models?

A2: this compound has been investigated in a variety of preclinical research areas. Animal studies have utilized this compound to explore its therapeutic potential in:

  • Obesity and Diabetes: By activating brown adipose tissue, it can increase energy expenditure and lower blood glucose levels.[4]

  • Cardiovascular Diseases: It has been studied for its effects on myocardial ischemia/reperfusion injury and pulmonary hypertension.[5]

  • Ocular Diseases: Research has explored its role in inhibiting pathological retinal angiogenesis.[6]

  • Urological Conditions: It has been used to investigate the relaxation of detrusor smooth muscle.[1]

Q3: Why am I observing high variability in my animal study results with this compound?

A3: Variability in studies using this compound can arise from several factors:

  • Off-target effects: While being a preferential β3-AR agonist, this compound can also stimulate β1- and β2-adrenergic receptors, especially at higher concentrations.[3][7][8] This can lead to cardiovascular effects, such as increased heart rate, that are not mediated by β3-ARs.[9][10]

  • Species-specific differences: The pharmacology of this compound, including its affinity for β3-ARs, can differ between species.[11] For instance, it displays a higher affinity for rodent β3-ARs compared to human β3-ARs.[11]

  • Animal model characteristics: The age, strain, and health status of the animals can significantly influence the outcomes. For example, the expression of β3-ARs can be altered in disease states like heart failure.[2]

  • Experimental conditions: Factors such as the route of administration, dosage, duration of treatment, and even housing conditions can contribute to variability.[2]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected cardiovascular effects (e.g., tachycardia).

  • Answer: The positive chronotropic (heart rate increasing) effect of this compound is often not a direct effect on cardiac β3-adrenoceptors but rather a result of two potential mechanisms:

    • β1/β2-Adrenoceptor Stimulation: At certain concentrations, this compound can act on β1- and β2-adrenoceptors in the heart, leading to increased heart rate and contractility.[3][7][8]

    • Baroreflex Mechanism: this compound can induce vasodilation through β3-AR activation in blood vessels, leading to a drop in blood pressure.[9] This can trigger a compensatory baroreflex, resulting in an increased heart rate.[9][10]

  • Troubleshooting Steps:

    • Co-administration with antagonists: To isolate the β3-AR mediated effects, consider co-administering this compound with a β1/β2-adrenoceptor antagonist like propranolol.[3][8] This will block the off-target cardiac effects.

    • Dose-response study: Perform a dose-response study to identify the minimal effective dose of this compound for your desired β3-AR mediated effect, which may minimize the activation of β1/β2-adrenoceptors.

    • Use sinoaortic denervated animals: In more advanced studies, using animals with denervated baroreceptors can help to distinguish between direct cardiac effects and reflex tachycardia.[9][10]

Issue 2: Lack of a significant metabolic effect (e.g., no change in body weight or glucose levels).

  • Question: I am not observing the expected metabolic benefits, such as weight loss or improved glucose tolerance, in my rodent model. What could be wrong?

  • Answer: The metabolic effects of this compound are highly dependent on the experimental protocol and the animal model.

  • Troubleshooting Steps:

    • Verify Dosage and Administration Route: Ensure that the dosage and route of administration are appropriate for your specific animal model and research question. Refer to the table below for dosages used in various studies.

    • Duration of Treatment: Some metabolic effects may require chronic administration. A single dose might not be sufficient to induce significant changes in body weight.

    • Animal Strain and Age: Different rodent strains can have varying sensitivities to β3-AR agonists. The age of the animals can also play a role, as the expression and function of β3-ARs may change over time.

    • Consider Biphasic Effects: In some tissues, like skeletal muscle, this compound can have biphasic effects on glucose utilization, with stimulation at low concentrations and inhibition at high concentrations.[12] A careful dose-response analysis is crucial.

Experimental Protocols

General Guidelines for this compound Preparation and Administration
  • Storage: this compound should be stored at room temperature in the continental US, though this may vary elsewhere. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[4]

  • Vehicle: Saline is a commonly used vehicle for intraperitoneal (i.p.) injections.[13]

Example Protocols from Literature
Animal ModelApplicationDosageAdministration RouteDurationKey Findings
Obese and diabetic mice Weight loss and glucose loweringNot specifiedNot specifiedNot specifiedSignificantly lowered body weight.[4]
X-linked nephrogenic diabetes insipidus (X-NDI) mice Antidiuretic effect1 mg/kgIntraperitoneal (i.p.) injectionSingle injection and repeated injections every 4 hours for 24 hoursPromoted short-lasting reabsorption of water and solutes.[13]
Sprague-Dawley rat pups Prevention of hyperoxia-induced colonic alterations1, 3, and 6 mg/kgSubcutaneous injectionDaily from birth to day 143 mg/kg prevented alterations; 6 mg/kg was toxic.[14]
Porcine model of chronic pulmonary hypertension Reduction of pulmonary vascular resistance10 µg/kg/dayIntravenous infusion14 daysSignificant reduction in pulmonary vascular resistance index and increase in cardiac index.[5]
Canine models of atrial fibrillation Investigation of atrial structural remodeling1.5 µg/kg/hIntraperitoneal injection via osmotic pump4 weeksExacerbated atrial structural remodeling.[15]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

The activation of β3-adrenergic receptors by this compound initiates several downstream signaling cascades. The diagram below illustrates the key pathways involved.

BRL37344_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Physiological Response BRL This compound b3AR β3-Adrenergic Receptor BRL->b3AR AC Adenylyl Cyclase b3AR->AC Activates eNOS eNOS b3AR->eNOS Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Thermogenesis Thermogenesis PKA->Thermogenesis NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation AMPK AMPK Cardioprotection Cardioprotection AMPK->Cardioprotection SIRT1 SIRT1 SIRT1->Cardioprotection mTOR mTOR p70S6K p70S6K mTOR->p70S6K Activates BRL_effect This compound Effect BRL_effect->AMPK Improves activity BRL_effect->SIRT1 Improves activity BRL_effect->mTOR Suppresses

Caption: this compound signaling pathways.

Experimental Workflow for Investigating Off-Target Effects

To determine if the observed effects of this compound are mediated by β3-ARs or have off-target effects on β1/β2-ARs, the following experimental workflow can be employed.

Experimental_Workflow start Start: Observe Unexpected Cardiovascular Effect grouping Divide Animals into Three Groups start->grouping group1 Group 1: Vehicle Control grouping->group1 group2 Group 2: This compound grouping->group2 group3 Group 3: This compound + Propranolol (β1/β2 Antagonist) grouping->group3 measure Measure Cardiovascular Parameters (e.g., Heart Rate, Blood Pressure) group1->measure group2->measure group3->measure analysis Analyze and Compare Results measure->analysis decision Is the effect abolished in Group 3? analysis->decision conclusion1 Conclusion: Effect is likely mediated by β1/β2-Adrenoceptors decision->conclusion1 Yes conclusion2 Conclusion: Effect is likely mediated by β3-Adrenoceptors or other pathways decision->conclusion2 No

Caption: Workflow to dissect this compound's receptor-specific effects.

References

Validation & Comparative

BRL-37344 versus Isoprenaline in Cardiac Contractility Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the β-adrenoceptor agonists BRL-37344 and isoprenaline, focusing on their application in cardiac contractility research. It synthesizes experimental data, outlines detailed methodologies, and visualizes the underlying signaling pathways to aid in experimental design and data interpretation.

Introduction to the Compounds

Isoprenaline (Isoproterenol) is a potent, non-selective β-adrenergic receptor agonist. It stimulates both β1 and β2 receptors with high affinity, making it a classic tool for inducing strong positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[1][2][3][4][5][6] It is often used as a benchmark for maximum β-adrenergic stimulation in cardiac preparations.

This compound is recognized as a selective agonist for the β3-adrenergic receptor.[7] Its role in cardiac function is more complex than that of isoprenaline. While its primary action is through β3 receptors, some studies indicate it can also interact with β1/β2 receptors, particularly at higher concentrations, or act as a competitive antagonist to isoprenaline.[8][9][10] The β3 receptor's downstream signaling in the heart is distinct from the classical β1/β2 pathway and is often associated with cardioprotective, rather than purely inotropic, effects.[11][12][13]

Comparative Data on Cardiac Performance

The following table summarizes quantitative data from studies comparing the effects of this compound and isoprenaline on cardiac function.

ParameterThis compoundIsoprenalineExperimental ModelKey Findings & Citations
Inotropic Effect (Contractility) Modest positive effect in atria; negative or weak positive effect in ventricles.Potent positive effect in all chambers.Human atrial myocardium; Guinea pig heartThis compound's positive inotropic effect in the atrium is mediated by β1/β2 receptors and is abolished by propranolol. In ventricles, it can induce a negative inotropic effect via a NO-dependent pathway.[8][9][14] Isoprenaline consistently produces strong positive inotropy.[1][4][15]
Potency (EC50) Lower potency (higher EC50 value).High potency (low EC50 value).Human atrial myocardiumThe EC50 for isoprenaline's inotropic effect is in the nanomolar range (e.g., ~28 nM). This compound acts as a competitive antagonist, significantly shifting isoprenaline's EC50 to the right (e.g., to ~145 nM in the presence of this compound).[8]
Chronotropic Effect (Heart Rate) Minimal direct effect; can cause reflex tachycardia in vivo.Potent positive effect, directly increasing heart rate.Conscious dogs; Isolated heartsIn vivo, this compound's hypotensive effects (due to vasodilation) can trigger a baroreflex, increasing heart rate. It has little to no direct stimulating effect on heart rate in isolated preparations.[16] Isoprenaline directly and potently increases heart rate.[1][5][6]
Receptor Selectivity Preferential for β3-receptors; lower affinity for β1/β2.Non-selective; high affinity for β1 and β2 receptors.Radioligand binding studiesThis compound has shown distinct affinity for β1/β2 receptors, explaining some of its off-target effects.[8][9] Isoprenaline is the archetypal non-selective β-agonist.[3][5]

Signaling Pathways and Mechanisms of Action

The distinct cardiac effects of these two compounds arise from their activation of different signaling cascades.

Isoprenaline: The Classical β1/β2 Pathway

Isoprenaline acts primarily through the Gs-protein coupled β1 and β2 receptors. This activation triggers a well-defined cascade leading to increased cardiac contractility.

G cluster_iso Isoprenaline Signaling Pathway Isoprenaline Isoprenaline beta12_AR β1/β2-Adrenoceptors Isoprenaline->beta12_AR Activates Gs Gs Protein beta12_AR->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Targets Ca²⁺ Channels Phospholamban PKA->Targets Phosphorylates Contractility ↑ Inotropy & Lusitropy (Contractility & Relaxation) Targets->Contractility

Caption: Isoprenaline's classical pathway for increasing cardiac contractility.

This compound: The β3 Cardioprotective Pathway

This compound's primary action via β3 receptors often involves a Gi-protein coupled pathway that stimulates nitric oxide (NO) production, leading to effects that can be cardioprotective and may counterbalance the classical β1/β2 stimulation.

G cluster_brl This compound Signaling Pathway BRL This compound beta3_AR β3-Adrenoceptor BRL->beta3_AR Activates Gi Gi Protein beta3_AR->Gi eNOS Endothelial Nitric Oxide Synthase (eNOS) Gi->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Effect Negative Inotropy Cardioprotection Vasodilation PKG->Effect

Caption: this compound's primary β3-mediated cardioprotective signaling pathway.

Experimental Protocols

A robust method for comparing the direct inotropic effects of this compound and isoprenaline is the isolated perfused heart model (Langendorff preparation).

Langendorff Isolated Heart Preparation Protocol
  • Animal Preparation: A male Sprague-Dawley or Wistar rat (250-350g) is anesthetized (e.g., sodium pentobarbital) and systemically heparinized to prevent coagulation.

  • Heart Excision: The chest cavity is opened, and the heart is rapidly excised and immediately submerged in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Aortic Cannulation: The aorta is identified and cannulated onto the Langendorff apparatus. Retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer is initiated at a constant pressure (e.g., 70-80 mmHg).

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle via the mitral valve and connected to a pressure transducer. This allows for isovolumetric measurement of left ventricular pressure (LVP). The balloon is inflated to set a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Stabilization: The heart is allowed to equilibrate for a 20-30 minute stabilization period until heart rate and LVP are stable.

  • Drug Administration: Concentration-response curves are generated by introducing escalating concentrations of either isoprenaline or this compound into the perfusion buffer in a cumulative fashion. The heart's response at each concentration is allowed to reach a steady state (typically 5-10 minutes).

  • Data Acquisition: Key parameters are continuously recorded, including:

    • Left Ventricular Developed Pressure (LVDP = Systolic LVP - Diastolic LVP)

    • Heart Rate (HR)

    • Maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax)

G Start Anesthetize & Heparinize Rat Step1 Rapidly Excise Heart Start->Step1 Step2 Mount on Langendorff Apparatus (Aortic Cannulation) Step1->Step2 Step3 Begin Retrograde Perfusion Step2->Step3 Step4 Insert LV Balloon & Transducer Step3->Step4 Step5 20-30 min Stabilization Step4->Step5 Step6 Administer Cumulative Drug Doses (Isoprenaline or this compound) Step5->Step6 Step7 Record LVDP, HR, ±dP/dt Step6->Step7 End Data Analysis Step7->End

Caption: Standard experimental workflow for a Langendorff isolated heart study.

Conclusion and Recommendations for Researchers

The choice between isoprenaline and this compound depends entirely on the scientific question.

  • Use Isoprenaline as a positive control for inducing maximal, non-selective β-adrenergic stimulation of cardiac contractility. It is ideal for establishing a baseline response or for studies where potent inotropic and chronotropic effects are desired.[6][15][17]

  • Use this compound to specifically investigate the role of the β3-adrenergic receptor in cardiac function. It is particularly relevant for studies in the context of heart failure, where β1 receptors are downregulated and β3 signaling may become more prominent.[12][13] Researchers should be aware of its potential for off-target β1/β2 effects and consider using a β1/β2 antagonist (like nadolol (B74898) or propranolol) to isolate the β3-mediated effects.[8][10]

References

A Comparative Analysis of BRL-37344 and CL 316 ,243 on Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thermogenic effects of two prominent β3-adrenergic receptor agonists, BRL-37344 and CL 316 ,243. This document synthesizes experimental data on their impact on key thermogenic indicators, details the underlying signaling pathways, and outlines the experimental methodologies used in these assessments.

Introduction to β3-Adrenergic Agonists and Thermogenesis

This compound and CL 316 ,243 are selective agonists for the β3-adrenergic receptor, a key regulator of lipolysis and thermogenesis, primarily in adipose tissue.[1] Activation of this receptor stimulates a signaling cascade that increases metabolic rate and heat production, largely through the action of uncoupling protein 1 (UCP1) in brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[2][3] This has made these compounds valuable tools in obesity and metabolic disease research.

Quantitative Comparison of Thermogenic Effects

The following tables summarize the quantitative effects of this compound and CL 316 ,243 on various thermogenic parameters as reported in preclinical studies.

Table 1: Effects on Oxygen Consumption and Energy Expenditure

CompoundSpeciesDoseRouteChange in Oxygen Consumption / Resting Metabolic RateReference
This compound Rat (isolated soleus muscle)1x10-10 Min vitroIncreased glucose and palmitate oxidation by 50% and 70% respectively[4]
This compound Rat40 µg/kgNot specifiedThermogenic activity became increasingly evident as ambient temperature increased from 5°C to 25°C[5]
CL 316 ,243 Rat1 mg/kg/dayOsmotic mini-pumpIncreased resting metabolic rate by 55% in lean and 96% in obese rats[6]
CL 316 ,243 RatChronic TreatmentNot specifiedIncreased 24-h energy expenditure[7]
CL 316 ,243 Mouse1 mg/kgIntraperitonealDrastically increased oxygen consumption and energy expenditure[8]
CL 316 ,243 Mouse1.0 mg/kg/day for 5 daysIntraperitonealSignificantly increased oxygen consumption and heat production in WT mice[9][10]

Table 2: Effects on Body Temperature

CompoundSpeciesDoseRouteChange in Body TemperatureReference
This compound Not specifiedNot specifiedNot specifiedMediates thermogenesis in brown adipocytes[11]
CL 316 ,243 RatChronic TreatmentNot specifiedIncreased body temperature[7]
CL 316 ,243 Rat1 mg/kg/dayOsmotic mini-pumpNo marked increase (37.3°C to 38.2°C)[6]
CL 316 ,243 Mouse0.1 mg/kgIntraperitonealIncreased interscapular BAT temperature[12]
CL 316 ,243 Mouse1 mg/kg/day for 1 monthIntraperitonealIncreased the amplitude of body temperature during the light phase[13]

Table 3: Effects on UCP1 Expression

CompoundSpeciesTissueDoseRouteChange in UCP1 ExpressionReference
This compound Not specifiedNot specifiedNot specifiedNot specifiedUpregulates thermogenic gene expression[1]
CL 316 ,243 RatBrown Adipose TissueChronic TreatmentNot specifiedThree- to fourfold increase in UCP1 content[7]
CL 316 ,243 RatRetroperitoneal White Adipose Tissue1 mg/kg/dayOsmotic mini-pumpMarked increase in UCP1 protein[6][14]
CL 316 ,243 MouseBrown Adipose TissueNot specifiedNot specifiedIncreased UCP1 protein levels[13]
CL 316 ,243 MouseEpididymal Adipose Tissue1 mg/kg/day for 7 daysIntraperitonealSignificant increase in UCP1 mRNA[15][16]

Signaling Pathways in β3-Adrenergic Thermogenesis

The thermogenic effects of this compound and CL 316 ,243 are initiated by their binding to the β3-adrenergic receptor on adipocytes. This event triggers a cascade of intracellular signals, as depicted in the following diagrams.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion This compound This compound beta3_AR β3-Adrenergic Receptor This compound->beta3_AR CL_316_243 CL 316,243 CL_316_243->beta3_AR Gs Gs Protein beta3_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL phosphorylates PKA_n PKA PKA->PKA_n Lipolysis Lipolysis HSL->Lipolysis FFAs Free Fatty Acids Lipolysis->FFAs Mitochondrion Mitochondrion FFAs->Mitochondrion CREB CREB PGC1a PGC-1α CREB->PGC1a activates transcription of PKA_n->CREB phosphorylates UCP1_Gene UCP1 Gene PGC1a->UCP1_Gene co-activates UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA transcription UCP1_Protein UCP1 Protein UCP1_mRNA->UCP1_Protein translation Thermogenesis Thermogenesis UCP1_Protein->Thermogenesis mediates G cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_measurements Thermogenesis Assessment cluster_tissue_analysis Post-Mortem Analysis cluster_data_analysis Data Analysis and Comparison Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Acclimatize Acclimatize to Housing Conditions Animal_Model->Acclimatize Telemetry_Implant Surgical Implantation of Temperature Transponders (Optional) Acclimatize->Telemetry_Implant Group_A Vehicle Control Telemetry_Implant->Group_A Group_B This compound Telemetry_Implant->Group_B Group_C CL 316,243 Telemetry_Implant->Group_C Indirect_Calorimetry Indirect Calorimetry (O2 Consumption, RER) Group_A->Indirect_Calorimetry Body_Temp Body Temperature Monitoring (Telemetry or Rectal Probe) Group_A->Body_Temp Group_B->Indirect_Calorimetry Group_B->Body_Temp Group_C->Indirect_Calorimetry Group_C->Body_Temp Tissue_Harvest Harvest Adipose Tissue (BAT, WAT) Indirect_Calorimetry->Tissue_Harvest Body_Temp->Tissue_Harvest Western_Blot Western Blot for UCP1 Tissue_Harvest->Western_Blot qPCR qPCR for Thermogenic Genes Tissue_Harvest->qPCR Data_Integration Integrate Physiological and Molecular Data Western_Blot->Data_Integration qPCR->Data_Integration Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Integration->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy Statistical_Analysis->Conclusion

References

Validating the Selectivity of BRL-37344: A Comparative Guide Using Beta-Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the selectivity of the preferential β3-adrenoceptor agonist, BRL-37344. By utilizing a panel of beta-receptor antagonists with varying subtype selectivities, researchers can meticulously dissect the pharmacological profile of this compound, ensuring accurate and reproducible results in preclinical and clinical studies.

Understanding this compound and the Importance of Selectivity

This compound is a synthetic compound widely used in research to investigate the physiological and pathological roles of the β3-adrenoceptor.[1] While it exhibits a preference for the β3 subtype, it is not entirely devoid of activity at β1 and β2-adrenoceptors.[1][2] This cross-reactivity necessitates a thorough validation of its selectivity in any given experimental model to avoid misinterpretation of results. Beta-receptor antagonists are indispensable tools for this purpose, allowing for the pharmacological isolation of β3-adrenoceptor-mediated effects.

Comparative Analysis of Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (pKi) of commonly used beta-blockers and the functional potency (pEC50) of this compound at human β1, β2, and β3-adrenoceptors. A higher pKi value indicates a stronger binding affinity of the antagonist, while a higher pEC50 value signifies greater potency of the agonist.

Table 1: Binding Affinities (pKi) of Selected Beta-Receptor Antagonists at Human Adrenoceptor Subtypes

AntagonistpKi at β1-adrenoceptorpKi at β2-adrenoceptorpKi at β3-adrenoceptorPrimary Selectivity
Propranolol8.8 ± 0.18.5 ± 0.15.5 ± 0.1Non-selective (β1/β2)
Bupranolol8.5 ± 0.18.7 ± 0.16.5 ± 0.1Non-selective (β1/β2)
Butoxamine5.4 ± 0.16.8 ± 0.14.9 ± 0.1β2-selective

Data compiled from Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.

Table 2: Functional Potency (pEC50) of this compound at Human Adrenoceptor Subtypes

AgonistpEC50 at β1-adrenoceptorpEC50 at β2-adrenoceptorpEC50 at β3-adrenoceptor
This compound6.956.757.82

Data represents the negative logarithm of the EC50 values (in Molar) for cAMP accumulation in response to this compound in cells expressing human recombinant beta-adrenoceptors.

Experimental Protocols

To validate the selectivity of this compound, two primary types of experiments are conducted: radioligand binding assays to determine binding affinity and functional assays to measure the physiological response.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound and various antagonists for each β-adrenoceptor subtype.

1. Membrane Preparation:

  • Culture cells stably expressing a single human β-adrenoceptor subtype (β1, β2, or β3).
  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in assay buffer.
  • Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177 for β1/β2, or [125I]-iodocyanopindolol for all three subtypes), and varying concentrations of the unlabeled competitor (this compound or an antagonist).
  • For total binding, omit the unlabeled competitor.
  • For non-specific binding, include a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation)

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenoceptor signaling, and the ability of antagonists to block this effect.

1. Cell Culture and Treatment:

  • Plate cells expressing the desired β-adrenoceptor subtype in a 96-well plate.
  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • For antagonist experiments, pre-incubate the cells with the desired antagonist for 15-30 minutes.
  • Add varying concentrations of this compound to the wells.

2. Cell Lysis and cAMP Measurement:

  • After a 15-30 minute incubation with the agonist, lyse the cells.
  • Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.
  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
  • For antagonist experiments, the rightward shift in the this compound dose-response curve in the presence of the antagonist can be used to calculate the antagonist's potency (pA2 value).

Visualizing the Pathways and Workflow

Beta-Adrenergic Receptor Signaling Pathway

G cluster_beta12 β1/β2-Adrenoceptor Signaling cluster_beta3 β3-Adrenoceptor Signaling Agonist12 Agonist (e.g., this compound) Beta12_Receptor β1/β2-AR Agonist12->Beta12_Receptor Gs Gs Protein Beta12_Receptor->Gs AC12 Adenylyl Cyclase Gs->AC12 Activates cAMP12 cAMP AC12->cAMP12 ATP to cAMP PKA12 Protein Kinase A cAMP12->PKA12 Activates Physiological_Effect12 Physiological Effect (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA12->Physiological_Effect12 Phosphorylation of targets Agonist3 Agonist (e.g., this compound) Beta3_Receptor β3-AR Agonist3->Beta3_Receptor Gs_Gi Gs/Gi Protein Beta3_Receptor->Gs_Gi AC_eNOS Adenylyl Cyclase / eNOS Gs_Gi->AC_eNOS Activates cAMP_NO cAMP / Nitric Oxide AC_eNOS->cAMP_NO PKA_PKG PKA / PKG cAMP_NO->PKA_PKG Activates Physiological_Effect3 Physiological Effect (e.g., Lipolysis, Vasodilation) PKA_PKG->Physiological_Effect3 Phosphorylation of targets

Caption: Canonical signaling pathways for β1/β2 and β3-adrenoceptors.

Experimental Workflow for Validating this compound Selectivity

G cluster_workflow Experimental Workflow Start Start: Hypothesis This compound is a selective β3-agonist Binding_Assay Radioligand Binding Assay (Determine Ki of this compound and antagonists at β1, β2, and β3 receptors) Start->Binding_Assay Functional_Assay_Agonist Functional Assay (e.g., cAMP) (Determine EC50 of this compound at β1, β2, and β3 receptors) Start->Functional_Assay_Agonist Data_Analysis Data Analysis and Comparison (Compare Ki, EC50, and antagonist effects) Binding_Assay->Data_Analysis Functional_Assay_Antagonist Functional Assay with Antagonists (Test this compound response in the presence of selective and non-selective antagonists) Functional_Assay_Agonist->Functional_Assay_Antagonist Functional_Assay_Antagonist->Data_Analysis Conclusion Conclusion (Confirm selectivity profile of this compound) Data_Analysis->Conclusion

References

A Comparative Guide to BRL-37344 and Mirabegron for Bladder Detrusor Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the β3-adrenoceptor agonists BRL-37344 and mirabegron (B1684304), focusing on their performance in relaxing bladder detrusor smooth muscle. The information presented is collated from various preclinical and clinical studies to support research and drug development in the field of urology, particularly for conditions such as overactive bladder (OAB).

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually with frequency and nocturia. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Both this compound and mirabegron are selective agonists for the β3-adrenergic receptor, which is the predominant β-adrenoceptor subtype in the human detrusor muscle. Activation of these receptors leads to smooth muscle relaxation, thereby increasing bladder capacity and alleviating OAB symptoms. While mirabegron is a clinically approved drug for OAB, this compound has been primarily used as a research tool to investigate the role of the β3-adrenoceptor. This guide will delve into their comparative pharmacology, supported by experimental data.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of this compound and mirabegron based on available in vitro data. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Potency in Human Detrusor Muscle Relaxation

CompoundParameterValueSpeciesReference
This compoundpD26.73Human[1]
MirabegronpEC507.06Rat[2]

pD2 is the negative logarithm of the EC50 value. A higher pD2/pEC50 value indicates greater potency.

Table 2: Adrenoceptor Selectivity

Compoundβ3 vs β1 Selectivity (fold)β3 vs β2 Selectivity (fold)Reference
This compound~100~100Data inferred from multiple sources
Mirabegron517496[3]

Selectivity is expressed as the ratio of EC50 values (β1 or β2 / β3). A higher value indicates greater selectivity for the β3-adrenoceptor.

Signaling Pathways and Mechanism of Action

Activation of the β3-adrenoceptor by agonists like this compound and mirabegron initiates a downstream signaling cascade within the detrusor smooth muscle cells, leading to relaxation. The primary pathway involves the Gs alpha subunit of the G-protein coupled receptor, which activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA). PKA is thought to phosphorylate various intracellular targets, leading to a decrease in intracellular calcium concentrations and relaxation of the smooth muscle.

An additional and significant mechanism involves the opening of large-conductance calcium-activated potassium channels (BKCa channels). Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, further contributing to muscle relaxation. Recent evidence also suggests the involvement of the Exchange Protein Directly Activated by cAMP (EPAC) in this signaling pathway.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BRL_Mira This compound / Mirabegron Beta3AR β3-Adrenoceptor BRL_Mira->Beta3AR binds Gs Gs Protein Beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates EPAC EPAC cAMP->EPAC activates BKCa BKCa Channel (Opening) PKA->BKCa Relaxation Detrusor Muscle Relaxation PKA->Relaxation EPAC->Relaxation BKCa->Relaxation promotes

β3-Adrenoceptor Signaling Pathway for Detrusor Muscle Relaxation

Experimental Protocols

The following is a generalized protocol for an in vitro isolated bladder strip contractility assay, a common method used to evaluate the relaxant effects of compounds like this compound and mirabegron.

Objective: To determine the concentration-response relationship for the relaxation of pre-contracted bladder detrusor smooth muscle strips by a β3-adrenoceptor agonist.

Materials:

  • Human or animal (e.g., rat, guinea pig) bladder tissue

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Carbachol (B1668302) or KCl for pre-contraction

  • Test compounds (this compound, mirabegron)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Human bladder tissue is obtained from cystectomy patients with informed consent and ethical approval. Animal bladders are dissected from euthanized animals. The bladder is placed in cold, oxygenated Krebs-Henseleit solution. The detrusor muscle is carefully dissected free from the urothelium and surrounding connective tissue.

  • Strip Mounting: Longitudinal strips of the detrusor muscle (typically 2-3 mm wide and 5-10 mm long) are prepared and mounted in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram. The bathing solution is changed every 15-20 minutes.

  • Pre-contraction: After equilibration, the muscle strips are contracted with a submaximal concentration of a contractile agent, such as carbachol (e.g., 1 µM) or KCl (e.g., 20-40 mM), to induce a stable tonic contraction.

  • Concentration-Response Curve: Once a stable contraction plateau is reached, the test compound (this compound or mirabegron) is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.

  • Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-contraction induced by carbachol or KCl. A concentration-response curve is plotted, and the EC50 (or pD2/pEC50) and maximum relaxation (Emax) values are calculated using appropriate pharmacological software.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Bladder Tissue (Human or Animal) B Dissection of Detrusor Muscle A->B C Preparation of Muscle Strips B->C D Mounting in Organ Bath C->D E Equilibration (60-90 min) D->E F Pre-contraction (Carbachol or KCl) E->F G Cumulative Addition of This compound or Mirabegron F->G H Record Relaxation G->H I Plot Concentration- Response Curve H->I J Calculate EC50/pD2 and Emax I->J

Experimental Workflow for Isolated Bladder Strip Assay

Discussion and Conclusion

Both this compound and mirabegron effectively relax the bladder detrusor muscle through the activation of β3-adrenoceptors. Based on the available, albeit limited, comparative data, mirabegron appears to exhibit slightly higher potency in functional assays and demonstrates a more favorable selectivity profile for the human β3-adrenoceptor over β1- and β2-adrenoceptors. The higher selectivity of mirabegron may contribute to its better-tolerated side-effect profile in clinical use, particularly concerning cardiovascular effects that can be mediated by β1- and β2-adrenoceptors.

This compound remains a valuable pharmacological tool for investigating the fundamental mechanisms of β3-adrenoceptor signaling in the bladder and other tissues. Its well-characterized effects in various experimental models have been instrumental in establishing the therapeutic rationale for β3-agonists in OAB.

For drug development professionals, the data underscores the importance of high selectivity for the β3-adrenoceptor to minimize off-target effects. Future research should focus on direct, head-to-head comparisons of novel β3-agonists with established compounds like mirabegron and this compound in human tissues to accurately assess their therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such comparative studies.

References

Propranolol as a Tool to Mitigate Non-Specific Effects of BRL-37344: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of propranolol (B1214883) and other beta-adrenergic antagonists used to block the non-specific effects of the preferential β3-adrenoceptor agonist, BRL-37344. The data presented herein is intended to assist researchers in selecting the most appropriate antagonist for their experimental needs, ensuring the specific investigation of β3-adrenoceptor-mediated pathways.

Introduction to this compound and its Non-Specific Effects

This compound is a valuable pharmacological tool for studying the physiological roles of the β3-adrenoceptor, which is primarily involved in lipolysis and thermogenesis. However, at higher concentrations, this compound can lose its selectivity and activate β1 and β2-adrenoceptors, leading to off-target effects such as increased heart rate and muscle tremors. To isolate the effects of β3-adrenoceptor activation, it is crucial to block these non-specific interactions with a suitable antagonist.

Propranolol: The Non-Selective Antagonist

Propranolol, a non-selective β1/β2-adrenoceptor antagonist, is widely used to block the non-specific cardiovascular and muscular effects of this compound. Its efficacy in this role has been demonstrated in various experimental models.

Comparison with Alternative Beta-Blockers

While propranolol is effective, its non-selectivity may not be ideal for all experimental designs. This section compares propranolol with other beta-blockers that offer different selectivity profiles. The choice of antagonist can be critical, as demonstrated in studies where bupranolol, but not propranolol, was effective in antagonizing certain effects of this compound, suggesting tissue-specific differences in receptor pharmacology.

Quantitative Comparison of Beta-Adrenergic Antagonists

The following table summarizes the antagonist properties of propranolol and other selected beta-blockers against β1 and β2-adrenoceptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist potency. Higher pA2 values indicate greater potency.

AntagonistTarget Receptor(s)AgonistTissue/SystempA2 ValueReference
Propranolol β1/β2 (Non-selective)This compoundBrown Fat Cells (cAMP formation)5.9[1]
IsoprenalineGuinea Pig Atria (β1)8.30[2]
IsoprenalineGuinea Pig Uterus (β2)8.64[2]
Metoprolol (B1676517) β1-selectiveDenopamineBovine Mesenteric Lymphatics7.59[3]
IsoprenalineRat Right Ventricle7.86[4]
Bupranolol β1/β2 (Non-selective)AdrenalineGuinea Pig Trachea8.97
This compoundRat Oesophageal Muscularis Mucosae7.06[5]
ICI 118,551 β2-selectiveIsoprenalineGuinea Pig Uterus9.26[2]
ProcaterolBovine Mesenteric Lymphatics9.96[3]

Note: The pA2 values can vary depending on the agonist, tissue, and experimental conditions used.

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are essential. Below are representative protocols for two common in vitro assays used to assess the antagonism of this compound's non-specific effects.

Isolated Organ Bath Experiments

This protocol describes the methodology for assessing the effect of beta-blockers on this compound-induced responses in an isolated tissue preparation, such as rat aorta or guinea pig trachea.

Materials:

  • Isolated tissue (e.g., rat aortic rings, guinea pig tracheal strips)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2

  • Isolated organ bath system with force transducer and data acquisition software

  • This compound

  • Propranolol and/or other beta-blockers

  • Contractile agent (e.g., phenylephrine (B352888) for aorta, carbachol (B1668302) for trachea)

Procedure:

  • Tissue Preparation: Dissect the desired tissue and cut it into appropriate-sized strips or rings.

  • Mounting: Mount the tissue in the organ bath containing PSS at 37°C under a resting tension (e.g., 1-2 g).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.

  • Pre-contraction: Induce a submaximal contraction with a contractile agent.

  • Cumulative Concentration-Response Curve for this compound: Once the contraction is stable, add cumulative concentrations of this compound to the bath and record the relaxant response.

  • Washout: Thoroughly wash the tissue with PSS until it returns to the baseline resting tension.

  • Antagonist Incubation: Add the desired concentration of the beta-blocker (e.g., propranolol) to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

  • Repeat Concentration-Response Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for this compound.

  • Data Analysis: Plot the concentration-response curves for this compound in the absence and presence of the antagonist. Calculate the EC50 values and, if multiple antagonist concentrations are used, determine the pA2 value using a Schild plot analysis.

cAMP Accumulation Assay in Cultured Cells

This protocol outlines a method to measure the effect of beta-blockers on this compound-induced cyclic adenosine (B11128) monophosphate (cAMP) production in a cell line expressing β1 or β2-adrenoceptors.

Materials:

  • Cultured cells expressing the target beta-adrenoceptor (e.g., CHO-K1 cells)

  • Cell culture medium

  • Stimulation buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX)

  • This compound

  • Propranolol and/or other beta-blockers

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Seeding: Seed the cells into multi-well plates and grow to the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with stimulation buffer containing the desired concentration of the beta-blocker for 15-30 minutes at 37°C.

  • Stimulation with this compound: Add various concentrations of this compound to the wells (in the continued presence of the antagonist) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit and a plate reader.

  • Data Analysis: Generate concentration-response curves for this compound in the absence and presence of the antagonist. Determine the EC50 values and calculate the pA2 value from the Schild plot.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental designs is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.

G This compound Signaling Pathways cluster_beta12 β1/β2-Adrenoceptor (Non-Specific Effects) cluster_beta3 β3-Adrenoceptor (Specific Effects) BRL_high This compound (High Conc.) beta12_receptor β1/β2-AR BRL_high->beta12_receptor Gs Gs beta12_receptor->Gs AC_beta12 Adenylyl Cyclase Gs->AC_beta12 activates cAMP_beta12 cAMP AC_beta12->cAMP_beta12 produces PKA_beta12 PKA cAMP_beta12->PKA_beta12 activates Physiological_Effects_beta12 Increased Heart Rate, Muscle Tremor PKA_beta12->Physiological_Effects_beta12 Propranolol Propranolol Propranolol->beta12_receptor blocks Metoprolol Metoprolol (β1) Metoprolol->beta12_receptor blocks β1 ICI118551 ICI 118,551 (β2) ICI118551->beta12_receptor blocks β2 BRL_low This compound (Low Conc.) beta3_receptor β3-AR BRL_low->beta3_receptor Gs_beta3 Gs beta3_receptor->Gs_beta3 eNOS eNOS beta3_receptor->eNOS activates AC_beta3 Adenylyl Cyclase Gs_beta3->AC_beta3 activates cAMP_beta3 cAMP AC_beta3->cAMP_beta3 produces PKA_beta3 PKA cAMP_beta3->PKA_beta3 activates Lipolysis Lipolysis PKA_beta3->Lipolysis NO Nitric Oxide eNOS->NO produces Thermogenesis Thermogenesis NO->Thermogenesis

Caption: Signaling pathways of this compound at β1/β2 and β3-adrenoceptors.

G Experimental Workflow: Antagonist Characterization start Start prepare_tissue Prepare Isolated Tissue or Cell Culture start->prepare_tissue equilibrate Equilibrate System prepare_tissue->equilibrate baseline Record Baseline Response equilibrate->baseline agonist_drc Generate Agonist (this compound) Dose-Response Curve baseline->agonist_drc washout Washout agonist_drc->washout add_antagonist Incubate with Antagonist (e.g., Propranolol) washout->add_antagonist agonist_drc_antagonist Generate Agonist Dose-Response Curve in presence of Antagonist add_antagonist->agonist_drc_antagonist analyze Analyze Data: Calculate EC50, pA2 agonist_drc_antagonist->analyze end End analyze->end

Caption: Workflow for determining antagonist potency (pA2 value).

Conclusion

Propranolol is a well-established and effective tool for blocking the non-specific β1 and β2-adrenoceptor-mediated effects of this compound. However, for experiments requiring more nuanced pharmacological dissection, selective antagonists such as the β1-selective metoprolol or the β2-selective ICI 118,551 may be more appropriate. The choice of antagonist should be guided by the specific research question, the experimental model, and the known adrenoceptor expression profile of the tissue or cells under investigation. The data and protocols provided in this guide aim to facilitate this decision-making process and promote the generation of high-quality, reproducible data in the study of β3-adrenoceptor pharmacology.

References

A Comparative Analysis of BRL-37344 and SR 58611A in Adipose Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent β3-adrenoceptor agonists, BRL-37344 and SR 58611A, with a focus on their activity in adipose tissue. This analysis is supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Introduction

This compound and SR 58611A are selective agonists of the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis in adipose tissue. Their ability to stimulate energy expenditure has made them valuable tools in obesity and metabolic disease research. This guide offers a side-by-side comparison of their performance, drawing on published experimental findings.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound and SR 58611A, providing a clear comparison of their binding affinities and potencies in stimulating key metabolic processes in adipose tissue.

Table 1: β-Adrenoceptor Binding Affinity (Ki, nM)

Compoundβ1-Adrenoceptor (Ki, nM)β2-Adrenoceptor (Ki, nM)β3-Adrenoceptor (Ki, nM)SpeciesReference
This compound17501120287Human
SR 58611A>1000 (IC50)>1000 (IC50)Not explicitly foundRat[1][2]

Note: Data for SR 58611A are presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the binding of a radioligand. While not a direct measure of affinity (Ki), these values indicate a significantly lower affinity for β1 and β2 adrenoceptors compared to β3-adrenoceptors.

Table 2: Potency in Adipose Tissue (EC50, nM)

CompoundLipolysis (Glycerol Release)Adenylyl Cyclase ActivationThermogenesis (Heat Production)Adipose Tissue TypeSpeciesReference
This compound5 ± 120Not explicitly foundBrownRat
This compound56 ± 9Not explicitly foundNot explicitly foundWhiteRat
SR 58611A11 ± 0.420 ± 2Not explicitly foundBrownRat

Note: Lower EC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Lipolysis Assay

This protocol details the measurement of glycerol (B35011) release from isolated adipocytes as an indicator of lipolysis.

a. Materials:

  • Isolated primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% bovine serum albumin (BSA) and 5 mM glucose.

  • This compound and SR 58611A stock solutions.

  • Glycerol assay reagent (e.g., Free Glycerol Reagent).

  • 96-well microplate.

  • Spectrophotometer.

b. Procedure:

  • Isolate adipocytes from adipose tissue by collagenase digestion or culture and differentiate pre-adipocyte cell lines.

  • Wash the mature adipocytes twice with KRB buffer.

  • Resuspend the adipocytes in fresh KRB buffer to a final concentration of 1-2 x 10^5 cells/mL.

  • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 10 µL of varying concentrations of this compound or SR 58611A to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 1-2 hours in a humidified incubator with 5% CO2.

  • After incubation, centrifuge the plate at 200 x g for 5 minutes to pellet the cells.

  • Carefully collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Add 180 µL of the glycerol assay reagent to each well containing the supernatant.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the glycerol concentration based on a standard curve generated with known glycerol concentrations.

Adenylyl Cyclase Activity Assay

This protocol outlines the measurement of cAMP production in adipose tissue membranes.

a. Materials:

b. Procedure:

  • Prepare adipose tissue membranes by homogenization and differential centrifugation.

  • Incubate the membranes (50-100 µg of protein) in the assay buffer with varying concentrations of this compound or SR 58611A for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [α-32P]ATP and incubate for a further 10-15 minutes.

  • Terminate the reaction by adding a stopping solution (e.g., 2% sodium dodecyl sulfate, 40 mM ATP, 1.5 mM cAMP).

  • Separate the newly synthesized [32P]cAMP from other nucleotides using sequential Dowex and alumina column chromatography.

  • Quantify the amount of [32P]cAMP by liquid scintillation counting.

  • Calculate the adenylyl cyclase activity as pmol of cAMP formed per mg of protein per minute.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound and SR 58611A in adipocytes, leading to lipolysis and thermogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BRL This compound B3AR β3-Adrenoceptor BRL->B3AR SR SR 58611A SR->B3AR Gs Gs protein B3AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylation & Activation Perilipin Perilipin PKA->Perilipin Phosphorylation Lipolysis Lipolysis (Triglyceride -> FFA + Glycerol) HSL->Lipolysis ATGL Adipose Triglyceride Lipase (ATGL) ATGL->Lipolysis Perilipin->ATGL Activation UCP1 Uncoupling Protein 1 (UCP1) Lipolysis->UCP1 FFA Activation Thermogenesis Thermogenesis (Heat Production) UCP1->Thermogenesis

Caption: Signaling pathway of this compound and SR 58611A in adipocytes.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro lipolysis experiment.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Adipocyte_Isolation Adipocyte Isolation or Cell Culture Cell_Washing Cell Washing Adipocyte_Isolation->Cell_Washing Cell_Resuspension Cell Resuspension Cell_Washing->Cell_Resuspension Plating Plate Cells Cell_Resuspension->Plating Agonist_Addition Add this compound or SR 58611A Plating->Agonist_Addition Incubation Incubate (37°C) Agonist_Addition->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Glycerol_Assay Glycerol Assay Supernatant_Collection->Glycerol_Assay Data_Analysis Data Analysis Glycerol_Assay->Data_Analysis

References

Validating BRL-37344 Efficacy: A Comparative Analysis in Beta-3 Adrenergic Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of the beta-3 adrenergic receptor agonist, BRL-37344, with a focus on its validation in beta-3 adrenergic receptor (β3-AR) knockout (KO) mouse models. The objective is to dissect the on-target effects of this compound from its off-target activities and compare its performance with other notable beta-3 adrenergic agonists.

Summary of Findings

This compound is a potent agonist traditionally considered selective for the β3-AR. However, experimental evidence from studies utilizing β3-AR knockout mice reveals a more complex pharmacological profile. While this compound elicits metabolic effects, a significant portion of its activity, particularly in skeletal muscle, is mediated through off-target activation of β2-adrenergic receptors. This guide presents key experimental data to illustrate these findings and compares this compound with more selective β3-AR agonists like CL-316243 and mirabegron (B1684304).

Data Presentation

Table 1: Effect of this compound on Glucose Uptake in Mouse Soleus Muscle
Agonist (Concentration)Mouse ModelBasal Glucose Uptake (dpm/mg/20 min)Agonist-Stimulated Glucose Uptake (dpm/mg/20 min)Fold Increase vs. Basal
This compound (10 nM)Wild-Type (FVB/N)12.1 ± 1.220.2 ± 1.9~1.67
This compound (10 nM)β3-AR Knockout11.8 ± 1.112.5 ± 1.4~1.06
This compound (10 nM)β2-AR Knockout13.5 ± 1.513.1 ± 1.6~0.97

Data synthesized from Ngala, R. B., et al. (2009). β2-Adrenoceptors and non-β-adrenoceptors mediate effects of BRL37344 and clenbuterol (B1669167) on glucose uptake in soleus muscle: studies using knockout mice. British journal of pharmacology, 158(7), 1676–1682.

Table 2: Effect of Isoproterenol (B85558) on Lipolysis in Adipocytes
AgonistMouse ModelBasal Glycerol (B35011) ReleaseAgonist-Stimulated Glycerol Release
Isoproterenol Wild-TypePresentSignificantly Increased
Isoproterenol β3-AR KnockoutPresentSignificantly Impaired

Data synthesized from Ribeiro, M. L., et al. (2016). Disruption of beta3 adrenergic receptor increases susceptibility to DIO in mouse. Journal of endocrinology, 231(1), 45-57.

Table 3: Comparison of Beta-3 Adrenergic Agonists
AgonistPrimary TargetKnown Off-Target EffectsEfficacy in β3-AR KO Models
This compound β3-ARβ1-AR, β2-ARRetains significant activity on glucose uptake (via β2-AR)
CL-316243 β3-ARHighly selective for β3-AREffects are largely abolished
Mirabegron β3-ARSelective for β3-ARFails to induce glucose uptake in adipose tissue

Mandatory Visualization

G cluster_receptor Cell Membrane cluster_downstream Cellular Response This compound This compound b3AR β3-AR This compound->b3AR Gs Gs b3AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates UCP1 UCP1 PKA->UCP1 Upregulates Lipolysis Lipolysis HSL->Lipolysis Stimulates Thermogenesis Thermogenesis UCP1->Thermogenesis Mediates

Caption: Beta-3 Adrenergic Receptor Signaling Pathway for Lipolysis and Thermogenesis.

G cluster_0 Animal Models cluster_1 Treatment cluster_2 Ex Vivo / In Vivo Assays cluster_3 Data Analysis WT_mice Wild-Type Mice BRL_treatment This compound Administration WT_mice->BRL_treatment KO_mice β3-AR Knockout Mice KO_mice->BRL_treatment Glucose_uptake Glucose Uptake Assay (Soleus Muscle) BRL_treatment->Glucose_uptake Lipolysis_assay Lipolysis Assay (Adipocytes) BRL_treatment->Lipolysis_assay Comparison Compare Effects (WT vs. KO) Glucose_uptake->Comparison Lipolysis_assay->Comparison

Caption: Experimental Workflow for Validating this compound Efficacy.

Experimental Protocols

Ex Vivo Glucose Uptake Assay in Isolated Mouse Soleus Muscle

This protocol is adapted from methodologies used in studies investigating the metabolic effects of adrenergic agonists.

Materials:

  • Krebs-Henseleit bicarbonate (KHB) buffer supplemented with 5 mM HEPES, 0.1% bovine serum albumin (BSA), and 5 mM glucose.

  • 2-deoxy-[³H]-glucose and [¹⁴C]-mannitol.

  • This compound and other test compounds.

  • Liquid scintillation counter.

Procedure:

  • Muscle Dissection: Mice are euthanized by cervical dislocation, and the soleus muscles are carefully dissected.

  • Pre-incubation: Muscles are pre-incubated in KHB buffer with 5 mM glucose for 30 minutes at 37°C, gassed with 95% O₂ / 5% CO₂.

  • Incubation with Agonist: Muscles are then transferred to fresh KHB buffer containing the desired concentration of this compound or other agonists and incubated for 20 minutes.

  • Glucose Uptake Measurement: Following agonist stimulation, muscles are moved to KHB buffer containing 2-deoxy-[³H]-glucose and [¹⁴C]-mannitol for 20 minutes.

  • Washing and Digestion: Muscles are washed in ice-cold KHB buffer to stop the reaction, blotted dry, and weighed. Tissues are then digested in 1 M NaOH.

  • Scintillation Counting: An aliquot of the digest is added to a scintillation vial with scintillation fluid, and radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Glucose uptake is calculated based on the accumulation of 2-deoxy-[³H]-glucose, corrected for extracellular space using [¹⁴C]-mannitol.

In Vitro Lipolysis Assay in Isolated Adipocytes

This protocol is a standard method for assessing the lipolytic response of adipose tissue.

Materials:

  • Collagenase solution (e.g., Type I).

  • Krebs-Ringer bicarbonate buffer with 4% BSA.

  • Glycerol assay kit.

  • Isoproterenol, this compound, and other test compounds.

Procedure:

  • Adipocyte Isolation: Epididymal fat pads are minced and digested in collagenase solution at 37°C with gentle shaking for 60 minutes.

  • Cell Filtration and Washing: The cell suspension is filtered through a nylon mesh and washed three times with Krebs-Ringer bicarbonate buffer to remove collagenase and cellular debris.

  • Incubation with Agonists: Isolated adipocytes are incubated in Krebs-Ringer bicarbonate buffer with the desired concentrations of agonists for 90 minutes at 37°C.

  • Sample Collection: At the end of the incubation period, an aliquot of the infranatant is collected for glycerol measurement.

  • Glycerol Measurement: Glycerol concentration in the medium is determined using a commercial glycerol assay kit.

  • Data Analysis: Lipolysis is quantified as the amount of glycerol released into the medium, normalized to the number of cells or total lipid content.

Discussion

The data presented clearly demonstrate that while this compound is an effective stimulator of glucose uptake in wild-type mice, this effect is largely independent of the β3-AR. The lack of a significant increase in glucose uptake in β2-AR knockout mice, in contrast to the persistent effect in β3-AR knockout mice, strongly indicates that the primary target for this particular action of this compound in skeletal muscle is the β2-AR.

In the context of lipolysis, while a direct study of this compound in β3-AR knockout adipocytes was not identified, the significantly impaired lipolytic response to the non-selective beta-agonist isoproterenol in β3-AR knockout mice underscores the critical role of the β3-AR in this process. This suggests that the lipolytic effects of this compound are likely to be substantially diminished in the absence of the β3-AR.

For researchers aiming to specifically target the β3-AR for therapeutic purposes, such as promoting thermogenesis and lipolysis for the treatment of obesity and metabolic disorders, the use of more selective agonists like CL-316243 or mirabegron is advisable. Studies have shown that the metabolic effects of these compounds are largely abrogated in β3-AR knockout models, confirming their high selectivity and on-target action.

Conclusion

The validation of this compound efficacy in beta-3 receptor knockout models reveals its character as a non-selective beta-adrenergic agonist with significant activity at the β2-adrenergic receptor, at least concerning glucose uptake in skeletal muscle. While it may still serve as a useful tool in certain experimental contexts, its lack of selectivity should be a critical consideration in experimental design and data interpretation. For studies requiring specific modulation of the beta-3 adrenergic receptor, more selective alternatives are recommended. This comparative guide provides the necessary data and experimental context for researchers to make informed decisions in the selection and application of beta-adrenergic agonists in their studies.

A Researcher's Guide to the Head-to-Head Comparison of Commercial BRL-37344 Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective β3-adrenoceptor agonist BRL-37344, the choice of commercial source is a critical first step that can significantly impact experimental outcomes. Variability in purity, potency, and stability between suppliers can lead to inconsistent results and hinder research progress. This guide provides a framework for an objective, head-to-head comparison of this compound from different commercial vendors, complete with detailed experimental protocols and data presentation formats.

While a comprehensive, third-party comparative study of all available this compound sources is not publicly available, this guide outlines the necessary steps and methodologies for researchers to conduct their own in-house evaluation. By systematically assessing key quality attributes, researchers can select the most reliable source for their specific needs.

Key Comparative Parameters

A thorough comparison of this compound from various suppliers should focus on three primary areas: purity, potency, and stability. The following table summarizes the key quantitative data points to be collected for a robust comparison.

Parameter Metric Description Importance
Purity Percentage Purity (by HPLC)The proportion of this compound relative to impurities in the provided sample.High purity is essential to ensure that the observed biological effects are due to the compound of interest and not contaminants.
Number of ImpuritiesThe total count of detectable impurity peaks in the chromatogram.A higher number of impurities may indicate a less controlled manufacturing process.
Potency EC50 (in a functional assay)The concentration of this compound that elicits a half-maximal response in a relevant biological assay (e.g., cAMP accumulation).Potency is a direct measure of the compound's biological activity and is critical for ensuring consistent experimental dosing.
Maximum Response (Emax)The maximum biological effect produced by the compound in a functional assay.Emax reflects the efficacy of the agonist and should be comparable between sources.
Stability Purity after StorageThe percentage purity of this compound after storage under defined conditions (e.g., -20°C, -80°C) for a specified duration.Ensures the compound remains intact and active over the course of an experimental timeline.
Appearance of Degradation ProductsThe emergence of new impurity peaks in the HPLC chromatogram after storage.Indicates the stability of the compound and the potential for the formation of confounding byproducts.

Experimental Protocols

To obtain the comparative data outlined above, the following experimental protocols are recommended. It is crucial to perform these tests in parallel under identical conditions for all commercial sources being evaluated.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Prepare stock solutions of this compound from each commercial source in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL for injection.

  • Data Analysis:

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

    • Identify and count the number of impurity peaks.

Potency Determination by cAMP Accumulation Assay

This cell-based functional assay measures the ability of this compound to activate the β3-adrenoceptor and stimulate the production of cyclic AMP (cAMP).

  • Cell Line: A cell line expressing the human β3-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

  • Reagents:

    • Cell culture medium.

    • This compound from each commercial source.

    • A reference β-adrenergic agonist (e.g., isoproterenol).

    • A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Protocol:

    • Plate the cells in a 96-well plate and grow to 80-90% confluency.

    • Prepare serial dilutions of this compound from each source, typically ranging from 1 pM to 10 µM.

    • Aspirate the cell culture medium and add the this compound dilutions to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each commercial source.

Stability Assessment

This protocol evaluates the stability of this compound from different sources under typical laboratory storage conditions.

  • Sample Preparation: Prepare stock solutions of this compound from each vendor in DMSO at 10 mM. Aliquot the solutions into multiple tubes for storage.

  • Storage Conditions: Store the aliquots at -20°C and -80°C.

  • Time Points: Analyze the samples at an initial time point (T=0) and at subsequent time points (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, analyze the purity of the stored samples using the HPLC method described above.

  • Data Analysis:

    • Compare the percentage purity at each time point to the initial purity.

    • Note the appearance of any new peaks in the chromatogram, which would indicate degradation products.

Visualizing Key Processes

To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams are provided.

BRL37344_Signaling_Pathway BRL37344 This compound Beta3_AR β3-Adrenoceptor BRL37344->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Lipolysis, Thermogenesis) PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway.

BRL37344_Comparison_Workflow cluster_sourcing Sourcing cluster_analysis Analysis cluster_data Data Comparison cluster_decision Decision Source_A Source A Purity Purity (HPLC) Source_A->Purity Potency Potency (cAMP Assay) Source_A->Potency Stability Stability (Storage & HPLC) Source_A->Stability Source_B Source B Source_B->Purity Source_B->Potency Source_B->Stability Source_C Source C Source_C->Purity Source_C->Potency Source_C->Stability Data_Table Comparative Data Table Purity->Data_Table Potency->Data_Table Stability->Data_Table Selection Select Optimal Source Data_Table->Selection

Caption: Experimental workflow for comparing this compound sources.

By following this comprehensive guide, researchers can make an informed decision when selecting a commercial source of this compound, thereby enhancing the reliability and reproducibility of their experimental findings.

A Comparative Guide to the Cross-Reactivity of BRL-37344 Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of the β3-adrenoceptor agonist, BRL-37344, across various species. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction

This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis. While primarily targeting the β3-AR, its cross-reactivity with other β-adrenoceptor subtypes (β1 and β2) and its varying effects across different species are critical considerations for its experimental and potential therapeutic use. This guide summarizes the available data on the binding and functional characteristics of this compound in humans, rats, dogs, and guinea pigs.

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for β-adrenoceptor subtypes in different species. It is important to note that the data are compiled from various studies using different experimental systems (e.g., recombinant cell lines, native tissues), which may contribute to variability in the reported values.

Table 1: Binding Affinity (pKi) of this compound at Human β-Adrenoceptor Subtypes

Receptor SubtypepKiCell LineReference
β16.27CHO[Hoffmann et al., 2004]
β25.88CHO[Hoffmann et al., 2004]
β37.04CHO[Hoffmann et al., 2004]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Activity of this compound Across Species

SpeciesTissue/SystemPrimary Receptor Target(s)Observed EffectNotes
Human Atrial Myocardiumβ1/β2-ARPositive Inotropic EffectThe positive inotropic effect is abolished by the β1/β2-antagonist propranolol.[1]
Atrial Myocardiumβ3-ARIncreased eNOS activityThis effect is not blocked by propranolol, suggesting β3-AR mediation.[1]
Rat Brown Adipose Tissueβ3-ARStimulation of adenylate cyclase and respirationThis compound is more potent than isoproterenol (B85558) in functional assays but has lower affinity in binding studies.[2]
Ventricular Stripsβ3-ARWeak Negative Inotropic Effect
Dog Ventricular Stripsβ3-ARNegative Inotropic Effect
Conscious Dogsβ3-ARVasodilation, Increased Heart Rate and ContractilityEffects on heart rate and contractility may be reflex-mediated due to vasodilation.
Guinea Pig Ventricular Strips-No Significant Negative Inotropic Effect
Isolated Heartβ1/β2-ARIncreased Contractility and Coronary FlowThese effects are blocked by the β1/β2-antagonist nadolol, suggesting mediation through β1/β2 adrenoceptors.[3]

Note: this compound generally exhibits a higher affinity for rodent β3-adrenoceptors compared to human β3-adrenoceptors.[4] This species-specific difference is a critical factor in extrapolating preclinical findings to human applications.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells (e.g., CHO) stably expressing the β-adrenoceptor subtype of interest are harvested.

  • The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding:

  • A fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor compound (this compound) are added to compete for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

3. Incubation and Filtration:

  • The reaction mixture is incubated at a specific temperature (e.g., 37°C) to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (for determining EC50)

This assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP), a hallmark of Gs-coupled GPCR activation.

1. Cell Culture and Treatment:

  • Cells expressing the β-adrenoceptor of interest are cultured in appropriate media.

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with varying concentrations of the agonist (this compound).

2. Cell Lysis and cAMP Measurement:

  • After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways of this compound

This compound primarily signals through the β3-adrenoceptor, leading to the activation of distinct downstream pathways.

BRL37344_Signaling_Pathway BRL37344 This compound Beta3_AR β3-Adrenoceptor BRL37344->Beta3_AR binds to Gs Gs protein Beta3_AR->Gs activates Gi Gi protein Beta3_AR->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits eNOS Endothelial Nitric Oxide Synthase (eNOS) Gi->eNOS activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis Thermogenesis Thermogenesis PKA->Thermogenesis NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation

Caption: Signaling pathways activated by this compound via the β3-adrenoceptor.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is essential to characterize the cross-reactivity of a compound like this compound.

Cross_Reactivity_Workflow start Start: Compound of Interest (e.g., this compound) binding_assay Radioligand Binding Assays (β1, β2, β3 Adrenoceptors) start->binding_assay functional_assay Functional Assays (e.g., cAMP accumulation) start->functional_assay determine_ki Determine Binding Affinity (Ki) for each receptor subtype binding_assay->determine_ki species_comparison Repeat Assays with Receptors from Different Species (Human, Rat, Dog, etc.) binding_assay->species_comparison data_analysis Comparative Data Analysis: - Selectivity Ratios (Ki/EC50) - Species-specific differences determine_ki->data_analysis determine_ec50 Determine Functional Potency (EC50) and Efficacy (Emax) functional_assay->determine_ec50 functional_assay->species_comparison determine_ec50->data_analysis species_comparison->data_analysis conclusion Conclusion: Characterize Cross-Reactivity Profile data_analysis->conclusion

Caption: Experimental workflow for determining the cross-reactivity of a compound.

Conclusion

This compound demonstrates clear selectivity for the β3-adrenoceptor, particularly in rodents. However, its cross-reactivity with β1 and β2-adrenoceptors, especially at higher concentrations, is evident and contributes to its pharmacological effects in a species-dependent manner. In humans, the functional consequences of this compound administration can be a composite of its actions at all three β-adrenoceptor subtypes. Researchers and drug developers should carefully consider these species-specific differences in affinity and functional activity when designing experiments and interpreting data. The provided experimental protocols and workflows offer a framework for the systematic evaluation of this compound and other β-adrenoceptor ligands.

References

Safety Operating Guide

Navigating the Safe Disposal of BRL-37344: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information, including operational and disposal plans for BRL-37344, a selective β3 adrenoceptor agonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound and its sodium salt hydrate (B1144303) form.

PropertyValueSource
Molecular Formula C₁₉H₂₂ClNO₄[1]
Molar Mass 363.84 g/mol [1]
Molecular Formula (Sodium Salt) C₁₉H₂₁ClNaO₄[2]
Molecular Weight (Sodium Salt) 385.82 g/mol [2]
Purity ≥98% (HPLC)[2]
Appearance White to off-white solid[3]
Solubility Water: Soluble to 100 mM[2] DMSO: 5 mg/mL (with ultrasonic and warming)[3], 18 mg/mL (warmed) PBS (pH 7.2): 10 mg/mL[4]
Storage Store at room temperature[2]. Hygroscopic; store desiccated. For stock solutions: -80°C for 6 months; -20°C for 1 month (sealed from moisture)[3][5].
Storage Class 11 - Combustible Solids
CAS Number 114333-71-0[1]
CAS Number (Sodium Salt) 127299-93-8[2]

Procedural Guidance for Disposal

While specific institutional guidelines should always be followed, the following step-by-step procedure outlines the best practices for the disposal of this compound based on available safety data.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Eyeshields or safety glasses

  • Chemical-resistant gloves

  • A type N95 (US) or equivalent dust respirator

  • Protective clothing to prevent skin contact[6]

2. Waste Collection:

  • Solid Waste: Collect unadulterated this compound powder and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container suitable for chemical waste. Avoid generating dust during this process.[6]

  • Liquid Waste: Solutions of this compound should be collected in a designated, sealed, and clearly labeled container for hazardous chemical waste. Do not mix with incompatible materials.[6]

3. Spill Management: In the event of a spill, follow these procedures:

  • Minor Spills:

    • Wear appropriate PPE.

    • Use dry clean-up procedures to avoid generating dust.[6]

    • Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[6]

    • Carefully sweep or vacuum the material. If using a vacuum, it must be fitted with a HEPA filter.[6]

    • Place the collected material into a suitable, labeled container for disposal.[6]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[6]

    • Provide the location and nature of the hazard.[6]

4. Final Disposal:

  • All containers of this compound waste must be securely sealed and clearly labeled as hazardous chemical waste.

  • Dispose of the waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.

  • Always wash your hands thoroughly with soap and water after handling the compound.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BRL37344_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eyeshields, Respirator) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Powder, Contaminated Items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container for Solids solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Liquids liquid_waste->collect_liquid spill_check Spill Occurred? collect_solid->spill_check collect_liquid->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes final_disposal Transfer to Institutional Hazardous Waste Facility spill_check->final_disposal No no_spill No Spill spill_cleanup->final_disposal end End: Proper Disposal Complete final_disposal->end

References

Essential Safety and Operational Guide for Handling BRL-37344

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and selective compounds like BRL-37344. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance and should be handled with care.[1] It is a combustible solid, and fine dust particles can form explosive mixtures in the air.[1] Therefore, adherence to proper PPE protocols is mandatory.

Recommended Personal Protective Equipment

PPE CategoryRequired ItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against dust particles and potential splashes of solutions.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended to prevent skin contact.[2][3] For tasks with a higher risk of contamination, wearing two pairs of gloves is advisable.[3]
Respiratory Protection Dust Respirator (e.g., N95)Essential when handling the solid form to prevent inhalation of fine dust particles.[1][2]
Body Protection Laboratory Coat or GownTo protect personal clothing from contamination.[1][3]
Foot Protection Closed-Toed ShoesStandard laboratory practice to protect feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder.[1]

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Cover the work surface with disposable bench paper to contain any potential spills.

  • Handling and Solution Preparation :

    • Avoid all direct personal contact with the compound, including inhalation of dust and contact with skin and eyes.[1]

    • When weighing the solid, do so carefully to avoid generating dust.

    • For creating stock solutions, consult the manufacturer's data sheet for solubility information. This compound is soluble in solvents such as DMSO and water.[2][4]

    • Keep containers securely sealed when not in use.[1]

  • Post-Handling :

    • Thoroughly decontaminate all equipment and work surfaces after use.

    • Always wash hands with soap and water after handling the compound, even if gloves were worn.[1]

    • Contaminated laboratory coats should be laundered separately.[1]

Experimental Workflow for Handling this compound

G Figure 1: Procedural Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh Solid Compound in Fume Hood B->C D Prepare Stock/Working Solutions C->D E Perform Experiment D->E F Decontaminate Surfaces and Equipment E->F G Dispose of Waste in Designated Containers F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Procedural Workflow for Safe Handling of this compound.

Storage and Disposal

Proper storage and disposal are critical for safety and maintaining the compound's stability.

Storage Conditions

FormTemperatureAdditional Information
Solid Room TemperatureStore in a dry, well-sealed container. The compound can be hygroscopic.[2]
Stock Solutions -20°C (short-term) or -80°C (long-term)At -20°C, stable for up to one month. At -80°C, stable for up to six months.[5][6]

Disposal Plan

  • Solid Waste : Dispose of unused solid this compound and any contaminated disposable materials (e.g., pipette tips, gloves) in a clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.

  • Spill Management :

    • In case of a small spill of the solid, dampen the material with water to prevent it from becoming airborne, and then carefully sweep it into a hazardous waste container.[1]

    • For larger spills, use a vacuum cleaner equipped with a HEPA filter.[1]

    • In the event of a major spill, evacuate the area and alert emergency personnel.[1]

This compound Signaling Pathway

This compound is a selective agonist for the β3-adrenergic receptor (β3-AR). Its mechanism of action involves the activation of downstream signaling cascades that can vary depending on the cell type. The β3-AR is a G-protein coupled receptor that can interact with both stimulatory (Gs) and inhibitory (Gi) G-proteins.

Signaling Pathways of this compound via β3-Adrenergic Receptor

G Figure 2: Signaling Pathways Activated by this compound cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_nos NO Pathway BRL This compound b3AR β3-Adrenergic Receptor BRL->b3AR Gs Gs-protein b3AR->Gs Gi Gi-protein b3AR->Gi eNOS eNOS/nNOS b3AR->eNOS AC_stim Adenylyl Cyclase (+) Gs->AC_stim cAMP cAMP AC_stim->cAMP PKA PKA cAMP->PKA Cellular_Effects_PKA Cellular_Effects_PKA PKA->Cellular_Effects_PKA Cellular Effects (e.g., L-type Ca2+ channel modulation) AC_inhib Adenylyl Cyclase (-) Gi->AC_inhib NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Cellular_Effects_PKG Cellular_Effects_PKG PKG->Cellular_Effects_PKG Cellular Effects (e.g., Vasodilation, Cardioprotection)

Caption: Signaling Pathways Activated by this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.